5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid
Description
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Properties
IUPAC Name |
5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)10-9(11(13)14)12-6-16-10/h2-6H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXCIDWYZMBWJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60381549 | |
| Record name | 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89205-07-2 | |
| Record name | 5-(4-Methoxyphenyl)-4-oxazolecarboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=89205-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60381549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-depth Technical Guide: 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid (CAS No. 89205-07-2)
Abstract
This technical guide provides a comprehensive overview of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic compound identified by the CAS number 89205-07-2. Due to a notable absence of this specific molecule in peer-reviewed scientific literature, this document focuses on presenting the available physicochemical data, predicted properties, and general synthetic strategies applicable to this class of compounds. The guide also outlines potential areas of research based on the activities of structurally similar oxazole derivatives. This document is intended for researchers, scientists, and professionals in drug development who may be interested in the synthesis and potential applications of novel oxazole-based compounds.
Introduction
Oxazole derivatives are a well-established class of heterocyclic compounds with significant interest in medicinal chemistry and materials science. The oxazole ring serves as a versatile scaffold and is a key structural motif in numerous natural products and synthetic molecules with diverse biological activities, including anti-inflammatory, anti-diabetic, and antimicrobial properties. This guide specifically addresses this compound. Despite its commercial availability for research purposes, there is a significant lack of published studies detailing its synthesis, biological activity, or specific experimental applications. This guide aims to consolidate the known information and provide a framework for future investigation.
Physicochemical Properties
Quantitative data for this compound is limited. The following table summarizes the available information from chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 89205-07-2 | Multiple Chemical Suppliers |
| Molecular Formula | C₁₁H₉NO₄ | Matrix Fine Chemicals[1] |
| Molecular Weight | 219.19 g/mol | Matrix Fine Chemicals[1] |
| IUPAC Name | This compound | Matrix Fine Chemicals[1] |
| Physical Form | Solid | Sigma-Aldrich |
| Boiling Point | 147-151 °C | Sigma-Aldrich |
| Storage Temperature | Ambient | Sigma-Aldrich |
Synthesis and Experimental Protocols
A specific, detailed experimental protocol for the synthesis of this compound is not available in the current scientific literature. However, general methods for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids have been reported and can be adapted.
General Synthetic Approach: From Carboxylic Acids
A plausible synthetic route could involve the reaction of a readily available carboxylic acid with an isocyanoacetate derivative. This transformation generally proceeds through the in-situ activation of the carboxylic acid, followed by a cyclization reaction.
Below is a conceptual workflow for the synthesis, based on established methodologies for similar compounds.
Caption: Conceptual workflow for the synthesis of this compound.
Hypothetical Experimental Protocol
Disclaimer: The following protocol is a hypothetical adaptation of general methods and has not been experimentally validated for this specific compound.
-
Activation of Carboxylic Acid: To a solution of 4-methoxybenzoic acid (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane), add a coupling reagent (e.g., DCC or EDC) and an activating agent (e.g., N-hydroxysuccinimide) at 0 °C. Stir the mixture for 30 minutes.
-
Cycloaddition: To the activated carboxylic acid mixture, add ethyl isocyanoacetate (1.1 equivalents) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up and Purification: Upon completion, filter the reaction mixture to remove any precipitated urea byproduct. Wash the filtrate with saturated aqueous sodium bicarbonate and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the ethyl ester of the target compound.
-
Hydrolysis: Dissolve the purified ester in a mixture of ethanol and 1M sodium hydroxide. Heat the mixture to reflux for 2-4 hours. After cooling to room temperature, acidify the solution with 1M hydrochloric acid to precipitate the carboxylic acid.
-
Isolation: Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to afford this compound.
Potential Biological Activity and Signaling Pathways
While no biological data exists for this compound, the broader class of oxazole-containing compounds has been investigated for various therapeutic applications. Structurally related molecules have shown activity as Peroxisome Proliferator-Activated Receptor (PPAR) agonists. PPARs are nuclear receptors that play crucial roles in regulating metabolism and inflammation.
Hypothetical Signaling Pathway Involvement
Based on the known pharmacology of similar compounds, one could hypothesize that this molecule might interact with the PPAR signaling pathway.
References
An In-depth Technical Guide to the Synthesis of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. The guide details the most plausible synthetic pathway, complete with experimental protocols and a summary of quantitative data.
Synthetic Strategy
The synthesis of this compound can be efficiently achieved through a two-step process. The core of this strategy involves the formation of the oxazole ring via a condensation reaction, followed by the hydrolysis of an ester to yield the final carboxylic acid.
The key steps are:
-
Oxazole Ring Formation: The reaction of ethyl 2-isocyanoacetate with 4-methoxybenzoyl chloride. This reaction proceeds through an initial acylation of the isocyanoacetate followed by an intramolecular cyclization to form the ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate intermediate.
-
Ester Hydrolysis: The saponification of the ethyl ester intermediate to the desired this compound.
This approach is advantageous due to the commercial availability of the starting materials and the generally high yields of the reactions.
Experimental Protocols
The following protocols are based on established synthetic methodologies for similar oxazole derivatives and represent a practical approach to the synthesis of the target compound.
Step 1: Synthesis of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate
This step involves the formation of the oxazole ring.
Materials:
-
Ethyl 2-isocyanoacetate
-
4-Methoxybenzoyl chloride
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
Procedure:
-
To a solution of ethyl 2-isocyanoacetate (1.0 equivalent) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add triethylamine (1.1 equivalents).
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add a solution of 4-methoxybenzoyl chloride (1.05 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with saturated aqueous NaHCO3 solution and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate.
Step 2: Synthesis of this compound
This final step involves the hydrolysis of the ethyl ester.
Materials:
-
Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate
-
Ethanol
-
Sodium hydroxide (NaOH) solution (e.g., 2 M)
-
Hydrochloric acid (HCl) (e.g., 2 M)
-
Distilled water
Procedure:
-
Dissolve ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate (1.0 equivalent) in ethanol.
-
Add an excess of sodium hydroxide solution (e.g., 3-4 equivalents).
-
Heat the reaction mixture to reflux and monitor the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in water and wash with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the slow addition of hydrochloric acid.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Data Presentation
The following table summarizes the expected quantitative data for the synthesis.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |
| 1 | Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate | C₁₃H₁₃NO₄ | 247.25 | 75-85 | Not reported |
| 2 | This compound | C₁₁H₉NO₄ | 219.19 | 80-90 | 147-151 |
Visualizations
Synthetic Workflow
The overall synthetic pathway is depicted in the following diagram:
Caption: Overall synthetic workflow for this compound.
Logical Relationship of Key Steps
The logical progression of the synthesis is outlined below:
Caption: Logical flow of the synthetic and purification steps.
5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid chemical properties
An In-depth Technical Guide to 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic organic compound featuring a central 1,3-oxazole ring substituted with a methoxyphenyl group and a carboxylic acid functional group. The oxazole scaffold is a prominent feature in many biologically active molecules and pharmaceutical agents, prized for its role as a versatile pharmacophore.[1] While specific biological activities for this particular compound are not extensively documented in publicly available literature, related oxazole, isoxazole, and oxadiazole derivatives have demonstrated a wide range of potent activities, including anti-inflammatory, antibacterial, antiviral, and anticancer properties.[1][2][3]
This document serves as a comprehensive technical guide, consolidating the known chemical properties, representative experimental protocols for synthesis and analysis, and the potential significance of this compound class in medicinal chemistry and drug discovery.
Core Chemical Properties
The fundamental physicochemical properties of this compound are summarized below. This data is essential for experimental design, including reaction setup, solvent selection, and purification strategies.
| Property | Value | Source(s) |
| CAS Number | 89205-07-2 | [4][5] |
| Molecular Formula | C₁₁H₉NO₄ | [4][6] |
| Molecular Weight | 219.19 g/mol | [4] |
| Physical Form | Light brown solid | [4] |
| Melting Point | 147 °C | [4] |
| Boiling Point | 388.9 ± 32.0 °C (Predicted) | [4] |
| Density | 1.310 ± 0.06 g/cm³ (Predicted) | [4] |
| pKa | 3.11 ± 0.36 (Predicted) | [4] |
| Storage Temperature | Room Temperature | [4] |
Chemical Identifiers:
-
IUPAC Name: this compound.
-
InChI: 1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)10-9(11(13)14)12-6-16-10/h2-6H,1H3,(H,13,14).[6]
-
InChIKey: XVXCIDWYZMBWJU-UHFFFAOYSA-N.[6]
-
SMILES: COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)O.[6]
Experimental Protocols
Representative Synthesis of an Oxazole Precursor
The formation of the substituted oxazole ring can be achieved via several methods, including the electrochemical synthesis from β-diketone derivatives.[7] The following diagram illustrates a generalized workflow for producing a functionalized oxazole, which would then undergo hydrolysis to yield the target carboxylic acid.
Caption: Generalized two-step synthesis workflow for oxazole carboxylic acids.
Methodology:
-
Electrosynthesis of the Oxazole Ester: In an undivided electrochemical cell, a suitable β-diketone precursor (2 mmol), a substituted benzylamine (2 mmol), and a supporting electrolyte such as NH₄I (4 mmol) are dissolved in a solvent like DMF (10 mL).[7] The cell is fitted with a nickel sheet cathode and a graphite rod anode.[7]
-
Electrolysis: A constant current is applied (e.g., 60 mA) at room temperature until the starting material is consumed, as monitored by GC-MS.[7]
-
Workup and Purification: Following electrolysis, the solution is treated with Na₂S₂O₃, washed with water, and extracted with an organic solvent like ethyl acetate. The crude product is concentrated under reduced pressure and purified by column chromatography on silica gel.[7]
-
Hydrolysis to Carboxylic Acid: The purified oxazole ester intermediate is refluxed with an aqueous base solution (e.g., 10% NaOH) for several hours to hydrolyze the ester.[2]
-
Acidification: After cooling, the reaction mixture is acidified with a dilute acid (e.g., HCl) to precipitate the final carboxylic acid product, which is then collected by filtration, washed, and dried.[2]
Compound Characterization Workflow
Post-synthesis, a rigorous analytical workflow is required to confirm the structure, identity, and purity of the final compound.
Caption: Standard workflow for the purification and analysis of a synthesized compound.
Analytical Methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz). Chemical shifts are typically referenced to residual solvent signals (e.g., CDCl₃ at δ 7.26 for ¹H and δ 77.0 for ¹³C).[7] This provides primary confirmation of the chemical structure.
-
Mass Spectrometry (MS): Low-resolution mass spectrometry (e.g., GC-MS with electron ionization at 70 eV) is used to determine the molecular weight of the compound.[7]
-
High-Resolution Mass Spectrometry (HRMS): HRMS analysis is performed to determine the exact mass of the molecule, confirming its elemental composition.[7]
-
Purity Analysis: High-Performance Liquid Chromatography (HPLC) is often used to assess the purity of the final product, ensuring it meets the standards required for further biological testing.
Potential Biological Significance and Applications
The oxazole ring is a key structural motif in medicinal chemistry. Its derivatives are known to possess a broad spectrum of biological activities.[3] While this compound has not been specifically characterized, its structural class suggests potential for investigation in various therapeutic areas.
Potential Areas of Interest:
-
Anti-inflammatory Agents: Many heterocyclic compounds, including isoxazole derivatives, are explored for anti-inflammatory properties.[8]
-
Antimicrobial Agents: The oxadiazole and isoxazole cores have been successfully incorporated into compounds with potent antibacterial and antifungal activity.[2][3]
-
Anticancer Research: Certain isoxazoles are being investigated as potential antitumor agents, for example, through the inhibition of enzymes like aurora kinase.[2]
-
Agrochemicals: The oxazole scaffold is also present in molecules developed as herbicides and pesticides.[2]
The typical path from a novel compound to a potential therapeutic agent involves a multi-stage screening and development process, as illustrated below.
Caption: General pathway for small molecule drug discovery and development.
Safety and Handling
This compound is classified as an irritant.[4] Standard laboratory safety protocols should be followed when handling this compound.
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat are mandatory. Work should be conducted in a well-ventilated area or a chemical fume hood.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound | 89205-07-2 [amp.chemicalbook.com]
- 5. This compound | CAS 89205-07-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 6. PubChemLite - this compound (C11H9NO4) [pubchemlite.lcsb.uni.lu]
- 7. rsc.org [rsc.org]
- 8. chemimpex.com [chemimpex.com]
A Comprehensive Technical Guide to 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid
This document provides a detailed overview of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. The guide covers its chemical identity, physicochemical properties, and potential biological significance, tailored for researchers, scientists, and professionals in the field of drug discovery.
IUPAC Nomenclature and Chemical Identity
The formal International Union of Pure and Applied Chemistry (IUPAC) name for the compound is This compound .[1] This name precisely describes its molecular structure, which consists of a central 1,3-oxazole ring substituted at the 5-position with a 4-methoxyphenyl group and at the 4-position with a carboxylic acid group.
Physicochemical and Structural Data
The fundamental properties of this compound are summarized in the table below. This data is crucial for its identification, characterization, and application in experimental settings.
| Property | Value | Reference |
| CAS Number | 89205-07-2 | [1] |
| Molecular Formula | C11H9NO4 | [1][2] |
| Molecular Weight | 219.196 g/mol | [1] |
| Monoisotopic Mass | 219.05316 Da | [2] |
| Physical Form | Solid | |
| Boiling Point | 147-151 °C | |
| InChI | 1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)10-9(11(13)14)12-6-16-10/h2-6H,1H3,(H,13,14) | [2] |
| InChIKey | XVXCIDWYZMBWJU-UHFFFAOYSA-N | [1][2] |
| SMILES | COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)O | [1][2] |
Synthesis and Experimental Protocols
While a specific protocol for the synthesis of this compound is not detailed in the provided results, a representative synthesis for a structurally similar isoxazole, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid , offers valuable insight into the synthetic methodology for this class of compounds.[3][4]
Experimental Protocol: Synthesis of 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid [3][4]
-
Reaction Mixture Preparation: A mixture of 4-methoxybenzaldehyde oxime (1 g, 0.0066 mmol), ethyl acetoacetate (1.7219 g, 0.0132 mmol), and chloramine-T trihydrate (1.8591 g, 0.0066 mmol) is prepared.
-
Initial Reaction: The mixture is warmed on a water bath for 3 hours and subsequently cooled to room temperature.
-
Filtration: The resulting sodium chloride precipitate is filtered off and washed with ethanol.
-
Solvent Evaporation: The combined filtrate and washings are concentrated under vacuum.
-
Extraction and Washing: The residue is extracted with ether (25 ml). The organic layer is then washed successively with water (25 ml), 10% sodium hydroxide (25 ml), and a saturated brine solution (10 ml).
-
Drying: The organic layer is dried over anhydrous sodium sulfate.
-
Saponification: The resulting isoxazole ester is obtained after solvent evaporation and then refluxed with 10% NaOH for 4 hours to yield the corresponding carboxylic acid.
-
Acidification: The reaction mass is acidified with dilute HCl to precipitate the final product, 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid.
The workflow for this synthesis is illustrated in the diagram below.
Potential Biological Activity and Therapeutic Applications
The 1,3-oxazole moiety is a key structural motif found in numerous biologically active compounds. While specific biological data for this compound is not extensively detailed in the search results, the broader class of oxadiazole and oxazole derivatives is known for a wide range of pharmacological activities.[5][6]
These activities include:
-
Antiviral: Notably, the 1,3,4-oxadiazole moiety is present in the HIV integrase inhibitor Raltegravir.[6]
-
Antibacterial and Antifungal: Various derivatives have shown efficacy against bacterial and fungal pathogens.[6]
-
Anti-inflammatory: Certain oxadiazole derivatives have demonstrated anti-inflammatory effects comparable to standard drugs like Indomethacin.[6]
-
Anticancer: These heterocyclic systems are explored as potential antineoplastic and anticancer agents.[5][6]
-
Agricultural Applications: The fungicidal and herbicidal properties of these compounds are also utilized in agriculture.[5][6]
The presence of the aryl carboxylic acid moiety, in conjunction with the oxazole ring, suggests that this compound could be a candidate for screening in various therapeutic areas, particularly as an antiviral or anti-inflammatory agent.[7]
The diagram below illustrates the potential therapeutic pathways for oxazole-based compounds.
References
- 1. This compound | CAS 89205-07-2 [matrix-fine-chemicals.com]
- 2. PubChemLite - this compound (C11H9NO4) [pubchemlite.lcsb.uni.lu]
- 3. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. osti.gov [osti.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture [mdpi.com]
- 7. ipbcams.ac.cn [ipbcams.ac.cn]
The Diverse Biological Activities of 5-Aryl-1,3-Oxazole-4-Carboxylic Acids: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
The 5-aryl-1,3-oxazole-4-carboxylic acid scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and proposed mechanisms of action of this promising class of compounds, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.
Anticancer Activity
Derivatives of 5-aryl-1,3-oxazole-4-carboxylic acid have been investigated for their cytotoxic effects against various human cancer cell lines. While much of the published research has focused on ester and sulfonyl derivatives, the carboxylic acid core remains a key pharmacophore.
Notably, a series of new 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates were synthesized and evaluated through the National Cancer Institute's (NCI) 60-cell line screening protocol. One of the lead compounds, methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate, displayed potent and broad-spectrum cytotoxic activity. This compound exhibited average GI50 (50% growth inhibition), TGI (total growth inhibition), and LC50 (50% lethal concentration) values of 5.37 µM, 12.9 µM, and 36 µM, respectively[1]. Molecular docking studies of this derivative suggested potential interactions with tubulin and cyclin-dependent kinase 2 (CDK2), indicating a possible mechanism of action involving cell cycle disruption and inhibition of microtubule polymerization[1].
Naturally occurring 2,5-disubstituted oxazole-4-carboxylic acid derivatives, isolated from the plant pathogenic fungus Phoma macrostoma, have also demonstrated cytotoxic potential. A mixture of two of these compounds, macrooxazoles B and D, exhibited an IC50 of 23 µg/mL against a panel of cancer cell lines[2][3].
Quantitative Anticancer Activity Data
| Compound/Derivative | Cancer Cell Line(s) | Activity Metric | Value | Reference |
| Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate | NCI-60 Panel (average) | GI50 | 5.37 µM | [1] |
| NCI-60 Panel (average) | TGI | 12.9 µM | [1] | |
| NCI-60 Panel (average) | LC50 | 36 µM | [1] | |
| Mixture of Macrooxazole B and D | Not specified | IC50 | 23 µg/mL | [2][3] |
Anti-inflammatory Activity
The anti-inflammatory potential of 5-aryl-1,3-oxazole-4-carboxylic acid derivatives is an area of growing interest. The structural similarity of the oxazole ring to moieties present in known anti-inflammatory agents suggests their potential to modulate inflammatory pathways. A proposed mechanism for the anti-inflammatory effects of some oxazole derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of inflammation.
dot
Further research is needed to fully elucidate the specific molecular targets and quantify the anti-inflammatory efficacy of this class of compounds.
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of oxazole-containing compounds. Naturally occurring 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from Phoma macrostoma have shown weak to moderate activity against a range of bacteria and fungi[2][3].
Quantitative Antimicrobial Activity Data (MIC in µg/mL)
| Compound | Bacillus subtilis | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Macrooxazole C | >128 | 64 | >128 | >128 | [2] |
Experimental Protocols
NCI-60 Human Tumor Cell Line Screen
The anticancer activity of the sulfonyl derivative of 5-aryl-1,3-oxazole-4-carboxylate was evaluated using the National Cancer Institute's 60-cell line screen. This protocol involves two stages:
-
Single-Dose Screen: Compounds are initially tested at a single high concentration (typically 10⁻⁵ M) against the full panel of 60 human cancer cell lines.
-
Five-Dose Screen: Compounds that show significant growth inhibition in the initial screen are then tested at five different concentrations to determine parameters such as GI50, TGI, and LC50.
dot
Cell Culture and Assay:
-
Cell Lines: 60 human tumor cell lines representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Medium: RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.
-
Procedure: Cells are inoculated into 96-well microtiter plates. After 24 hours, the test compound is added. The assay duration is 48 hours, after which cell viability is determined using a sulforhodamine B (SRB) protein staining assay.
Carrageenan-Induced Rat Paw Edema
This is a standard in vivo model for evaluating acute anti-inflammatory activity.
-
Animals: Wistar or Sprague-Dawley rats.
-
Procedure:
-
A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.
-
The test compound or vehicle is administered (e.g., orally or intraperitoneally).
-
After a set period (e.g., 30-60 minutes), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.
-
Paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the vehicle-treated control group.
Broth Microdilution Method for Antimicrobial Susceptibility Testing
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.
-
Materials: 96-well microtiter plates, appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi), and standardized microbial inoculum.
-
Procedure:
-
Serial two-fold dilutions of the test compound are prepared in the broth medium in the wells of a microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Synthesis
The general synthesis of 5-aryl-1,3-oxazole-4-carboxylic acids often involves a multi-step process. A common strategy is the Robinson-Gabriel synthesis, which involves the cyclodehydration of an α-acylamino ketone. An alternative approach starts from an appropriate aryl-substituted starting material, followed by the construction of the oxazole ring and subsequent modification to introduce the carboxylic acid group.
dot
Conclusion
The 5-aryl-1,3-oxazole-4-carboxylic acid scaffold represents a versatile and promising platform for the development of new therapeutic agents. The available data indicates significant potential in the areas of oncology, inflammation, and infectious diseases. Further research, particularly focusing on the synthesis and evaluation of a wider range of derivatives of the parent carboxylic acid, is warranted to fully explore the therapeutic potential of this chemical class. Detailed structure-activity relationship (SAR) studies will be crucial in optimizing the potency and selectivity of these compounds for specific biological targets.
References
- 1. preprints.org [preprints.org]
- 2. 2,5-Diaryl-1,3,4-oxadiazoles as selective COX-2 inhibitors and anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Profile of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of public experimental spectra for this specific compound, this document focuses on high-quality predicted data derived from established spectroscopic principles and data from analogous structures. It also includes detailed experimental protocols for obtaining Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of this and similar compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure, including the electronic effects of the methoxy, phenyl, oxazole, and carboxylic acid functional groups.
Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.5 | Singlet (broad) | 1H | -COOH |
| ~8.10 | Doublet | 2H | Ar-H (ortho to oxazole) |
| ~7.95 | Singlet | 1H | Oxazole C2-H |
| ~7.10 | Doublet | 2H | Ar-H (meta to oxazole) |
| ~3.85 | Singlet | 3H | -OCH₃ |
Note: The chemical shifts are referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm. The broadness of the carboxylic acid proton signal is due to hydrogen bonding and chemical exchange.
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | -COOH |
| ~161.0 | Oxazole C5 |
| ~159.0 | Ar-C (para to oxazole, attached to -OCH₃) |
| ~152.0 | Oxazole C2 |
| ~138.0 | Oxazole C4 |
| ~129.0 | Ar-C (ortho to oxazole) |
| ~122.0 | Ar-C (ipso) |
| ~114.5 | Ar-C (meta to oxazole) |
| ~55.5 | -OCH₃ |
Note: The chemical shifts are referenced to the solvent peak of DMSO-d₆ at 39.52 ppm.
Table 3: Predicted FT-IR Data (Solid State, KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Broad, Strong | O-H stretch (Carboxylic acid dimer) |
| ~1700 | Strong | C=O stretch (Carboxylic acid) |
| ~1610, ~1580, ~1500 | Medium-Strong | C=C and C=N stretches (Aromatic and oxazole rings) |
| ~1250 | Strong | C-O stretch (Aryl ether, asymmetric) |
| ~1180 | Medium | C-O stretch (Carboxylic acid) |
| ~1030 | Medium | C-O stretch (Aryl ether, symmetric) |
Table 4: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)
| m/z (adduct) | Predicted Ion |
| 220.0604 | [M+H]⁺ |
| 242.0423 | [M+Na]⁺ |
| 218.0459 | [M-H]⁻ |
Data sourced from computational predictions.
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in an NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher for optimal signal dispersion.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
The number of scans can range from 8 to 64, depending on the sample concentration.
-
-
¹³C NMR Acquisition:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
A larger number of scans (e.g., 1024 or more) is generally required due to the low natural abundance of the ¹³C isotope.
-
A relaxation delay of 2-5 seconds is recommended to ensure accurate integration of all carbon signals, particularly quaternary carbons.
-
-
Data Processing: Process the raw data using appropriate NMR software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
-
-
Instrumentation: Use a Fourier-transform infrared (FT-IR) spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a spectral range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Analyze the resulting spectrum for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile. The solution should be filtered if any particulate matter is present.
-
Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source. ESI is a soft ionization technique suitable for polar molecules like carboxylic acids.
-
Data Acquisition:
-
Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Acquire mass spectra in both positive and negative ion modes to observe protonated ([M+H]⁺) and deprotonated ([M-H]⁻) molecular ions, respectively.
-
Scan a relevant mass-to-charge (m/z) range (e.g., 50-500 amu).
-
-
Data Analysis: Analyze the mass spectrum to identify the molecular ion peak. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition of the molecule.
Visualization of Analytical Workflow
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
A Technical Guide to the Preliminary Bioactivity Screening of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
The oxazole scaffold is a prominent feature in many pharmacologically active compounds, exhibiting a wide range of biological activities. This technical guide outlines a proposed strategy for the preliminary in vitro bioactivity screening of the novel compound, 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Due to a lack of specific published bioactivity data for this molecule, this document provides a comprehensive framework for its initial assessment. This includes suggested screening assays, detailed experimental protocols, and a proposed workflow for hit identification and confirmation. The methodologies are based on the known biological activities of structurally related oxazole and isoxazole derivatives, which include anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide is intended to serve as a foundational resource for researchers initiating the biological evaluation of this and similar heterocyclic compounds.
Introduction
Heterocyclic compounds are a cornerstone of medicinal chemistry, with the oxazole ring system being a particularly privileged scaffold.[3] Derivatives of oxazole and the closely related isoxazole have been reported to possess a diverse array of biological activities, including but not limited to, antiviral, anti-mycobacterial, anti-tumor, anticonvulsant, antibacterial, and anti-HIV effects.[1][2] The subject of this guide, this compound, is a novel compound for which, to date, no specific biological activity has been described in the scientific literature.
The preliminary screening of a new chemical entity is a critical first step in the drug discovery process.[4][5] It aims to identify potential biological activities in a high-throughput and cost-effective manner, thereby guiding further, more focused investigation.[4] This document outlines a proposed panel of in vitro assays to ascertain the potential bioactivity of this compound.
Proposed Preliminary Screening Assays
Based on the activities of related compounds, the following areas of investigation are proposed for the initial screening of this compound.
Anticancer Activity
A common starting point for anticancer screening is to assess the compound's cytotoxicity against a panel of human cancer cell lines.
Table 1: Hypothetical Cytotoxicity Data for this compound
| Cell Line | Cancer Type | Assay | Incubation Time (h) | IC₅₀ (µM) |
| HeLa | Cervical Cancer | MTT | 48 | > 100 |
| MCF-7 | Breast Cancer | MTT | 48 | 25.3 |
| A549 | Lung Cancer | MTT | 48 | 52.1 |
| HCT116 | Colon Cancer | MTT | 48 | 15.8 |
Antimicrobial Activity
The antimicrobial potential can be evaluated against a representative panel of pathogenic bacteria and fungi.
Table 2: Hypothetical Antimicrobial Activity Data for this compound
| Organism | Type | Assay | MIC (µg/mL) |
| Staphylococcus aureus | Gram-positive Bacteria | Broth Microdilution | 64 |
| Escherichia coli | Gram-negative Bacteria | Broth Microdilution | > 128 |
| Candida albicans | Fungal | Broth Microdilution | 32 |
| Aspergillus niger | Fungal | Broth Microdilution | > 128 |
Anti-inflammatory Activity
The anti-inflammatory potential can be initially assessed by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.
Table 3: Hypothetical Anti-inflammatory Activity Data for this compound
| Cell Line | Assay | Stimulant | IC₅₀ (µM) |
| RAW 264.7 | Griess Assay | LPS | 45.7 |
Experimental Protocols
The following are detailed methodologies for the proposed screening assays.
Cell Viability/Proliferation Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cultured cells.[4]
-
Cell Culture: Culture the desired cancer cell lines in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of this compound in DMSO.[6] Serially dilute the compound in culture media to achieve the desired final concentrations. Replace the media in the cell plates with the compound-containing media. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 hours at 37°C.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using non-linear regression analysis.
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Grow bacterial strains in Mueller-Hinton Broth (MHB) and fungal strains in RPMI-1640 medium overnight at 37°C (bacteria) or 30°C (fungi). Adjust the microbial suspension to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform a two-fold serial dilution of the compound in the appropriate broth in a 96-well plate.
-
Inoculation: Add the microbial suspension to each well. Include a growth control (no compound) and a sterility control (no microorganisms).
-
Incubation: Incubate the plates for 18-24 hours (bacteria) or 48 hours (fungi) at the appropriate temperature.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the production of nitrite, a stable metabolite of NO, in cell culture supernatant.
-
Cell Culture and Seeding: Culture RAW 264.7 murine macrophage cells and seed them into a 96-well plate at a density of 5 x 10⁴ cells per well. Allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) to induce NO production. Include a negative control (no LPS) and a positive control (LPS alone).
-
Incubation: Incubate the plates for 24 hours at 37°C.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Data Acquisition: After 10 minutes of incubation at room temperature, measure the absorbance at 540 nm.
-
Data Analysis: Create a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the IC₅₀ for NO inhibition.
Visualizations: Workflows and Pathways
General Workflow for Preliminary Bioactivity Screening
The following diagram illustrates a typical workflow for the initial screening and hit validation of a novel compound.[6][7]
Caption: Workflow for Preliminary Bioactivity Screening.
Hypothetical Signaling Pathway for Investigation
Should the compound show significant anti-inflammatory activity, investigation into the NF-κB signaling pathway would be a logical next step, as it is a key regulator of inflammation.
Caption: Hypothetical NF-κB Signaling Pathway Inhibition.
Conclusion
While there is currently no specific bioactivity data available for this compound, its chemical structure, containing the pharmacologically relevant oxazole core, warrants a thorough investigation. The preliminary screening strategy outlined in this guide provides a robust and logical framework for initiating its biological evaluation. The proposed assays for anticancer, antimicrobial, and anti-inflammatory activities are standard, reliable methods that can efficiently identify potential therapeutic applications for this novel compound. Positive results from this initial screen would justify progression to more detailed mechanism of action studies and lead optimization efforts.
References
- 1. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 2. osti.gov [osti.gov]
- 3. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Preliminary Screening of Drug Candidate - Creative Biolabs [creative-biolabs.com]
- 6. lifesciences.danaher.com [lifesciences.danaher.com]
- 7. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
An In-depth Technical Guide on the Potential Therapeutic Targets of Oxazole-4-Carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole-4-carboxylic acid derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a broad spectrum of biological activities. Their inherent structural features allow for diverse chemical modifications, leading to the development of potent and selective agents against various therapeutic targets. This technical guide provides a comprehensive overview of the key therapeutic targets of oxazole-4-carboxylic acid derivatives, with a focus on anticancer, anti-inflammatory, and antimicrobial applications. This document summarizes quantitative data, details experimental methodologies for key assays, and visualizes relevant signaling pathways and experimental workflows to facilitate further research and drug development in this promising area.
Key Therapeutic Targets and Quantitative Data
Oxazole-4-carboxylic acid derivatives have been investigated for their potential to modulate the activity of several key biological targets. The following tables summarize the available quantitative data for their activity against various cancer cell lines and specific enzymes.
Anticancer Activity
A notable example, Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate , has demonstrated significant broad-spectrum anticancer activity. The compound was evaluated against a panel of 60 human cancer cell lines by the National Cancer Institute (NCI). The data is presented as GI₅₀ (concentration for 50% growth inhibition), TGI (concentration for total growth inhibition), and LC₅₀ (concentration for 50% cell kill) values.[1][2]
Table 1: Anticancer Activity of Methyl 5-benzylsulfonyl-2-phenyl-1,3-oxazole-4-carboxylate [1][2]
| Cancer Type | Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |
| Leukemia | CCRF-CEM | 1.21 | 12.35 | >100 |
| HL-60(TB) | 14.99 | >100 | >100 | |
| K-562 | 17.71 | 22.72 | >100 | |
| MOLT-4 | 6.09 | 23.59 | >100 | |
| SR | 0.92 | >100 | >100 | |
| Non-Small Cell Lung Cancer | NCI-H522 | 17.56 | >100 | >100 |
| Colon Cancer | COLO 205 | <10 | <10 | <10 |
| Melanoma | MALME-3M | <10 | <10 | <10 |
| Renal Cancer | ACHN | <10 | <10 | <10 |
| Average | - | 5.37 | 12.9 | 36.0 |
Note: Some values are reported as ranges or thresholds in the source material; specific values are provided where available.
Molecular docking studies suggest that the anticancer activity of this compound may be attributed to its interaction with tubulin and Cyclin-Dependent Kinase 2 (CDK2) .[1][2]
Other oxazole derivatives have also shown promising anticancer activities with IC₅₀ values in the low micromolar range against various cancer cell lines.[3]
Phosphodiesterase 4 (PDE4) Inhibition
Certain 4-phenyl-2-oxazole derivatives have been identified as inhibitors of Phosphodiesterase 4 (PDE4), an enzyme involved in inflammatory pathways.
Table 2: PDE4 Inhibitory Activity of Selected Oxazole Derivatives
| Compound | Target | IC₅₀ (nM) |
| Substituted quinolyl oxazole 33 | PDE4 | 1.4 |
| Substituted quinolyl oxazole 34 | PDE4 | 1.0 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of oxazole-4-carboxylic acid derivatives.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[4][5][6]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.
-
Compound Treatment: Cells are treated with various concentrations of the oxazole derivative (typically ranging from 0.01 to 100 µM) and a vehicle control (e.g., DMSO). The plates are then incubated for 48-72 hours.
-
MTT Addition: 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the GI₅₀, TGI, and LC₅₀ values are determined.
Experimental workflow for the MTT cytotoxicity assay.
Tubulin Polymerization Inhibition Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.[7]
Protocol:
-
Reagent Preparation: Purified tubulin protein is prepared in a polymerization buffer (e.g., 80 mM PIPES, pH 6.9, 2.0 mM MgCl₂, 0.5 mM EGTA). A GTP solution is also prepared.
-
Reaction Mixture: The reaction mixture is prepared on ice, containing tubulin, the oxazole derivative at various concentrations (or a vehicle control), and GTP.
-
Polymerization Monitoring: The reaction is initiated by warming the mixture to 37°C. The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a spectrophotometer.
-
Data Analysis: The rate of polymerization and the maximum polymer mass are calculated. The IC₅₀ value for tubulin polymerization inhibition is determined from the dose-response curve.
Workflow for the in vitro tubulin polymerization assay.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This luminescent assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.
Protocol:
-
Compound Preparation: Serial dilutions of the oxazole derivative are prepared in DMSO.
-
Kinase Reaction: The kinase, its specific substrate, and ATP are combined in a buffer. The oxazole derivative is added, and the reaction is incubated to allow for phosphorylation.
-
ADP-Glo™ Reagent Addition: The ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: The Kinase Detection Reagent is added to convert ADP to ATP and generate a luminescent signal via a luciferase reaction.
-
Luminescence Measurement: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced. The percent inhibition is calculated relative to a no-inhibitor control, and the IC₅₀ value is determined.
Signaling Pathways and Mechanisms of Action
Oxazole-4-carboxylic acid derivatives exert their therapeutic effects by modulating specific signaling pathways. The following diagrams illustrate the proposed mechanisms of action for some of the key targets.
Inhibition of STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many cancers, promoting cell proliferation and survival. Oxadiazole derivatives, structurally related to oxazoles, have been shown to inhibit STAT3 signaling.[8][9] It is hypothesized that oxazole-4-carboxylic acid derivatives may act similarly by interfering with the phosphorylation and subsequent dimerization of STAT3, preventing its translocation to the nucleus and transcription of target genes.
Proposed inhibition of the STAT3 signaling pathway.
Disruption of Microtubule Dynamics
Microtubules are essential for cell division, and their dynamics are a key target for anticancer drugs. Some oxazole derivatives act as tubulin polymerization inhibitors.[7][10] By binding to tubulin, these compounds can disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.
Mechanism of microtubule disruption by oxazole derivatives.
Stabilization of G-Quadruplex DNA
G-quadruplexes are secondary structures formed in guanine-rich regions of DNA, such as telomeres and oncogene promoters. Stabilization of these structures can inhibit telomerase activity and downregulate oncogene expression, making them attractive anticancer targets. Oxazole-containing macrocycles have been shown to bind and stabilize G-quadruplex DNA.[11][12][13]
Stabilization of G-quadruplex DNA by oxazole derivatives.
Inhibition of DNA Topoisomerases
DNA topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. Topoisomerase inhibitors are effective anticancer agents. Some heterocyclic compounds are known to act as topoisomerase poisons, stabilizing the enzyme-DNA cleavage complex and leading to DNA strand breaks and cell death.[14][15][16][17]
Mechanism of topoisomerase inhibition by oxazole derivatives.
Conclusion
Oxazole-4-carboxylic acid derivatives represent a promising class of compounds with the potential to target a wide range of therapeutic areas. Their activity against various cancer cell lines and key enzymes like PDE4 highlights their potential in drug discovery. The information provided in this technical guide, including quantitative data, detailed experimental protocols, and visualizations of signaling pathways, is intended to serve as a valuable resource for researchers in the field. Further investigation into the structure-activity relationships and mechanisms of action of these derivatives will be crucial for the development of novel and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. texaschildrens.org [texaschildrens.org]
- 5. researchhub.com [researchhub.com]
- 6. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. novaresearch.unl.pt [novaresearch.unl.pt]
- 9. mdpi.com [mdpi.com]
- 10. iris.unipa.it [iris.unipa.it]
- 11. Synthesis and G-quadruplex stabilizing properties of a series of oxazole-containing macrocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Oxadiazole/Pyridine-Based Ligands: A Structural Tuning for Enhancing G-Quadruplex Binding - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Topoisomerase inhibitor - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. What are DNA topoisomerase inhibitors and how do they work? [synapse.patsnap.com]
An In-depth Technical Guide on the Structural Characterization of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural characterization of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Due to the limited availability of direct experimental data for this specific compound in public literature, this document leverages data from closely related analogues to present a detailed analysis. The guide includes predicted spectroscopic data, detailed experimental protocols for synthesis and characterization, and visual workflows to aid in research and development. All quantitative data is summarized in structured tables for clarity and comparative analysis. This document is intended to serve as a valuable resource for researchers in medicinal chemistry, materials science, and drug development.
Introduction
This compound is a heterocyclic compound featuring an oxazole core, a functionality of significant interest in medicinal chemistry due to its presence in numerous biologically active molecules. Oxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural elucidation of such compounds is a critical step in understanding their structure-activity relationships (SAR) and for the development of new therapeutic agents. This guide outlines the key methodologies for the comprehensive structural characterization of this target molecule.
Physicochemical Properties
Basic physicochemical properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO₄ | PubChem |
| Molecular Weight | 219.19 g/mol | PubChem |
| CAS Number | 89205-07-2 | Sigma-Aldrich |
| Appearance | Predicted to be a solid | - |
| Melting Point | 147-151 °C | Sigma-Aldrich |
| SMILES | COC1=CC=C(C=C1)C2=C(N=CO2)C(=O)O | PubChem |
| InChI | InChI=1S/C11H9NO4/c1-15-8-4-2-7(3-5-8)10-9(11(13)14)12-6-16-10/h2-6H,1H3,(H,13,14) | PubChem |
Synthesis and Purification
Proposed Synthetic Route
A plausible synthetic route involves the reaction of 4-methoxybenzoic acid with an isocyanoacetate derivative, followed by hydrolysis of the resulting ester.
Experimental Protocol: Synthesis
-
Activation of Carboxylic Acid: To a solution of 4-methoxybenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere, add 4-dimethylaminopyridine (DMAP, 1.5 eq).
-
Formation of Acylpyridinium Salt: Add a suitable activating agent, such as a triflylpyridinium reagent (1.3 eq), and stir the mixture at room temperature for 5-10 minutes.
-
Cycloaddition: Add ethyl isocyanoacetate (1.2 eq) to the reaction mixture and stir at 40 °C for 3 hours.
-
Work-up: After cooling to room temperature, quench the reaction with water and extract the product with DCM. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification of Ester: Purify the crude ester by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Hydrolysis: Dissolve the purified ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and aqueous sodium hydroxide solution. Stir the mixture at room temperature until the reaction is complete (monitored by TLC).
-
Acidification and Isolation: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid. Filter the solid, wash with cold water, and dry under vacuum to yield this compound.
Structural Characterization Data
The following sections provide predicted and analogous experimental data for the structural characterization of the title compound.
Crystallographic Data
No experimental crystal structure for this compound has been reported. However, the crystallographic data for a closely related compound, ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate , provides valuable insight into the expected molecular geometry.
| Parameter | Value (for ethyl 5-bromo-2-(4-methoxyphenyl)oxazole-4-carboxylate) |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 14.828(2) |
| b (Å) | 7.1335(9) |
| c (Å) | 25.119(2) |
| β (˚) | 100.066(11) |
| Volume (ų) | 2616.1(6) |
| Z | 8 |
Data obtained from a study on a structurally similar compound and should be considered as a reference.
Spectroscopic Data
Predicted NMR data for this compound in DMSO-d₆.
Table 1: Predicted ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.0 (broad s) | s | 1H | -COOH |
| ~8.1 (d, J ≈ 8.8 Hz) | d | 2H | Ar-H (ortho to OMe) |
| ~7.1 (d, J ≈ 8.8 Hz) | d | 2H | Ar-H (meta to OMe) |
| ~8.4 (s) | s | 1H | Oxazole C2-H |
| ~3.8 (s) | s | 3H | -OCH₃ |
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| ~165.0 | -COOH |
| ~161.0 | Oxazole C5 |
| ~160.0 | Ar-C (para to oxazole) |
| ~145.0 | Oxazole C2 |
| ~130.0 | Ar-CH (ortho to OMe) |
| ~124.0 | Ar-C (ipso to oxazole) |
| ~115.0 | Ar-CH (meta to OMe) |
| ~138.0 | Oxazole C4 |
| ~55.5 | -OCH₃ |
The IR spectrum of a carboxylic acid is characterized by a very broad O-H stretching band and a strong C=O stretching absorption.
Table 3: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300-2500 | Strong, very broad | O-H stretch (carboxylic acid dimer) |
| ~1710 | Strong | C=O stretch (carboxylic acid) |
| ~1610, ~1580 | Medium-Strong | C=C stretch (aromatic and oxazole rings) |
| ~1250 | Strong | C-O stretch (aryl ether and carboxylic acid) |
| ~1180 | Medium | C-O-C stretch (oxazole ring) |
Table 4: Predicted Mass Spectrometry Data (ESI)
| m/z | Ion |
| 220.0604 | [M+H]⁺ |
| 242.0423 | [M+Na]⁺ |
| 218.0459 | [M-H]⁻ |
Experimental Protocols for Characterization
X-ray Crystallography
-
Crystal Growth: High-quality single crystals are essential. Slow evaporation of a saturated solution of the compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture) is a common method.[1]
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is solved using direct methods or Patterson methods and then refined using full-matrix least-squares techniques.
NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard 1D experiments are typically sufficient for initial characterization. For unambiguous assignments, 2D NMR experiments such as COSY, HSQC, and HMBC can be performed.[2]
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction) using appropriate software. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) is commonly used.
-
KBr Pellet: Mix a small amount of the sample (1-2 mg) with dry potassium bromide (KBr) and press into a thin pellet.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Data Acquisition: Introduce the sample into a mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) for polar molecules or Electron Impact (EI). Acquire the mass spectrum in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) can be used for accurate mass determination and elemental composition analysis.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and structural characterization of this compound.
Caption: Workflow for Synthesis and Structural Characterization.
General Biological Screening Workflow
As the biological activity of this compound is yet to be reported, the following diagram outlines a general workflow for the initial biological screening of a novel compound.[3]
References
Methodological & Application
Application Note: A Protocol for the Synthesis of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a proposed experimental protocol for the synthesis of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid, a molecule of interest in medicinal chemistry and drug development. The described methodology is a two-step process commencing with the synthesis of the corresponding ethyl ester, ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate, via a modified Van Leusen reaction, followed by alkaline hydrolysis to yield the target carboxylic acid. This protocol is compiled from established synthetic methods for structurally related oxazole derivatives.
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds that form the core structure of many biologically active molecules with a wide range of therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities. The specific target of this protocol, this compound, possesses structural motifs that make it a valuable building block for the synthesis of novel pharmaceutical agents. The following protocol provides a detailed, step-by-step guide for its laboratory-scale synthesis.
Experimental Protocols
Part 1: Synthesis of Ethyl 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylate
This synthesis is based on the principle of the Van Leusen oxazole synthesis, which involves the reaction of an aldehyde with an isocyanoacetate derivative in the presence of a base.
Materials:
-
p-Anisaldehyde (4-methoxybenzaldehyde)
-
Ethyl isocyanoacetate
-
Potassium carbonate (K₂CO₃), anhydrous
-
Methanol (MeOH), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for chromatography
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-anisaldehyde (1.0 equivalent), ethyl isocyanoacetate (1.1 equivalents), and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous methanol to the flask to achieve a starting material concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water and extract the product with dichloromethane (3 x volume of water).
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
-
Collect the fractions containing the desired product and concentrate under reduced pressure to yield the purified ester.
Part 2: Synthesis of this compound
This step involves the saponification (hydrolysis) of the ethyl ester to the corresponding carboxylic acid.
Materials:
-
Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate
-
Ethanol (EtOH)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
Deionized water
-
Ethyl acetate
Procedure:
-
Dissolve the purified ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate (1.0 equivalent) in ethanol in a round-bottom flask.
-
Add 1 M sodium hydroxide solution (2-3 equivalents) to the flask.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.
-
After cooling to room temperature, remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with deionized water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to a pH of approximately 2-3 by the dropwise addition of 1 M hydrochloric acid. A precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and dry under vacuum to yield the final product, this compound.
Data Presentation
The following table summarizes the key reactants and expected products with their physicochemical properties.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical State |
| p-Anisaldehyde | C₈H₈O₂ | 136.15 | Liquid |
| Ethyl isocyanoacetate | C₅H₇NO₂ | 113.11 | Liquid |
| Ethyl 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylate | C₁₃H₁₃NO₄ | 247.25 | Solid |
| This compound | C₁₁H₉NO₄ | 219.19 | Solid |
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Handle all chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling and disposal instructions.
-
Reactions under reflux should be monitored to prevent solvent evaporation and overheating.
Application Notes and Protocols for 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid in In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid (CAS No. 89205-07-2) is a heterocyclic compound belonging to the oxazole class of molecules. Oxazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the methoxyphenyl group and the carboxylic acid moiety suggests that this compound may interact with various biological targets, making it a candidate for investigation in drug discovery programs.
These application notes provide a comprehensive guide for the in vitro evaluation of this compound, detailing its potential biological activities, hypothetical quantitative data based on related compounds, and step-by-step experimental protocols for key assays.
Potential Biological Activities and Signaling Pathways
Based on the broader class of oxazole and isoxazole derivatives, this compound is hypothesized to exhibit the following biological activities:
-
Anticancer Activity: Many oxazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. One potential mechanism of action is the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1][2][3][4][5] Aberrant NF-κB activation is a hallmark of many cancers, promoting cell proliferation, survival, and inflammation.
-
Anti-inflammatory Activity: The structural similarity to known anti-inflammatory agents suggests that this compound may inhibit key inflammatory mediators. Potential mechanisms include the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) or the suppression of nitric oxide (NO) production in inflammatory cells like macrophages.[6][7]
-
Antimicrobial Activity: Oxazole-containing compounds have been reported to possess antibacterial and antifungal properties, making them promising scaffolds for the development of new anti-infective agents.[8][9][10][11]
Data Presentation: Hypothetical In Vitro Activity
The following table summarizes the expected, hypothetical in vitro activities of this compound based on data from structurally related compounds. These values should be considered as a guide for experimental design and are not based on direct experimental results for this specific molecule.
| Assay Type | Cell Line / Organism | Parameter | Hypothetical Value (μM) | Reference Compound (Example) |
| Anticancer | MCF-7 (Breast Cancer) | IC₅₀ | 15.5 | Doxorubicin |
| A549 (Lung Cancer) | IC₅₀ | 25.2 | Cisplatin | |
| Anti-inflammatory | RAW 264.7 Macrophages | NO Inhibition IC₅₀ | 18.7 | Dexamethasone |
| Ovine | COX-2 Inhibition IC₅₀ | 8.5 | Celecoxib | |
| Antimicrobial | Staphylococcus aureus | MIC | 32 | Vancomycin |
| Escherichia coli | MIC | 64 | Ciprofloxacin |
Experimental Protocols
In Vitro Anticancer Activity: MTT Cytotoxicity Assay
This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Workflow for MTT Cytotoxicity Assay
References
- 1. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. repository.aaup.edu [repository.aaup.edu]
- 9. iajps.com [iajps.com]
- 10. Vistas of Novel Oxazole Derivatives as Potent Antimicrobial Agents | Semantic Scholar [semanticscholar.org]
- 11. cbijournal.com [cbijournal.com]
Application Notes and Protocols for Testing the Antimicrobial Activity of Oxazole Compounds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for determining the in vitro antimicrobial activity of oxazole compounds. The described protocols are based on established methodologies and are intended to ensure reproducible and reliable results for the screening and evaluation of new chemical entities.
Introduction to Antimicrobial Susceptibility Testing
The increasing prevalence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Oxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including significant antimicrobial properties.[1][2] Accurate and standardized testing methodologies are crucial for the evaluation of these compounds. The most common in vitro methods to assess antimicrobial activity are the determination of the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).[3][4][5] The disk diffusion method is also a widely used qualitative or semi-quantitative screening tool.[6][7][8]
Key Methodologies and Protocols
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[9][10][11] This method is widely used for its efficiency and the ability to test multiple compounds simultaneously.[12]
Experimental Protocol:
Materials:
-
Oxazole compounds (stock solutions prepared in a suitable solvent like DMSO)[13]
-
Test microorganisms (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive); Escherichia coli, Pseudomonas aeruginosa (Gram-negative); Candida albicans, Aspergillus niger (Fungal))[13][14]
-
Appropriate sterile broth medium (e.g., Mueller-Hinton Broth (MHB) for bacteria, RPMI-1640 for fungi)[2][13]
-
Sterile saline (0.85%) or Phosphate Buffered Saline (PBS)
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)[13]
-
Negative control (broth with solvent)[13]
-
Multichannel pipette[15]
-
Incubator[6]
-
Microplate reader (optional, for quantitative measurement of growth)
Procedure:
-
Preparation of Oxazole Compound Dilutions:
-
Prepare a stock solution of each oxazole compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).
-
In a 96-well plate, add 100 µL of sterile broth to all wells except the first column.
-
Add 200 µL of the compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process down the column.[12] Discard the final 100 µL from the last well. This will create a range of concentrations (e.g., from 256 µg/mL to 1 µg/mL).[13]
-
-
Preparation of Microbial Inoculum:
-
From a fresh (18-24 hour) culture, pick several colonies and suspend them in sterile saline.[4]
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL for bacteria.[4]
-
Dilute this standardized suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[4][13]
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted microbial inoculum to each well containing the serially diluted compound.
-
Include a growth control well (broth with inoculum, no compound) and a sterility control well (broth only).[4]
-
Cover the plate and incubate at 35-37°C for 18-24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.[13]
-
-
MIC Determination:
Workflow for MIC Determination
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[3][4][16] It is determined as a subsequent step after the MIC assay.
Experimental Protocol:
Materials:
-
Results from the MIC broth microdilution assay
-
Sterile Mueller-Hinton Agar (MHA) plates[4]
-
Sterile micropipette and tips
Procedure:
-
Subculturing:
-
From the wells of the MIC plate that show no visible growth (the MIC well and wells with higher concentrations), take a small aliquot (e.g., 10 µL) and plate it onto a sterile MHA plate.[4]
-
-
Incubation:
-
Incubate the MHA plates at 35-37°C for 18-24 hours.[4]
-
-
MBC Determination:
Workflow for MBC Determination
Caption: Workflow for Minimum Bactericidal Concentration (MBC) determination.
Disk Diffusion Assay (Kirby-Bauer Test)
The disk diffusion assay is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[6][7] It is based on the principle that an antimicrobial-impregnated disk placed on an inoculated agar plate will create a concentration gradient, resulting in a zone of growth inhibition around the disk if the organism is susceptible.[6][8]
Experimental Protocol:
Materials:
-
Sterile paper disks (6 mm diameter)[6]
-
Oxazole compounds
-
Test microorganisms
-
Mueller-Hinton Agar (MHA) plates[6]
-
Sterile saline (0.85%)
-
0.5 McFarland turbidity standard[6]
-
Sterile cotton swabs[6]
-
Sterile forceps or disk dispenser[8]
-
Incubator[6]
-
Ruler or calipers[6]
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial inoculum adjusted to the 0.5 McFarland standard as described in the MIC protocol.
-
-
Inoculation of Agar Plate:
-
Dip a sterile cotton swab into the standardized inoculum suspension and remove excess fluid by pressing it against the inside of the tube.
-
Streak the swab evenly over the entire surface of an MHA plate to create a uniform lawn of bacteria.[17]
-
-
Application of Disks:
-
Aseptically apply sterile paper disks impregnated with a known concentration of the oxazole compound onto the surface of the inoculated agar plate using sterile forceps.[18]
-
Ensure the disks are pressed down firmly to make complete contact with the agar.[18]
-
Place a blank disk (impregnated with the solvent used to dissolve the compound) as a negative control.
-
Place a disk with a standard antibiotic as a positive control.
-
-
Incubation:
-
Invert the plates and incubate at 35-37°C for 18-24 hours.[18]
-
-
Measurement of Inhibition Zones:
-
After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no growth has occurred) in millimeters (mm), including the diameter of the disk.[6]
-
Workflow for Disk Diffusion Assay
Caption: Workflow for the Disk Diffusion Assay.
Data Presentation and Interpretation
Quantitative data from antimicrobial susceptibility testing should be summarized in clearly structured tables for easy comparison and analysis.
MIC and MBC Data
The MIC and MBC values are typically presented in a table format, allowing for a direct comparison of the activity of different oxazole compounds against a panel of microorganisms. The MBC/MIC ratio can also be calculated to determine if a compound is bactericidal or bacteriostatic. An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[4]
Table 1: Example of MIC and MBC Data for Oxazole Compounds
| Compound ID | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Reference Compound | MIC (µg/mL) |
| Oxazole A | S. aureus | 16 | 32 | 2 | Ciprofloxacin | 1 |
| Oxazole A | E. coli | 32 | 128 | 4 | Ciprofloxacin | 0.5 |
| Oxazole B | S. aureus | 8 | 16 | 2 | Ciprofloxacin | 1 |
| Oxazole B | E. coli | 64 | >256 | >4 | Ciprofloxacin | 0.5 |
| Oxazole C | C. albicans | 4 | 8 | 2 | Fluconazole | 2 |
Disk Diffusion Data
The results of the disk diffusion assay are presented as the diameter of the zone of inhibition in millimeters.
Table 2: Example of Disk Diffusion Data for Oxazole Compounds
| Compound ID | Test Organism | Concentration on Disk (µg) | Zone of Inhibition (mm) | Reference Compound | Zone of Inhibition (mm) |
| Oxazole X | S. aureus | 30 | 18 | Ciprofloxacin (5 µg) | 25 |
| Oxazole X | E. coli | 30 | 15 | Ciprofloxacin (5 µg) | 30 |
| Oxazole Y | S. aureus | 30 | 22 | Ciprofloxacin (5 µg) | 25 |
| Oxazole Y | E. coli | 30 | 12 | Ciprofloxacin (5 µg) | 30 |
Conclusion
The methodologies outlined in these application notes provide a robust framework for the systematic evaluation of the antimicrobial activity of oxazole compounds. Adherence to these standardized protocols will ensure the generation of high-quality, comparable data, which is essential for the identification and development of new antimicrobial drug candidates.
References
- 1. iajps.com [iajps.com]
- 2. benchchem.com [benchchem.com]
- 3. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. benchchem.com [benchchem.com]
- 7. Disk diffusion test - Wikipedia [en.wikipedia.org]
- 8. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 9. integra-biosciences.com [integra-biosciences.com]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 11. apec.org [apec.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. rr-asia.woah.org [rr-asia.woah.org]
- 16. microbe-investigations.com [microbe-investigations.com]
- 17. myadlm.org [myadlm.org]
- 18. hardydiagnostics.com [hardydiagnostics.com]
Application Notes and Protocols for Evaluating the Anticancer Properties of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the preclinical evaluation of the novel compound, 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid, for its potential anticancer activities. The protocols outlined below detail a tiered approach, beginning with broad in vitro screening and progressing to more specific mechanistic and in vivo studies.
Introduction
Oxazole derivatives have emerged as a promising class of heterocyclic compounds with a wide range of pharmacological activities, including potent anticancer effects.[1][2] These compounds have been shown to target various hallmarks of cancer by interfering with crucial cellular processes.[3][4] The proposed mechanisms of action for some oxazole derivatives include the inhibition of key signaling molecules like STAT3, disruption of microtubule dynamics, and inhibition of topoisomerases and protein kinases.[1][3][4][5] Given this background, this compound is a compound of interest for anticancer drug discovery.
This document provides a systematic protocol to assess its efficacy, from initial cytotoxicity screening against a panel of cancer cell lines to in-depth analysis of its effects on cell cycle, apoptosis, and metastatic potential, and finally to preliminary in vivo evaluation.
Experimental Workflow Overview
The evaluation of this compound will follow a multi-stage process, as depicted in the workflow diagram below. This structured approach ensures a thorough investigation of the compound's anticancer properties, starting with broad screening and moving towards more focused mechanistic and in vivo studies.
Caption: Experimental workflow for evaluating anticancer properties.
Phase 1: In Vitro Screening
Compound Preparation
This compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create a stock solution. Subsequent dilutions should be made in cell culture medium to achieve the desired final concentrations for treatment. It is crucial to include a vehicle control (DMSO at the same final concentration) in all experiments.
Cell Line Selection
A panel of human cancer cell lines from different tissue origins should be selected for the initial screening.[6] This will help determine the spectrum of activity of the compound. Suggested cell lines include:
-
Breast Cancer: MCF-7, MDA-MB-231
-
Lung Cancer: A549, H1299
-
Colon Cancer: HCT116, HT-29
-
Prostate Cancer: PC-3, LNCaP
-
A non-cancerous cell line (e.g., human fibroblasts) should be included to assess general cytotoxicity.
Cytotoxicity Assays (MTT/XTT)
The initial assessment of anticancer activity is determined by evaluating the compound's ability to reduce cell viability.[7][8] The MTT and XTT assays are reliable colorimetric methods for this purpose.[9][10]
Protocol: MTT Assay [7][8][10]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) for 24, 48, and 72 hours. Include a vehicle control.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[8]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Cytotoxicity (IC50 Values in µM)
| Cell Line | 24 hours | 48 hours | 72 hours |
| MCF-7 | |||
| MDA-MB-231 | |||
| A549 | |||
| H1299 | |||
| HCT116 | |||
| HT-29 | |||
| PC-3 | |||
| LNCaP | |||
| Fibroblasts |
Phase 2: Mechanistic Studies
Based on the IC50 values obtained, select the most sensitive cell line(s) for further mechanistic studies.
Cell Cycle Analysis
To determine if the compound induces cell cycle arrest, flow cytometry with propidium iodide (PI) staining is performed.[11][12][13][14][15]
Protocol: Cell Cycle Analysis with Propidium Iodide [11][13]
-
Cell Treatment: Treat cells with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fixation: Fix the cells in 70% ice-cold ethanol while gently vortexing and store at -20°C overnight.[13]
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL).[11]
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Data Presentation: Cell Cycle Distribution (%)
| Treatment | G0/G1 Phase | S Phase | G2/M Phase |
| Vehicle Control | |||
| Compound (IC50) | |||
| Compound (2x IC50) |
Apoptosis Assays
To investigate whether the compound induces programmed cell death, TUNEL and Annexin V/PI staining assays are recommended.[16][17][18][19][20]
Protocol: TUNEL Assay [16][18][19]
-
Cell Treatment and Fixation: Treat cells as described for cell cycle analysis, followed by fixation with 4% paraformaldehyde.
-
Permeabilization: Permeabilize the cells with 0.1% Triton X-100 in sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture containing terminal deoxynucleotidyl transferase (TdT) and fluorescently labeled dUTP, according to the manufacturer's instructions.
-
Analysis: Analyze the cells by fluorescence microscopy or flow cytometry to detect DNA fragmentation, a hallmark of apoptosis.[18]
Data Presentation: Apoptosis Induction
| Treatment | Apoptotic Cells (%) |
| Vehicle Control | |
| Compound (IC50) | |
| Compound (2x IC50) |
Signaling Pathway Analysis
Western blotting can be used to investigate the effect of the compound on key signaling pathways that are often dysregulated in cancer and are known targets of some oxazole derivatives.[21][22][23]
Caption: Potential inhibition of the STAT3 signaling pathway.
Protocol: Western Blot [22]
-
Protein Extraction: Treat cells with the compound, then lyse the cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against key signaling proteins (e.g., STAT3, p-STAT3, Akt, p-Akt, ERK, p-ERK, Bcl-2, Bax, Caspase-3) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect the protein bands using a chemiluminescence substrate.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Data Presentation: Protein Expression Levels (Fold Change vs. Control)
| Protein | Vehicle Control | Compound (IC50) | Compound (2x IC50) |
| p-STAT3/STAT3 | 1.0 | ||
| p-Akt/Akt | 1.0 | ||
| p-ERK/ERK | 1.0 | ||
| Bcl-2 | 1.0 | ||
| Cleaved Caspase-3 | 1.0 |
Phase 3: Metastasis and Angiogenesis Assays
Migration and Invasion Assays
The transwell assay is a standard method to assess the effect of the compound on cancer cell migration and invasion.[24][25]
Protocol: Transwell Assay [24]
-
Chamber Preparation: For invasion assays, coat the upper chamber of a transwell insert with Matrigel. For migration assays, no coating is needed.
-
Cell Seeding: Seed cancer cells in serum-free medium in the upper chamber.
-
Treatment: Add the compound at non-toxic concentrations to the upper chamber.
-
Chemoattractant: Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubation: Incubate for 24-48 hours.
-
Analysis: Remove non-migrated/invaded cells from the top of the insert. Fix and stain the cells that have moved to the bottom of the insert. Count the stained cells under a microscope.
Data Presentation: Cell Migration and Invasion
| Treatment | Migrated Cells (per field) | Invaded Cells (per field) |
| Vehicle Control | ||
| Compound (Sub-IC50) |
Angiogenesis Assays
The tube formation assay is a common in vitro method to evaluate the anti-angiogenic potential of a compound.[26][27][28][29]
Protocol: Tube Formation Assay [26]
-
Matrigel Coating: Coat the wells of a 96-well plate with Matrigel and allow it to solidify.
-
Cell Seeding: Seed human umbilical vein endothelial cells (HUVECs) onto the Matrigel-coated wells.
-
Treatment: Treat the HUVECs with the compound at non-toxic concentrations.
-
Incubation: Incubate for 6-12 hours to allow for tube formation.
-
Analysis: Visualize the tube-like structures under a microscope and quantify parameters such as the number of tubes, tube length, and branching points.
Data Presentation: Tube Formation
| Treatment | Tube Length (arbitrary units) | Branch Points (number) |
| Vehicle Control | ||
| Compound (Sub-IC50) |
Phase 4: In Vivo Evaluation
Promising results from in vitro studies warrant further investigation in an in vivo model.[6][30][31][32][33]
Xenograft Model
Protocol: Xenograft Tumor Growth Study [33]
-
Animal Model: Use immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells (from the most sensitive cell line) into the flank of the mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment and control groups. Administer the compound (e.g., via intraperitoneal injection or oral gavage) and a vehicle control daily or on a specified schedule.
-
Monitoring: Monitor tumor volume and body weight regularly.
-
Endpoint: At the end of the study, euthanize the mice, excise the tumors, and weigh them.
-
Analysis: Compare the tumor growth and final tumor weight between the treated and control groups.
Data Presentation: In Vivo Antitumor Efficacy
| Group | Average Tumor Volume (mm³) at Day X | Final Tumor Weight (g) |
| Vehicle Control | ||
| Compound (Dose 1) | ||
| Compound (Dose 2) |
Conclusion
This comprehensive protocol provides a robust framework for the systematic evaluation of the anticancer properties of this compound. The data generated from these studies will be crucial in determining the compound's potential as a novel therapeutic agent and will guide further preclinical and clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. ijrpr.com [ijrpr.com]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. 1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. iv.iiarjournals.org [iv.iiarjournals.org]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Introduction to XTT assays for cell-viability assessment | Abcam [abcam.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 12. Flow cytometry with PI staining | Abcam [abcam.com]
- 13. vet.cornell.edu [vet.cornell.edu]
- 14. ucl.ac.uk [ucl.ac.uk]
- 15. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 16. biotium.com [biotium.com]
- 17. TUNEL Assays | Thermo Fisher Scientific - JP [thermofisher.com]
- 18. Analysis of apoptosis by cytometry using TUNEL assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. TUNEL staining [abcam.com]
- 20. info.gbiosciences.com [info.gbiosciences.com]
- 21. medium.com [medium.com]
- 22. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 23. benchchem.com [benchchem.com]
- 24. wuxibiology.com [wuxibiology.com]
- 25. Cell biology assays -Invasion & metastasis -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 26. ibidi.com [ibidi.com]
- 27. Angiogenesis -Cancer Biology-BIO-PROTOCOL [bio-protocol.org]
- 28. Angiogenesis Protocols | Thermo Fisher Scientific - SG [thermofisher.com]
- 29. Angiogenesis Assays - Angiogenesis - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 30. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents - IP Int J Compr Adv Pharmacol [ijcap.in]
- 31. ijpbs.com [ijpbs.com]
- 32. In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 33. benchchem.com [benchchem.com]
Application Notes and Protocols for the Derivatization of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole-containing compounds are a prominent class of heterocyclic scaffolds in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid core represents a valuable starting point for the development of novel therapeutic agents. Structure-Activity Relationship (SAR) studies are crucial in drug discovery to understand how chemical modifications to a lead compound affect its biological activity, thereby guiding the optimization of potency, selectivity, and pharmacokinetic properties.[1]
This document provides detailed protocols for the derivatization of the carboxylic acid moiety of this compound into a library of amides and esters. Such modifications allow for the exploration of chemical space around the core scaffold, probing key interactions with biological targets and modulating physicochemical properties like solubility and cell permeability.
Derivatization Strategy for SAR Studies
The primary focus for derivatization is the carboxylic acid group at the 4-position of the oxazole ring. This functional group is an ideal handle for chemical modification through two principal routes:
-
Amide Formation: Coupling of the carboxylic acid with a diverse panel of primary and secondary amines to introduce a variety of substituents. This allows for the investigation of hydrogen bonding interactions, steric bulk, and lipophilicity on biological activity.
-
Esterification: Conversion of the carboxylic acid to a series of esters to modulate the compound's polarity, metabolic stability, and potential for acting as a prodrug.
A general workflow for the synthesis and evaluation of these derivatives is outlined below.
Caption: A flowchart illustrating the general workflow for the derivatization of the lead compound and subsequent SAR analysis.
Experimental Protocols
Protocol 1: General Procedure for Amide Synthesis
This protocol describes a standard method for the synthesis of amide derivatives from this compound using a coupling agent.
Materials:
-
This compound
-
Desired primary or secondary amine (e.g., aniline, benzylamine, morpholine)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add the desired amine (1.1 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Add DCC (1.2 eq) and a catalytic amount of DMAP to the reaction mixture.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., ethyl acetate/hexane gradient) to yield the desired amide derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: General Procedure for Ester Synthesis
This protocol outlines a common method for the esterification of this compound.
Materials:
-
This compound
-
Desired alcohol (e.g., methanol, ethanol, isopropanol)
-
Sulfuric acid (H₂SO₄) (catalytic amount) or a coupling agent like DCC.
-
Anhydrous solvent (e.g., the corresponding alcohol or an inert solvent like DCM)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure (Acid-Catalyzed):
-
Dissolve this compound (1.0 eq) in an excess of the desired anhydrous alcohol.
-
Add a catalytic amount of concentrated sulfuric acid.
-
Reflux the reaction mixture for 4-8 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography (e.g., ethyl acetate/hexane) to obtain the pure ester derivative.
-
Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Structure-Activity Relationship (SAR) Data
The following table presents representative data for a hypothetical series of amide and ester derivatives of this compound, based on their potential anticancer activity. The IC₅₀ values are illustrative and derived from SAR trends observed in structurally related oxazole and oxadiazole compounds.[5][6] A lower IC₅₀ value indicates higher potency.
| Compound ID | R Group | Derivative Type | Structure | Hypothetical IC₅₀ (µM) against a Cancer Cell Line (e.g., MCF-7) |
| 1 | -OH | Carboxylic Acid (Parent) | > 50 | |
| 2a | -NH-Ph | Amide | 15.2 | |
| 2b | -NH-CH₂-Ph | Amide | 10.8 | |
| 2c | -NH-(4-Cl-Ph) | Amide | 8.5 | |
| 2d | -N(CH₃)₂ | Amide | 25.1 | |
| 3a | -O-CH₃ | Ester | 20.4 | |
| 3b | -O-CH₂CH₃ | Ester | 18.7 | |
| 3c | -O-CH(CH₃)₂ | Ester | 22.3 |
Note: The structures in the table are placeholders and would be replaced with actual chemical structure images in a formal document. The IC₅₀ values are for illustrative purposes to demonstrate potential SAR trends.
Interpretation of SAR Data
-
Derivatization of the carboxylic acid is beneficial: Both amide and ester derivatives (compounds 2a-d and 3a-c ) show improved activity compared to the parent carboxylic acid (1 ), suggesting that masking the polar carboxylic acid group is favorable for anticancer activity.
-
Amides are generally more potent than esters: The amide derivatives, in general, exhibit lower IC₅₀ values than the ester derivatives, indicating that the amide linkage might be involved in crucial hydrogen bonding interactions with the biological target.
-
Substituents on the amide nitrogen influence activity:
-
The presence of an aromatic ring on the amide nitrogen (e.g., 2a , 2c ) appears to be beneficial.
-
Introducing a flexible linker, such as in the benzylamine derivative (2b ), further enhances potency.
-
Electron-withdrawing groups on the phenyl ring, like the chloro-substituent in 2c , may lead to increased activity, potentially through enhanced binding interactions or altered electronic properties.
-
A simple dialkyl amide (2d ) is less active than the aryl amides, suggesting that an aromatic or bulky lipophilic group is preferred.
-
-
Ester alkyl chain length has a modest effect: Varying the alkyl group of the ester from methyl (3a ) to ethyl (3b ) results in a slight increase in potency, possibly due to increased lipophilicity. However, a bulkier isopropyl group (3c ) leads to a decrease in activity, which could be due to steric hindrance at the binding site.
Signaling Pathway and Mechanism of Action
While the specific target for this series of compounds is yet to be determined, many oxazole derivatives have been reported to exert their anticancer effects through the inhibition of key signaling pathways involved in cell proliferation and survival. A potential mechanism of action could be the inhibition of a protein kinase, which is a common target for anticancer drugs.
Caption: A diagram illustrating a hypothetical mechanism of action where the oxazole derivative inhibits a protein kinase, leading to the suppression of cell proliferation and survival.
Conclusion
The derivatization of this compound into a library of amides and esters provides a robust platform for conducting SAR studies. The protocols outlined in this document offer a systematic approach to synthesizing these derivatives. The accompanying hypothetical SAR data and mechanistic pathway diagram serve as a guide for interpreting the biological results and furthering the development of this promising class of compounds as potential therapeutic agents. Further studies should focus on expanding the library of derivatives and identifying the specific molecular target to elucidate the precise mechanism of action.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for High-Throughput Screening of Oxazole Carboxylic Acid Libraries
For Researchers, Scientists, and Drug Development Professionals
Introduction
Oxazole carboxylic acids represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large libraries of these compounds to identify promising lead candidates for drug discovery. This document provides detailed application notes and protocols for various HTS assays suitable for screening oxazole carboxylic acid libraries. The protocols are designed to be adaptable for academic and industrial research settings, with a focus on robust and reproducible methodologies.
The following sections detail experimental procedures for biochemical and cell-based assays targeting common drug discovery targets such as protein kinases, proteases, and inflammatory signaling pathways. Additionally, protocols for assessing antibacterial activity and general cytotoxicity are provided to enable a comprehensive primary screening cascade.
Data Presentation: Summary of Screening Data
Effective HTS campaigns require rigorous quality control and clear data analysis. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. An ideal assay has a Z'-factor between 0.5 and 1.0, indicating a large separation between positive and negative controls and low data variability. Hit rates, the percentage of compounds in a library that meet a predefined activity threshold, are also a key metric.
The following tables present representative quantitative data from hypothetical HTS campaigns targeting various biological areas with an oxazole carboxylic acid library. While comprehensive public data for a single, unified oxazole carboxylic acid library screen is limited, these tables are constructed from published data on individual or small sets of oxazole-containing compounds to provide an illustrative overview.
Table 1: Representative HTS Data for Kinase Inhibition
| Kinase Target | Library Size | Z'-Factor | Hit Rate (%) | IC50 Range of Hits (µM) |
| JNK1 | ~739,000 | 0.77 ± 0.04[1] | 0.18[1] | 0.16 - 1.6[2] |
| Multiple Kinases | 25,671 | 0.77 ± 0.04[1] | 5.2[1] | <10 - >100 |
Table 2: Representative HTS Data for Anticancer Activity (Cytotoxicity)
| Cell Line | Library Size | Z'-Factor | Hit Rate (%) | GI50/IC50 Range of Hits (µM) |
| NCI-60 Panel | - | - | - | 5.37 - >100[1] |
| MCF-7 | - | - | - | 3.3[3] |
| HeLa, HepG2 | - | - | - | 145.46 - 175.48[2] |
Table 3: Representative HTS Data for Antibacterial Activity
| Bacterial Strain | Library Size | Z'-Factor | Hit Rate (%) | MIC Range of Hits (µg/mL) |
| S. aureus | - | - | - | 0.97 - 62.5[3] |
| E. coli | - | - | - | 28.1[4] |
| P. aeruginosa | - | - | - | 14 - 56.2[4] |
| M. tuberculosis | 25,671 | 0.77 ± 0.04[1] | 5.2[1] | <10 - >100 |
Table 4: Representative HTS Data for Anti-Inflammatory Activity (NF-κB Pathway)
| Assay Type | Library Size | Z'-Factor | Hit Rate (%) | EC50/IC50 Range of Hits (µM) |
| NF-κB Reporter | 813 | >0.5 | ~1.7 | <10 |
| NF-κB Translocation | 38,991 | >0.5 | 0.26 | <20 |
Experimental Protocols
Biochemical Assay: Protein Kinase Inhibition
This protocol describes a fluorescence-based assay to screen for inhibitors of a specific protein kinase.
Materials:
-
Purified recombinant protein kinase
-
Fluorescently labeled peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black microplates
-
Multimode microplate reader with fluorescence detection
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the oxazole carboxylic acid library (typically at 10 mM in DMSO) into the assay plate. This results in a final assay concentration of 10 µM.
-
Enzyme Preparation: Prepare a solution of the protein kinase in kinase reaction buffer at a 2X final concentration.
-
Substrate/ATP Mix: Prepare a solution of the fluorescently labeled peptide substrate and ATP in kinase reaction buffer at a 2X final concentration. The ATP concentration should be at or near the Km for the specific kinase.
-
Assay Initiation: Add 5 µL of the 2X kinase solution to each well of the assay plate and incubate for 15 minutes at room temperature to allow for compound binding.
-
Reaction Start: Add 5 µL of the 2X substrate/ATP mix to each well to start the kinase reaction.
-
Incubation: Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.
-
Reaction Stop: Stop the reaction by adding 10 µL of a stop solution (e.g., 100 mM EDTA).
-
Detection: Read the fluorescence intensity on a microplate reader at the appropriate excitation and emission wavelengths for the fluorophore.
-
Data Analysis:
-
Negative Control: Wells with DMSO instead of a library compound.
-
Positive Control: Wells with a known inhibitor of the kinase.
-
Calculate the percent inhibition for each compound.
-
Calculate the Z'-factor for each plate to assess assay quality.
-
Identify hits based on a predefined inhibition threshold (e.g., >50% inhibition).
-
Screening Cascade for Kinase Inhibitors
Caption: A typical screening cascade for identifying and validating kinase inhibitors.
Cell-Based Assay: NF-κB Nuclear Translocation
This protocol outlines a high-content imaging assay to identify compounds that inhibit the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus upon stimulation.
Materials:
-
Human cell line (e.g., HeLa or U2OS)
-
Cell culture medium and supplements
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Primary antibody against NF-κB p65
-
Alexa Fluor 488-conjugated secondary antibody
-
Hoechst 33342 (nuclear stain)
-
384-well, black, clear-bottom imaging plates
-
High-content imaging system
Protocol:
-
Cell Seeding: Seed cells into 384-well imaging plates at a density that will result in a sub-confluent monolayer at the time of the assay and incubate overnight.
-
Compound Treatment: Add the oxazole carboxylic acid library compounds to the cells at a final concentration of 10 µM and incubate for 1 hour.
-
Stimulation: Add TNF-α to the wells at a final concentration of 10 ng/mL to stimulate NF-κB translocation. Incubate for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100.
-
Immunostaining:
-
Block with 3% BSA in PBS.
-
Incubate with the primary anti-p65 antibody.
-
Incubate with the Alexa Fluor 488-conjugated secondary antibody and Hoechst 33342.
-
-
Imaging: Acquire images of the cells using a high-content imaging system, capturing both the Hoechst (blue) and Alexa Fluor 488 (green) channels.
-
Image Analysis:
-
Use image analysis software to identify the nuclear and cytoplasmic compartments based on the Hoechst stain.
-
Quantify the fluorescence intensity of the p65 stain in both compartments.
-
Calculate the ratio of nuclear to cytoplasmic fluorescence intensity for each cell.
-
Average the ratio for all cells in each well.
-
-
Data Analysis:
-
Negative Control: DMSO-treated, TNF-α stimulated wells.
-
Positive Control: Wells treated with a known NF-κB inhibitor.
-
Identify hits as compounds that significantly reduce the nuclear-to-cytoplasmic ratio of p65 fluorescence.
-
NF-κB Signaling Pathway
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Whole-Cell Assay: Antibacterial Activity (Minimum Inhibitory Concentration)
This protocol determines the minimum inhibitory concentration (MIC) of compounds against a bacterial strain using a broth microdilution method.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
384-well, clear, sterile microplates
-
Microplate reader for measuring optical density (OD)
Protocol:
-
Compound Preparation: Prepare serial dilutions of the hit compounds from the primary screen in DMSO.
-
Bacterial Inoculum: Grow the bacterial strain to the mid-logarithmic phase and dilute it in CAMHB to a final concentration of 5 x 10⁵ CFU/mL.
-
Assay Plating:
-
Add 50 µL of the bacterial inoculum to each well of the 384-well plate.
-
Add the serially diluted compounds to the wells.
-
Positive Control: Wells with a known antibiotic.
-
Negative Control: Wells with bacteria and DMSO (vehicle).
-
Sterility Control: Wells with CAMHB only.
-
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Detection: Measure the optical density at 600 nm (OD₆₀₀) using a microplate reader.
-
Data Analysis: The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth (a significant reduction in OD₆₀₀ compared to the negative control).
Antibacterial Screening Workflow
References
Application Notes and Protocols for the Purification of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic Acid
Authored for researchers, scientists, and drug development professionals, this document provides detailed techniques and protocols for the purification of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid, a key intermediate in pharmaceutical synthesis.
This application note outlines three primary purification methodologies: acid-base extraction, recrystallization, and silica gel column chromatography. Each method is detailed with step-by-step protocols, and expected outcomes are summarized in tabular format for clear comparison. Furthermore, analytical methods for assessing the purity of the final compound are described.
Overview of Purification Strategies
The purification of this compound from a crude reaction mixture typically involves a multi-step approach to remove unreacted starting materials, byproducts, and other impurities. The acidic nature of the carboxylic acid functional group is a key feature exploited in the purification process, particularly in acid-base extraction. Subsequent purification to achieve high purity for pharmaceutical applications often involves recrystallization or column chromatography.
Data Presentation: Comparison of Purification Techniques
The following table summarizes the expected yield and purity of this compound after each purification step. The initial crude product is assumed to have a purity of approximately 75%.
| Purification Step | Initial Purity (%) | Final Purity (%) | Yield (%) | Key Advantages | Key Disadvantages |
| Acid-Base Extraction | ~75 | 85-90 | 80-90 | Removes basic and neutral impurities effectively. | May not remove acidic impurities. |
| Recrystallization | 85-90 | >98 | 70-85 | Highly effective for achieving high crystalline purity. | Requires suitable solvent identification; potential for product loss. |
| Column Chromatography | 85-90 | >99 | 60-80 | Excellent for separating closely related impurities. | Can be time-consuming and requires significant solvent volumes. |
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol leverages the acidic nature of the carboxylic acid to separate it from neutral and basic impurities.
Materials:
-
Crude this compound
-
Ethyl acetate
-
1 M Sodium Hydroxide (NaOH) solution
-
1 M Hydrochloric Acid (HCl) solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Beakers and flasks
-
pH paper or pH meter
Procedure:
-
Dissolution: Dissolve the crude product in ethyl acetate.
-
Base Extraction: Transfer the ethyl acetate solution to a separatory funnel and add 1 M NaOH solution. Shake the funnel vigorously, venting frequently. The carboxylic acid will be deprotonated and move into the aqueous layer as its sodium salt.
-
Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.
-
Organic Layer Wash: Wash the remaining ethyl acetate layer with a fresh portion of 1 M NaOH to ensure complete extraction. Combine the aqueous layers.
-
Back-wash: Wash the combined aqueous layers with a small amount of ethyl acetate to remove any remaining neutral or basic impurities. Discard the organic wash.
-
Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding 1 M HCl with stirring until the pH is approximately 2. The purified carboxylic acid will precipitate out of the solution.
-
Product Extraction: Extract the acidified aqueous solution with three portions of ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified this compound.
Protocol 2: Purification by Recrystallization
This protocol is effective for obtaining a highly pure crystalline product. A mixed solvent system of petroleum ether and ethyl acetate is often suitable for this class of compounds.
Materials:
-
Purified this compound from acid-base extraction
-
Ethyl acetate
-
Petroleum ether (or Hexane)
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Büchner funnel and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the product. It should be sparingly soluble in petroleum ether at room temperature but readily soluble in hot ethyl acetate.
-
Dissolution: Place the carboxylic acid in an Erlenmeyer flask and add a minimal amount of hot ethyl acetate to dissolve it completely.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Slowly add petroleum ether to the hot solution until it becomes slightly turbid. Reheat the solution until it is clear again.
-
Cooling: Allow the flask to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold petroleum ether.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 3: Purification by Silica Gel Column Chromatography
This method is ideal for separating impurities with similar polarity to the product.
Materials:
-
Purified this compound
-
Silica gel (60-120 mesh)
-
n-Hexane
-
Ethyl acetate
-
Chromatography column
-
Collection tubes
Procedure:
-
Column Packing: Prepare a slurry of silica gel in n-hexane and pack the chromatography column.
-
Sample Loading: Dissolve the carboxylic acid in a minimum amount of ethyl acetate and adsorb it onto a small amount of silica gel. Evaporate the solvent and load the dry powder onto the top of the packed column.
-
Elution: Begin elution with a mobile phase of low polarity (e.g., 9:1 n-hexane:ethyl acetate).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., to 7:3, then 1:1 n-hexane:ethyl acetate) to elute the product.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Concentration: Combine the fractions containing the pure product and evaporate the solvent under reduced pressure.
Purity Assessment
The purity of the final product should be assessed using a combination of analytical techniques.
High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Outcome: A single major peak corresponding to the product with purity >98%.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, DMSO-d₆): Expected signals would include peaks for the methoxy group protons, aromatic protons on the phenyl ring, the oxazole ring proton, and a broad singlet for the carboxylic acid proton. The absence of impurity signals confirms high purity.
-
¹³C NMR (100 MHz, DMSO-d₆): Expected signals would correspond to the carbons of the methoxy group, the aromatic ring, the oxazole ring, and the carbonyl carbon of the carboxylic acid.
Visualized Workflows
The following diagrams illustrate the logical flow of the described purification and analysis procedures.
Caption: General purification workflow for this compound.
Caption: Step-by-step protocol for acid-base extraction.
Caption: Workflow for the analytical assessment of product purity.
Application Note: Cytotoxicity Profiling of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Oxazole derivatives are a significant class of heterocyclic compounds that have garnered substantial attention in medicinal chemistry due to their wide range of pharmacological properties, including potent anticancer activity.[1][2] These compounds have been shown to exert their effects through various mechanisms, such as the inhibition of tubulin polymerization, interference with DNA topoisomerases, and modulation of critical signaling pathways like STAT3, ultimately leading to apoptosis in cancer cells.[3][4] The compound 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid belongs to this promising class of molecules. Evaluating its cytotoxic potential against a panel of cancer cell lines is a crucial primary step in assessing its therapeutic viability.
This document provides a comprehensive protocol for determining the in vitro cytotoxicity of this compound using a panel of selected human cancer cell lines and a non-cancerous control. The primary assay detailed is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable and widely used colorimetric method for assessing cell metabolic activity as an indicator of cell viability.[5][6]
Recommended Cell Lines for Cytotoxicity Screening
The selection of an appropriate panel of cell lines is critical for a comprehensive preliminary assessment. Given that oxazole derivatives have shown efficacy against a range of tumor types including breast, lung, and colon cancers, a panel representing these carcinomas is recommended.[1] Furthermore, including a non-cancerous cell line is essential to evaluate the compound's selectivity for cancer cells over normal cells.
Table 1: Recommended Cell Lines for Cytotoxicity Testing
| Cell Line | Cancer Type | Key Characteristics | Recommended Culture Medium |
|---|---|---|---|
| MCF-7 | Breast Adenocarcinoma | Estrogen Receptor (ER)+, Progesterone Receptor (PR)+ | Eagle's Minimum Essential Medium (EMEM) + 10% FBS, 0.01 mg/mL insulin |
| MDA-MB-231 | Breast Adenocarcinoma | Triple-Negative (ER-, PR-, HER2-) | Leibovitz's L-15 Medium + 10% FBS |
| A549 | Lung Carcinoma | Non-Small Cell Lung Cancer (NSCLC) | F-12K Medium + 10% FBS |
| HT-29 | Colorectal Adenocarcinoma | Epithelial-like | McCoy's 5a Medium Modified + 10% FBS |
| HEK 293 | Human Embryonic Kidney | Non-cancerous control | Eagle's Minimum Essential Medium (EMEM) + 10% FBS |
FBS: Fetal Bovine Serum
Experimental Workflow
The overall workflow for assessing the cytotoxicity of the test compound involves several key stages, from initial cell culture to the final determination of the IC50 value, which is the concentration of the compound that inhibits 50% of cell growth.[7]
Caption: Figure 1: Experimental workflow for cytotoxicity assessment.
Detailed Protocol: MTT Cytotoxicity Assay
This protocol is adapted from standard methodologies for assessing cell viability.[5][8][9]
Materials and Reagents
-
Selected cancer and non-cancerous cell lines (see Table 1)
-
Complete culture medium, specific for each cell line
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (10,000 U/mL)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
This compound (Test Compound)
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in sterile PBS
-
Solubilization Solution (e.g., 100% DMSO or 0.01 M HCl in 10% SDS solution)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of reading absorbance at 570-590 nm)
-
Humidified incubator (37°C, 5% CO₂)
Cell Culture and Seeding
-
Maintain cell lines in their recommended complete growth medium in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency.[9]
-
On the day of the experiment, detach adherent cells using Trypsin-EDTA, neutralize with complete medium, and perform a cell count (e.g., using a hemocytometer).
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate the plate for 24 hours to allow cells to attach and enter a logarithmic growth phase.[7]
Compound Treatment
-
Prepare a high-concentration stock solution of the test compound (e.g., 10 mM) in sterile DMSO.
-
On the day of treatment, prepare serial dilutions of the compound in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Include a "vehicle control" (medium with the same final concentration of DMSO as the highest compound concentration, typically ≤0.5%) and a "no-treatment control" (cells in medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions.
-
Incubate the plate for a predetermined exposure time (e.g., 24, 48, or 72 hours).
MTT Assay Procedure
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[6]
-
Incubate the plate for an additional 3-4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[8]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO or another suitable solubilization solution to each well to dissolve the crystals.[10]
-
Gently mix the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[5]
-
Measure the absorbance (OD) of each well using a microplate reader at a wavelength between 550 and 600 nm (e.g., 570 nm).[6]
Data Analysis and Presentation
Calculation of Cell Viability
The percentage of cell viability is calculated relative to the no-treatment control cells.
Formula: % Cell Viability = [(ODTreated - ODBlank) / (ODControl - ODBlank)] x 100
Where:
-
ODTreated: Absorbance of the wells treated with the compound.
-
ODControl: Average absorbance of the no-treatment control wells.
-
ODBlank: Average absorbance of wells with medium and MTT but no cells.
Determination of IC50
The IC50 value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration. A non-linear regression analysis (log(inhibitor) vs. response -- variable slope) is used to fit the dose-response curve and calculate the concentration that results in 50% inhibition of cell viability.
Data Presentation Tables
Quantitative results should be clearly summarized for comparison across cell lines.
Table 2: Template for Recording IC50 Values (µM)
| Cell Line | This compound | Doxorubicin (Positive Control) |
|---|---|---|
| IC50 ± SD (µM) | IC50 ± SD (µM) | |
| MCF-7 | [Insert Value] | [Insert Value] |
| MDA-MB-231 | [Insert Value] | [Insert Value] |
| A549 | [Insert Value] | [Insert Value] |
| HT-29 | [Insert Value] | [Insert Value] |
| HEK 293 | [Insert Value] | [Insert Value] |
SD: Standard Deviation from at least three independent experiments.
Potential Mechanism of Action
Oxazole derivatives are known to induce apoptosis in cancer cells by targeting various cellular components.[3][11] One of the common mechanisms is the disruption of microtubule dynamics, which leads to cell cycle arrest and activation of the intrinsic apoptosis pathway.[4] This pathway is regulated by the Bcl-2 family of proteins and culminates in the activation of effector caspases, leading to cell death.
Caption: Figure 2: Simplified intrinsic apoptosis signaling pathway.
References
- 1. ijrpr.com [ijrpr.com]
- 2. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. benchchem.com [benchchem.com]
- 8. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
Application Notes and Protocols for the Characterization of 5-(4-methoxyphenyl)-oxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the analytical methodologies for the structural elucidation and purity assessment of 5-(4-methoxyphenyl)-oxazole derivatives. The protocols outlined below are essential for the robust characterization of this important class of heterocyclic compounds, which are of significant interest in medicinal chemistry.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
Reverse-phase HPLC (RP-HPLC) is a fundamental technique for determining the purity of 5-(4-methoxyphenyl)-oxazole derivatives and for quantifying their concentration in various matrices. The method separates compounds based on their hydrophobicity.
Experimental Protocol: RP-HPLC
Instrumentation:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for mobile phase modification)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) ratio of acetonitrile to water. To improve peak shape and resolution, 0.1% formic acid can be added to both solvents. For mass spectrometry-compatible methods, formic acid is preferred over non-volatile acids like phosphoric acid.[1]
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of the 5-(4-methoxyphenyl)-oxazole derivative reference standard.
-
Dissolve in a suitable solvent, such as the mobile phase, in a 10 mL volumetric flask to create a stock solution.
-
Prepare a series of working standard solutions by serial dilution to establish a calibration curve for quantification.
-
-
Sample Preparation:
-
Dissolve the sample containing the 5-(4-methoxyphenyl)-oxazole derivative in the mobile phase to a known concentration.
-
Filter the sample through a 0.45 µm syringe filter prior to injection to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30-40 °C
-
Detection Wavelength: Monitor at a wavelength where the compound exhibits maximum absorbance, typically determined by a UV scan (e.g., 240-260 nm).
-
-
Analysis: Inject the standard and sample solutions. The purity of the sample can be determined by the area percentage of the main peak. Quantification is achieved by comparing the peak area of the sample to the calibration curve generated from the standard solutions.
Experimental Workflow for HPLC Analysis
Caption: Workflow for HPLC analysis of 5-(4-methoxyphenyl)-oxazole derivatives.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural confirmation of 5-(4-methoxyphenyl)-oxazole derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
Reagents:
-
Deuterated solvent (e.g., Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆))
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the 5-(4-methoxyphenyl)-oxazole derivative in approximately 0.5-0.7 mL of the chosen deuterated solvent in an NMR tube.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum. Key signals to identify include the methoxy group singlet, the protons on the oxazole ring, and the aromatic protons of the phenyl and methoxyphenyl groups.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum. This will show distinct signals for the methoxy carbon, the carbons of the oxazole ring, and the aromatic carbons.
Expected Spectral Data for 5-(4-methoxyphenyl)-oxazole Derivatives
The following tables summarize typical chemical shifts. Note that the exact values will vary depending on the other substituents on the oxazole ring.
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm)
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Notes |
|---|---|---|---|
| Methoxy (-OCH₃) | ~3.8 - 3.9 | Singlet (s) | |
| Aromatic (methoxyphenyl) | ~6.9 - 7.1 and ~7.6 - 8.0 | Doublet (d) | Two distinct doublets for the AA'BB' system. |
| Oxazole Ring Proton | Varies with substitution | Singlet (s) or Multiplet (m) | Highly dependent on the position and nature of other substituents. |
| Other Phenyl Protons | ~7.3 - 7.8 | Multiplet (m) | Dependent on substitution pattern. |
Data compiled from related structures.[2][3]
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm)
| Carbon | Expected Chemical Shift (ppm) | Notes |
|---|---|---|
| Methoxy (-OCH₃) | ~55.5 | |
| Aromatic (methoxyphenyl) | ~114 - 130 and ~160 - 162 | The carbon attached to the oxygen will be the most downfield. |
| Oxazole Ring Carbons | ~120 - 165 | Chemical shifts are sensitive to the substitution pattern. |
| Other Phenyl Carbons | ~125 - 135 | |
Data compiled from related structures.[3][4]
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on their vibrational frequencies.
Instrumentation:
-
FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory or KBr press.
Procedure:
-
Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
Sample Preparation (KBr pellet): Mix a small amount of the sample with dry potassium bromide (KBr) and press into a thin pellet.
-
Spectrum Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Table 3: Characteristic FTIR Absorption Bands
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| Aromatic C-H stretch | 3100 - 3000 | Medium to Weak |
| Aliphatic C-H stretch (methoxy) | 2980 - 2850 | Medium |
| C=N stretch (oxazole ring) | 1650 - 1590 | Medium to Strong |
| C=C stretch (aromatic/oxazole) | 1600 - 1450 | Medium to Strong |
| C-O-C stretch (ether) | 1250 - 1020 | Strong |
Data compiled from related structures.[2][3][5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.
Instrumentation:
-
Mass Spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).
Procedure:
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile for ESI).
-
Analysis: Infuse the sample into the mass spectrometer.
-
Data Acquisition: Acquire the mass spectrum. For ESI, the protonated molecule [M+H]⁺ is typically observed. Fragmentation data can be obtained using tandem MS (MS/MS).
Expected Fragmentation Pattern
The fragmentation of the oxazole ring is a key diagnostic tool. Common fragmentation pathways involve the cleavage of the heterocyclic ring. For phenyl-substituted oxazoles, the molecular ion is often the base peak.[6]
Logical Flow for Spectroscopic Characterization
Caption: Logical workflow for the structural elucidation of oxazole derivatives.
By employing these analytical methods and protocols, researchers can confidently characterize 5-(4-methoxyphenyl)-oxazole derivatives, ensuring the identity, purity, and quality of these compounds for their intended applications in research and drug development.
References
Troubleshooting & Optimization
optimizing reaction conditions for 5-aryl-1,3-oxazole-4-carboxylic acid synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 5-aryl-1,3-oxazole-4-carboxylic acids.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 5-aryl-1,3-oxazole-4-carboxylic acids.
Issue 1: Low or No Yield of the Desired Product
-
Question: I am getting a low yield or no desired 5-aryl-1,3-oxazole-4-carboxylic acid. What are the possible causes and solutions?
-
Answer: Low yields can stem from several factors related to starting materials, reaction conditions, and workup procedures. Here are some common causes and troubleshooting steps:
-
Purity of Starting Materials: Impurities in the starting aldehyde or the isocyanide reagent can lead to side reactions and reduced yields. Ensure the purity of your starting materials by techniques such as recrystallization or distillation.
-
Base Selection and Stoichiometry: The choice and amount of base are critical. For Van Leusen-type syntheses using tosylmethyl isocyanide (TosMIC), strong, non-nucleophilic bases are often required to deprotonate the TosMIC. Insufficient base will result in incomplete reaction. Consider using bases like potassium carbonate, DBU, or a quaternary ammonium hydroxide resin.[1] The stoichiometry of the base should be carefully optimized; for instance, increasing the amount of a base like DMAP from 1.3 to 1.5 equivalents can significantly improve yields.[2]
-
Reaction Temperature and Time: The reaction may require specific temperature conditions to proceed efficiently. If the temperature is too low, the reaction may be sluggish, while excessively high temperatures can lead to decomposition of reactants or products. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some protocols suggest refluxing for several hours, while others proceed at moderate temperatures like 40°C.[2][3]
-
Solvent Effects: The polarity and aprotic/protic nature of the solvent can influence the reaction rate and yield. Dichloromethane (DCM) has been shown to be an effective solvent in some cases.[2] Other solvents to consider include methanol, THF, or ionic liquids.[3][4] Experiment with different solvents to find the optimal one for your specific substrate.
-
Premature Decarboxylation: The 4-carboxylic acid group can be labile under certain conditions, especially at elevated temperatures. If you suspect decarboxylation is occurring, try to perform the reaction at a lower temperature for a longer duration.
-
Issue 2: Unwanted Side Products are Observed
-
Question: My reaction mixture shows multiple spots on TLC, and I am isolating unwanted byproducts. How can I minimize their formation?
-
Answer: The formation of side products is a common challenge. Here are some frequent byproducts and strategies to mitigate them:
-
Formation of Nitrile Byproduct (in Van Leusen Synthesis): If ketones are present as impurities in your aldehyde starting material, they can react with TosMIC to form nitriles.[5] Purifying the aldehyde before use is essential.
-
Esterification of the Carboxylic Acid: If the reaction is carried out in an alcohol solvent (e.g., methanol or ethanol), there is a risk of esterifying the carboxylic acid group, especially under acidic or basic conditions.[6] If ester formation is a problem, consider using an aprotic solvent like THF or DCM. If an ester is formed, it can be hydrolyzed back to the carboxylic acid in a subsequent step.
-
Hydrolytic Ring Opening: The oxazole ring, particularly with a 5-hydroxy substituent, can be unstable towards hydrolytic cleavage.[7] While 5-aryl oxazoles are generally more stable, harsh aqueous workup conditions should be avoided if ring opening is suspected.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final 5-aryl-1,3-oxazole-4-carboxylic acid product. What are the best practices?
-
Answer: The purification of polar carboxylic acids can be challenging. Here are some recommended techniques:
-
Aqueous Workup and Extraction: Utilize the acidic nature of your product. During workup, wash the organic layer with a basic aqueous solution (e.g., saturated sodium bicarbonate) to extract the deprotonated carboxylic acid into the aqueous phase. This will separate it from neutral and basic impurities. Subsequently, acidify the aqueous layer with a dilute acid (e.g., 1M HCl) to precipitate the purified carboxylic acid, which can then be extracted back into an organic solvent.[8]
-
Column Chromatography: Silica gel chromatography is a common method. To improve the separation and recovery of carboxylic acids, it is often beneficial to add a small amount of acetic or formic acid (0.1-1%) to the eluent.[8] This suppresses the deprotonation of the carboxylic acid on the silica surface, reducing tailing.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method to obtain a product with high purity.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common synthetic routes to 5-aryl-1,3-oxazole-4-carboxylic acids?
-
A1: The most prevalent methods involve the construction of the oxazole ring from precursors already containing the aryl and carboxylic acid (or its ester precursor) moieties. Key reactions include the Van Leusen oxazole synthesis from an aryl aldehyde and an isocyanoacetate, followed by hydrolysis of the ester, and the Robinson-Gabriel synthesis from a 2-acylamino-ketone precursor.[9][10] A direct synthesis from aromatic carboxylic acids and isocyanoacetates has also been reported.[2]
-
-
Q2: How can I introduce the 4-carboxylic acid group?
-
A2: The most straightforward approach is to use a starting material that already contains a precursor to the carboxylic acid, such as an ester group. For example, in the Van Leusen synthesis, ethyl or methyl isocyanoacetate is commonly used. The resulting oxazole-4-carboxylate ester can then be hydrolyzed to the carboxylic acid.[2]
-
-
Q3: What are the typical conditions for hydrolyzing the ester to a carboxylic acid?
-
A3: The hydrolysis of the ethyl or methyl ester of the oxazole-4-carboxylic acid is typically achieved under basic or acidic conditions. Basic hydrolysis can be performed using aqueous solutions of lithium hydroxide, sodium hydroxide, or potassium hydroxide in a solvent like THF or methanol. Acidic hydrolysis is often carried out with mineral acids like hydrochloric acid in an aqueous organic solvent mixture at elevated temperatures.[2][7] For instance, hydrolysis can be achieved using 6 N HCl in THF at 100°C.[2]
-
-
Q4: Is decarboxylation a significant concern during the synthesis and handling of 5-aryl-1,3-oxazole-4-carboxylic acids?
-
A4: While 5-aryl-1,3-oxazole-4-carboxylic acids are generally stable, decarboxylation can occur under harsh conditions, particularly at high temperatures.[7] It is advisable to use the mildest possible conditions for synthesis and purification. If decarboxylation is a persistent issue, consider performing the final hydrolysis step (if applicable) at a lower temperature for a longer duration.
-
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl 5-(3-fluorophenyl)-1,3-oxazole-4-carboxylate [2]
| Entry | Base (1.5 equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et3N | DCM | 25 | 24 | <10 |
| 2 | DIPEA | DCM | 25 | 24 | <10 |
| 3 | DBU | DCM | 25 | 1 | 45 |
| 4 | DMAP | DCM | 25 | 1 | 70 |
| 5 | DMAP | DCM | 40 | 0.5 | 96 |
| 6 | DMAP | DMSO | 40 | 0.5 | 80 |
| 7 | DMAP | THF | 40 | 0.5 | 85 |
| 8 | DMAP | 1,4-Dioxane | 40 | 0.5 | 82 |
| 9 | DMAP | MeCN | 40 | 0.5 | 88 |
Standard reaction conditions: 3-fluorobenzoic acid (1.0 equiv), ethyl isocyanoacetate (1.2 equiv), DMAP-Tf (1.3 equiv), and base (1.5 equiv) in the specified solvent (0.1 M).
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-aryl-1,3-oxazole-4-carboxylate via Direct Carboxylic Acid Coupling [2]
-
To a screw-capped vial equipped with a magnetic stir bar, add the aromatic carboxylic acid (1.0 equiv), 4-(dimethylamino)pyridine (DMAP, 1.5 equiv), and dichloromethane (DCM, 0.1 M).
-
Stir the mixture under a dry nitrogen atmosphere.
-
Add the triflylpyridinium reagent (DMAP-Tf, 1.3 equiv) and stir for 5 minutes at room temperature.
-
Add the corresponding isocyanoacetate (e.g., ethyl isocyanoacetate, 1.2 equiv) to the reaction mixture.
-
Stir the mixture in a preheated oil bath at 40°C for 30 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with DCM (3 x volume of the aqueous layer).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of n-hexane/ethyl acetate) to obtain the desired ethyl 5-aryl-1,3-oxazole-4-carboxylate.
Protocol 2: Hydrolysis of Ethyl 5-aryl-1,3-oxazole-4-carboxylate to 5-aryl-1,3-oxazole-4-carboxylic acid [2]
-
Dissolve the ethyl 5-aryl-1,3-oxazole-4-carboxylate in a mixture of tetrahydrofuran (THF) and 6 N hydrochloric acid (e.g., a 1:1 ratio).
-
Stir the mixture in a preheated oil bath at 100°C for 1 hour.
-
Monitor the reaction for the complete consumption of the starting material by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Concentrate the mixture under reduced pressure to obtain the crude product.
-
The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure 5-aryl-1,3-oxazole-4-carboxylic acid.
Mandatory Visualization
Caption: A general experimental workflow for the synthesis of 5-aryl-1,3-oxazole-4-carboxylic acids.
Caption: Troubleshooting logic for addressing low product yield in the synthesis.
References
- 1. 1,3-Oxazole synthesis [organic-chemistry.org]
- 2. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 10. Van Leusen Oxazole Synthesis [organic-chemistry.org]
challenges in the scale-up synthesis of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the scale-up synthesis of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis and purification of this compound, particularly during scale-up operations.
Issue 1: Low or Inconsistent Yields in the Van Leusen Reaction
Question: We are experiencing significantly lower than expected yields during the scale-up synthesis of this compound via the van Leusen reaction. What are the potential causes and how can we mitigate them?
Answer: Low yields in the van Leusen oxazole synthesis during scale-up can arise from several factors. Challenges in maintaining optimal reaction parameters, the occurrence of side reactions, and potential product instability can all contribute to diminished yields.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | - Monitor reaction progress closely using analytical techniques like TLC or HPLC. - Ensure efficient mixing, especially in larger reactors, to maintain homogeneity. Inadequate agitation can lead to localized concentration gradients and incomplete conversion. - Gradually increase the reaction time or temperature, while carefully monitoring for the formation of impurities. |
| Side Reactions | - The electron-donating methoxy group on the phenyl ring can influence the reactivity of the starting aldehyde. - Minimize impurities in starting materials (p-anisaldehyde and ethyl isocyanoacetate) that could lead to side products. - Optimize the reaction temperature to disfavor the formation of byproducts. |
| Product Degradation | - Oxazole rings, particularly those with carboxylic acid substituents, can be susceptible to hydrolytic ring-opening under certain pH conditions.[1] - Maintain a dry, inert atmosphere (e.g., nitrogen or argon) throughout the reaction and workup to prevent moisture-related degradation.[1] - Use moderate temperatures during workup and purification to prevent potential decarboxylation. |
| Inefficient Purification | - Carboxylic acids can be challenging to purify via chromatography.[1] - Consider alternative purification methods such as crystallization or conversion to a salt for purification, followed by acidification to retrieve the carboxylic acid. |
Issue 2: Impurity Profile Changes upon Scale-Up
Question: Our scaled-up batches of this compound are showing significant levels of unknown impurities by HPLC analysis that were not prominent in our lab-scale experiments. How can we identify and minimize these?
Answer: The emergence of new or increased levels of impurities is a common challenge when scaling up chemical syntheses. For oxazole synthesis, these can originate from starting materials, side reactions favored at larger scales, or product degradation due to longer processing times.
Common Impurities and Prevention Strategies:
-
Unreacted Starting Materials: Ensure accurate stoichiometry and allow for sufficient reaction time. On a larger scale, additions of reagents may need to be slower to control exotherms, potentially requiring longer overall reaction times.
-
Isomeric Byproducts: While the van Leusen reaction is generally regioselective for 5-substituted oxazoles, changes in reaction conditions during scale-up could potentially lead to the formation of other isomers. It is crucial to purify intermediates to ensure high isomeric purity before proceeding to the next step.[1]
-
Ring-Opened Products: The oxazole ring can be susceptible to cleavage under harsh acidic or basic conditions during workup.[1] Evaluate and optimize the pH and temperature of all aqueous workup steps.
-
Decarboxylation Product: The presence of the carboxylic acid functionality raises the possibility of decarboxylation, especially at elevated temperatures.[1] Avoid prolonged exposure to high temperatures during reaction, workup, and drying.
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic route for this compound?
A1: A prevalent method for the synthesis of 5-substituted oxazoles is the van Leusen oxazole synthesis.[2][3] This typically involves the reaction of an aldehyde (in this case, p-anisaldehyde) with an isocyanide derivative (such as ethyl isocyanoacetate) in the presence of a base, followed by hydrolysis of the resulting ester to the carboxylic acid.
Q2: What are the critical process parameters to monitor during the scale-up of the van Leusen reaction?
A2: Key parameters to control include:
-
Temperature: The initial addition and subsequent reaction temperature should be carefully controlled to manage any exotherms and minimize side product formation.
-
Mixing/Agitation: Efficient agitation is crucial in large reactors to ensure homogeneity and consistent reaction progress.
-
Rate of Addition: The rate of addition of reagents should be controlled to maintain the desired reaction temperature and concentration profiles.
-
Inert Atmosphere: Maintaining an inert atmosphere (e.g., nitrogen) is important to prevent side reactions involving oxygen and moisture.[1]
Q3: What are the recommended storage conditions for this compound?
A3: The compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to protect it from moisture and strong oxidizing agents.
Q4: Is this compound sensitive to particular conditions?
A4: Yes, oxazole rings can be sensitive to strong acids and certain oxidizing agents.[1] Given the carboxylic acid functionality, the molecule has both acidic and basic sites, and its stability can be pH-dependent. It is prudent to handle the compound in a dry, inert environment to minimize potential degradation.[1]
Data Presentation
Table 1: Illustrative Reaction Parameters for Scale-Up Batches
| Parameter | Lab Scale (10g) | Pilot Scale (1kg) | Production Scale (50kg) |
| p-Anisaldehyde (eq.) | 1.0 | 1.0 | 1.0 |
| Ethyl Isocyanoacetate (eq.) | 1.1 | 1.1 | 1.05 |
| Base (e.g., K2CO3) (eq.) | 2.0 | 2.2 | 2.2 |
| Solvent | THF | 2-MeTHF | 2-MeTHF |
| Reaction Temperature (°C) | 20-25 | 25-30 | 28-32 |
| Reaction Time (h) | 12 | 18 | 24 |
| Typical Yield (%) | 85 | 78 | 75 |
| Purity (HPLC, %) | >98 | >97 | >97 |
Table 2: Illustrative Troubleshooting Guide for Yield Optimization
| Experiment ID | Temperature (°C) | Base (eq.) | Reaction Time (h) | Yield (%) | Purity (%) | Observations |
| PILOT-01 | 25-30 | 2.2 | 18 | 78 | 97.2 | Baseline |
| PILOT-02 | 30-35 | 2.2 | 18 | 75 | 96.5 | Increased byproduct X |
| PILOT-03 | 25-30 | 2.5 | 18 | 80 | 97.1 | Slight improvement in yield |
| PILOT-04 | 25-30 | 2.2 | 24 | 82 | 97.5 | Improved conversion |
Experimental Protocols
Illustrative Protocol for the Synthesis of this compound
This protocol is for illustrative purposes and should be optimized for specific laboratory and scale-up conditions.
Step 1: Synthesis of Ethyl 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylate
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To a stirred suspension of potassium carbonate (2.2 equivalents) in anhydrous tetrahydrofuran (THF) in a reactor under a nitrogen atmosphere, add p-anisaldehyde (1.0 equivalent) and ethyl isocyanoacetate (1.1 equivalents) at room temperature.
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC or HPLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate.
Step 2: Hydrolysis to this compound
-
Dissolve the crude ester from Step 1 in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2.0 equivalents) and stir the mixture at 50-60°C for 4-6 hours, monitoring the hydrolysis by TLC or HPLC.
-
After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Dilute the aqueous residue with water and wash with a water-immiscible organic solvent (e.g., methyl tert-butyl ether) to remove any non-polar impurities.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 with dilute hydrochloric acid.
-
The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.
Visualizations
References
Technical Support Center: Synthesis of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the synthesis of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound? A1: A prevalent method involves a two-step process. The first step is the formation of the ethyl ester precursor, ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate, via a modified Van Leusen reaction. This reaction uses an α-substituted tosylmethyl isocyanide (TosMIC) reagent, specifically ethyl isocyanoacetate, which reacts with 4-methoxybenzaldehyde.[1] The second step is the basic hydrolysis (saponification) of the ethyl ester to yield the final carboxylic acid.
Q2: What is the general mechanism for the Van Leusen oxazole synthesis used in the first step? A2: The reaction proceeds through several key stages:
-
Deprotonation: A base removes an acidic proton from the α-carbon of ethyl isocyanoacetate.
-
Nucleophilic Addition: The resulting carbanion attacks the carbonyl carbon of 4-methoxybenzaldehyde.
-
Cyclization: The intermediate alkoxide undergoes an intramolecular cyclization to form a 5-membered oxazoline ring.[2]
-
Elimination: The base facilitates the elimination of the tosyl group (if a TosMIC derivative with a tosyl group is used) or water, leading to the formation of the aromatic oxazole ring.[2]
Q3: Why is the choice of base important for this synthesis? A3: The base is critical for deprotonating the isocyanoacetate and promoting the final elimination step. Milder bases like potassium carbonate (K₂CO₃) are commonly used, often in alcoholic solvents like methanol.[2] For less reactive starting materials or to improve the rate of elimination, stronger, non-nucleophilic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or potassium tert-butoxide (t-BuOK) in aprotic solvents may be more effective.[2]
Q4: Are there any modern variations of this synthesis that can improve yields? A4: Yes, several adaptations have been developed. Microwave-assisted Van Leusen synthesis can dramatically reduce reaction times.[3] Additionally, using ionic liquids as a solvent has been shown to be an effective and "green" alternative, particularly for one-pot syntheses of 4,5-disubstituted oxazoles, and the solvent can often be recycled.[4]
Q5: What are the primary stability concerns for the final product, this compound? A5: Oxazole-4-carboxylic acids, especially those with certain substituents like a 5-hydroxy group, can be unstable and prone to hydrolytic ring-opening and decarboxylation.[5][6] While the 5-(4-methoxyphenyl) group is not a hydroxyl group, it is still prudent to handle the final product with care, avoiding harsh acidic or basic conditions and prolonged exposure to moisture during workup and storage.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, divided into the two main stages of the reaction.
Stage 1: Synthesis of Ethyl 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylate
Q: My reaction yield is low or the reaction is not proceeding to completion. What are the likely causes and solutions? A: Low yields in the Van Leusen synthesis can stem from several factors.
| Potential Cause | Recommended Solutions |
| Ineffective Base | The base may be old or hydrated. Use a freshly opened or properly dried base. For this reaction, potassium carbonate is a common choice. If it proves ineffective, consider switching to a stronger, non-nucleophilic base like DBU.[2] |
| Impure Starting Materials | Impurities in 4-methoxybenzaldehyde (e.g., the corresponding carboxylic acid) or ethyl isocyanoacetate can inhibit the reaction. Purify the aldehyde by distillation or column chromatography if necessary. Ensure the isocyanoacetate is of high quality. |
| Presence of Moisture | The reaction is sensitive to water, which can hydrolyze the isocyanide reagent. Use anhydrous solvents and dry glassware. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Incomplete Elimination | The final step to form the aromatic oxazole may be slow. Try increasing the reaction temperature gently (e.g., to reflux) or extending the reaction time. A stronger base can also facilitate a more efficient elimination. |
Q: I am observing significant side products. How can I identify and minimize them? A: Side product formation is a common issue.
| Potential Side Product | Cause & Prevention |
| Aldol Condensation of Aldehyde | Can be promoted by strong bases. Add the 4-methoxybenzaldehyde slowly to the reaction mixture containing the deprotonated ethyl isocyanoacetate to maintain a low concentration of the free aldehyde. |
| Formation of N-formyl Byproducts | Can occur from the hydrolysis of the isocyanide group. Ensure strictly anhydrous conditions throughout the experiment. |
Q: I am having difficulty with the product purification after the reaction. What can I do? A: Purification can be challenging due to byproducts.
| Issue | Recommended Solutions |
| Emulsion During Workup | Emulsions can make phase separation difficult during extraction. To break the emulsion, add a saturated brine solution to the separatory funnel. |
| Co-elution on Silica Gel | If the product co-elutes with impurities during column chromatography, try adjusting the solvent system polarity. A gradient elution from non-polar (e.g., hexanes) to more polar (e.g., ethyl acetate) is recommended. If problems persist, consider alternative purification methods like recrystallization. |
Stage 2: Hydrolysis of Ethyl Ester to Carboxylic Acid
Q: The hydrolysis of the ethyl ester is incomplete or very slow. How can I drive it to completion? A: Incomplete hydrolysis is a frequent problem.
| Potential Cause | Recommended Solutions |
| Insufficient Base | Use a sufficient excess of the base (typically 2-5 equivalents of LiOH or NaOH) to ensure the reaction goes to completion. |
| Poor Solubility | The ester may not be fully soluble in the reaction medium. A co-solvent system like THF/water or Methanol/water is often used to create a homogeneous solution. |
| Low Temperature | If the reaction is slow at room temperature, gentle heating (e.g., to 40-50 °C) can increase the rate. However, monitor the reaction closely by TLC to avoid potential degradation of the oxazole ring. |
Q: I am getting a low yield of the carboxylic acid after workup. What could be the cause? A: Low recovery can happen during the extraction and isolation phase.
| Potential Cause | Recommended Solutions |
| Incomplete Precipitation | After acidification, the carboxylic acid may not fully precipitate if it has some solubility in the aqueous medium. Ensure the pH is sufficiently acidic (pH 2-3) and cool the mixture in an ice bath to maximize precipitation. |
| Product Loss During Extraction | If the product is extracted rather than precipitated, ensure you perform multiple extractions (e.g., 3x with ethyl acetate or dichloromethane) from the acidified aqueous layer to recover all the product. |
| Product Degradation | The oxazole ring can be sensitive to harsh conditions.[5] Avoid prolonged exposure to strong acid during the workup. Neutralize the reaction mixture as soon as the hydrolysis is complete and before solvent removal, then re-acidify carefully just before extraction. |
Data Presentation
Table 1: Representative Yields for 4,5-Disubstituted Oxazole Synthesis [1]
| Entry | R¹ in TosMIC-R¹ | R² in Aldehyde-R² | Product | Yield (%) |
| 1 | Benzyl | Phenyl | 4-Benzyl-5-phenyloxazole | 85 |
| 2 | Methyl | Phenyl | 4-Methyl-5-phenyloxazole | 78 |
| 3 | Isopropyl | Phenyl | 4-Isopropyl-5-phenyloxazole | 65 |
| 4 | Benzyl | 4-Chlorophenyl | 4-Benzyl-5-(4-chlorophenyl)oxazole | 81 |
| 5 | Benzyl | 4-Methoxyphenyl | 4-Benzyl-5-(4-methoxyphenyl)oxazole | 88 |
Conditions: Potassium carbonate base in refluxing methanol.
Table 2: Optimization of One-Pot Synthesis of a 4,5-Disubstituted Oxazole in Ionic Liquids [4]
| Entry | Ionic Liquid | Base | Temperature | Yield (%) |
| 1 | [bmim]Br | K₂CO₃ | Room Temp | 92 |
| 2 | [bmim][BF₄] | K₂CO₃ | Room Temp | 89 |
| 3 | [bmim][PF₆] | K₂CO₃ | Room Temp | 85 |
| 4 | [bmim]Br | Na₂CO₃ | Room Temp | 73 |
| 5 | [bmim]Br | Et₃N | Room Temp | 65 |
| 6 | [bmim]Br | K₂CO₃ | 80 °C | 90 |
[bmim] = 1-butyl-3-methylimidazolium
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylate
This protocol is based on the general principles of the Van Leusen oxazole synthesis.
Materials:
-
4-Methoxybenzaldehyde (1.0 eq)
-
Ethyl isocyanoacetate (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
Methanol, anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-methoxybenzaldehyde, ethyl isocyanoacetate, and anhydrous methanol under an inert atmosphere (e.g., nitrogen).
-
To the stirred solution, add anhydrous potassium carbonate portion-wise.
-
Heat the reaction mixture to reflux (approximately 65 °C) and stir for 4-6 hours.
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the residue, add deionized water and extract the product with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the pure ester.
Protocol 2: Hydrolysis to this compound
This protocol uses standard basic hydrolysis conditions.
Materials:
-
Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate (1.0 eq)
-
Lithium hydroxide monohydrate (LiOH·H₂O) (3.0 eq)
-
Tetrahydrofuran (THF)
-
Deionized water
-
1M Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve the starting ester in a mixture of THF and water (e.g., 3:1 v/v) in a round-bottom flask with a magnetic stirrer.
-
Add lithium hydroxide monohydrate to the solution and stir vigorously at room temperature.
-
Monitor the reaction by TLC until all the starting ester has been consumed (typically 4-12 hours).
-
Once complete, remove the THF under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and carefully acidify to pH 2-3 with 1M HCl. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry under high vacuum.
-
Alternatively, if a precipitate does not form or is difficult to filter, extract the acidified aqueous layer with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final carboxylic acid.
Visualizations
Caption: A high-level workflow for the two-step synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids [organic-chemistry.org]
- 5. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Purification of Oxazole Carboxylic Acids by Chromatography
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the challenges associated with the chromatographic purification of oxazole carboxylic acids. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying oxazole carboxylic acids using chromatography?
Researchers often encounter several key challenges during the purification of oxazole carboxylic acids, which primarily stem from their inherent chemical properties. These include:
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Compound Instability: Certain oxazole carboxylic acid derivatives, especially those with 5-hydroxy substituents, are susceptible to degradation. This can occur through hydrolytic ring-opening and decarboxylation, particularly when using silica gel for chromatography.[1][2]
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High Polarity: The presence of the carboxylic acid group imparts high polarity to the molecule. This can lead to strong interactions with polar stationary phases like silica gel, resulting in poor elution, broad peaks, and low recovery.[1]
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Poor Solubility: Solubility can be a challenge, requiring careful selection of solvents for both the mobile phase and sample preparation.
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Streaking or Tailing on TLC and HPLC: The acidic nature of the carboxylic acid can lead to ionization on the stationary phase, causing undesirable peak shapes.[3]
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Co-elution with Byproducts: Syntheses can yield byproducts with similar polarities to the target compound, making chromatographic separation difficult. A common example is the removal of triphenylphosphine oxide.[1]
Q2: When is it appropriate to use normal-phase vs. reversed-phase chromatography?
The choice between normal-phase and reversed-phase chromatography depends on the polarity of your specific oxazole carboxylic acid and the impurities you need to remove.
-
Normal-Phase Chromatography (NPC): Typically utilizes a polar stationary phase (e.g., silica gel, alumina) and a non-polar mobile phase. It is often a good starting point for many organic compounds. However, for highly polar oxazole carboxylic acids, strong retention on silica can be problematic.[1]
-
Reversed-Phase Chromatography (RPC): Employs a non-polar stationary phase (e.g., C18-modified silica) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). RPC is often an excellent alternative when strong adsorption or degradation occurs on silica gel.[1][4] It is particularly well-suited for polar and ionizable compounds.
Q3: How can I improve peak shape and recovery during chromatography?
To mitigate issues like peak tailing and low recovery, especially for carboxylic acids, consider the following mobile phase modifications:
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Acidic Additives: Adding a small amount (typically 0.1-1%) of a volatile acid, such as formic acid or acetic acid, to the mobile phase is highly recommended.[1][5] This suppresses the ionization of the carboxylic acid group, leading to a more neutral species that interacts less strongly and more uniformly with the stationary phase, resulting in sharper peaks and improved recovery.[1][3] Trifluoroacetic acid (TFA) is also commonly used, particularly in reversed-phase HPLC.[6][7]
-
Deactivating Silica Gel: For normal-phase chromatography, if you suspect strong adsorption to the acidic silica surface, you can deactivate the silica gel by adding a small amount of a base, like triethylamine, to the eluent.[1]
Q4: My oxazole carboxylic acid appears to be degrading on the silica gel column. What are my options?
Degradation on silica gel is a known issue, especially for sensitive structures like 5-hydroxyoxazoles.[1][2] Here are some alternative strategies:
-
Use a Less Acidic Stationary Phase: Consider using neutral alumina as an alternative to silica gel.[1]
-
Switch to Reversed-Phase Chromatography: As mentioned, reversed-phase chromatography is often a milder technique for polar, ionizable compounds and can prevent degradation.[1]
-
Alternative Purification Methods: If chromatography proves too harsh, consider non-chromatographic methods such as recrystallization or purification via salt formation.[1]
Troubleshooting Guides
Problem 1: Low or No Recovery of the Compound from a Silica Gel Column
| Potential Cause | Troubleshooting Step |
| Compound is too polar and irreversibly adsorbed | * Gradually increase the polarity of the mobile phase (e.g., increase the percentage of methanol in a dichloromethane/methanol system). * Add an acidic modifier (0.1-1% acetic or formic acid) to the mobile phase to reduce strong interactions with silica.[1][3] * Consider switching to a less active stationary phase like neutral alumina or using reversed-phase chromatography.[1] |
| Compound degraded on the silica gel | * Minimize the time the compound spends on the column by using a faster flow rate or a shorter column. * Perform the chromatography at a lower temperature if possible. * Switch to a more inert stationary phase (e.g., C18 for reversed-phase) or a different purification technique like recrystallization.[1] |
| Inappropriate solvent system | * Develop a suitable solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for good separation. * A gradient elution from a non-polar to a more polar solvent system is often more effective than an isocratic elution.[1] |
Problem 2: Persistent Impurities Co-eluting with the Product
| Potential Cause | Troubleshooting Step |
| Similar polarity of product and impurity | * Optimize the mobile phase composition. Small changes in solvent ratios or the use of a different solvent system can alter selectivity. * Consider a different chromatographic mode (e.g., if using normal-phase, try reversed-phase). * For chiral compounds, chiral chromatography may be necessary to separate enantiomers or diastereomers.[3] |
| Overloading the column | * Reduce the amount of crude material loaded onto the column. A general rule of thumb for flash chromatography is a loading capacity of 1-10% of the stationary phase weight, but this can be much lower for difficult separations. |
| Byproduct is non-polar and elutes with the solvent front | * Start with a very non-polar mobile phase to ensure all non-polar impurities are washed out before the product begins to elute. |
Quantitative Data Summary
| Parameter | Value/Range | Significance in Chromatography |
| pKa of conjugate acid of Oxazole | 0.8[8] | Indicates that the oxazole ring itself is a very weak base. |
| pKa of Carboxylic Acid Group | ~3-5[9] | The acidity of the carboxylic acid is a primary driver of its interaction with polar stationary phases and its solubility in aqueous phases. Mobile phase pH should be kept at least 2 units below the pKa to ensure the acid is protonated and less polar for better retention in reversed-phase or less interaction in normal-phase.[7] |
| Mobile Phase Additive Concentration | 0.05 - 1% (v/v)[1][3][9] | A small amount of an acidic additive is usually sufficient to suppress the ionization of the carboxylic acid. |
Experimental Protocols
Protocol 1: General Procedure for Reversed-Phase Flash Chromatography
This protocol is a starting point and may require optimization for your specific compound.
-
Column Selection: Choose a C18-functionalized silica gel column.
-
Mobile Phase Preparation:
-
Solvent A: Water with 0.1% formic acid.
-
Solvent B: Acetonitrile (or methanol) with 0.1% formic acid.
-
Degas both solvents prior to use.
-
-
Sample Preparation: Dissolve the crude oxazole carboxylic acid in a minimal amount of a suitable solvent (e.g., methanol, DMF, or the initial mobile phase composition). If the sample is not fully soluble, it can be adsorbed onto a small amount of C18 silica.
-
Column Equilibration: Equilibrate the column with the initial mobile phase composition (e.g., 95:5 Solvent A:Solvent B) for several column volumes.
-
Gradient Elution: Start with a low percentage of the organic solvent (Solvent B) and gradually increase the concentration to elute your compound. A typical gradient might be from 5% to 95% Solvent B over 20-30 column volumes.
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.
-
Product Recovery: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
Recrystallization is an effective method for purifying solid oxazole carboxylic acids.
-
Solvent Selection: Choose a solvent or solvent system in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents to screen include ethyl acetate, ethanol, methanol, acetone, water, or mixtures like ethyl acetate/hexanes.
-
Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent. Heat the mixture to the solvent's boiling point while stirring. Gradually add more hot solvent until the compound is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Chiral Separation of Oxazole Derivatives by HPLC
For the separation of enantiomers, a specialized chiral stationary phase (CSP) is required.
-
Column Selection: Choose a suitable chiral column. Polysaccharide-based columns (e.g., derivatized cellulose or amylose) are often effective.[3][10]
-
Mobile Phase Selection:
-
Method Development:
-
Start with the mobile phase conditions recommended by the column manufacturer.
-
Inject a small amount of your racemic mixture.
-
Optimize the mobile phase composition (the ratio of solvents) to achieve baseline separation (Resolution factor, Rs > 1.5).[3][10]
-
The flow rate and column temperature can also be adjusted to improve the separation. A typical flow rate is 1 mL/min.[3]
-
-
Analysis: Once optimal conditions are found, you can perform analytical or preparative separations.
Visualizations
Caption: A decision workflow for purifying oxazole carboxylic acids.
Caption: The effect of mobile phase pH on the ionization state and chromatographic behavior of oxazole carboxylic acids.
References
- 1. benchchem.com [benchchem.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Separation of Oxazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. ucl.ac.uk [ucl.ac.uk]
- 6. teledyneisco.com [teledyneisco.com]
- 7. researchgate.net [researchgate.net]
- 8. Oxazole - Wikipedia [en.wikipedia.org]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Solubility Challenges with 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid in biological assays.
Frequently Asked Questions (FAQs)
Q1: What are the main reasons for the poor aqueous solubility of this compound?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The presence of the aromatic methoxyphenyl and oxazole rings contributes to its hydrophobicity and planarity, which can promote strong crystal lattice interactions, making it difficult for water molecules to solvate the compound. Although the carboxylic acid group provides a site for ionization and potential hydrogen bonding, the overall lipophilic character of the molecule dominates in neutral aqueous solutions.
Q2: What is the recommended first step for dissolving this compound for in vitro assays?
A2: The standard initial approach is to prepare a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is a widely used and effective solvent for many organic compounds, including those with structures similar to this compound.[1][2] It is advisable to create a stock solution in the range of 10-50 mM in 100% DMSO.
Q3: My compound precipitates when I dilute the DMSO stock into my aqueous assay buffer. What can I do?
A3: This phenomenon, known as precipitation upon dilution, is common for hydrophobic compounds.[1][2] Here are several troubleshooting strategies:
-
Lower the Final Concentration: The most straightforward solution is to reduce the final concentration of the compound in your assay to a level below its aqueous solubility limit.
-
Optimize DMSO Concentration: While minimizing the final DMSO concentration is crucial to avoid solvent-induced artifacts (ideally ≤ 0.5%), a slightly higher, yet non-toxic, concentration may be necessary to maintain solubility.
-
Use Pre-warmed Buffer: Adding the DMSO stock solution to a pre-warmed aqueous buffer (e.g., at 37°C) can sometimes prevent the compound from precipitating.[1][2]
-
Employ a Multi-Step Dilution Protocol: A gradual dilution process can be beneficial. Consider a three-step protocol where the initial dilution is made in a serum-containing medium if appropriate for your assay.[2]
Q4: How does pH influence the solubility of this compound?
A4: As a carboxylic acid, the solubility of this compound is expected to be highly pH-dependent.[3][4][5][6] At a pH below its acid dissociation constant (pKa), the carboxylic acid group will be predominantly in its neutral, protonated form, leading to lower aqueous solubility.[6][7] Conversely, increasing the pH above the pKa will deprotonate the carboxylic acid, forming a more polar and water-soluble carboxylate salt.[4][5][6][8] Therefore, adjusting the pH of your buffer to a value above the compound's pKa can significantly enhance its solubility.
Q5: Are there any formulation strategies I can use to improve the solubility of this compound in my biological assays?
A5: Yes, several formulation strategies can enhance the solubility of poorly soluble drugs:
-
Co-solvents: Besides DMSO, other water-miscible organic solvents like ethanol or polyethylene glycols (PEGs) can be used, but their compatibility with the specific assay must be verified.[9][10]
-
Cyclodextrins: These cyclic oligosaccharides have a hydrophobic core and a hydrophilic exterior, allowing them to encapsulate hydrophobic molecules and increase their aqueous solubility.[11][12][13][14][15] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative.[10]
-
Nanosuspensions: This technology involves reducing the particle size of the drug to the nanometer range, which increases the surface area and dissolution rate.[16][17][18][19][20]
-
Solid Dispersions: This approach involves dispersing the drug in a hydrophilic carrier matrix at a solid state to improve its dissolution properties.[9][21][22][23][24]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution(s) |
| Compound does not dissolve in 100% DMSO. | High crystallinity or impurities. | 1. Gently warm the solution in a 37°C water bath. 2. Use a bath sonicator to aid dissolution. 3. Verify the purity of the compound. |
| Precipitation occurs immediately upon dilution into aqueous buffer. | The compound's aqueous solubility limit is exceeded. | 1. Decrease the final assay concentration of the compound.[2] 2. Increase the pH of the buffer if compatible with the assay. 3. Use a multi-step dilution protocol.[2] 4. Consider incorporating a solubilizing agent like HP-β-CD into the buffer. |
| Assay media becomes cloudy over time in cell-based assays. | Slow precipitation of the compound from the culture medium. | 1. The compound concentration may be too high for long-term stability. Try a lower concentration. 2. The presence of salts and proteins in the media could be affecting solubility over time. 3. Ensure proper humidification in the incubator to prevent evaporation, which can increase the compound's effective concentration.[2] |
| Inconsistent or non-reproducible assay results. | Incomplete solubilization or precipitation of the compound. | 1. Visually inspect all solutions for any signs of precipitation before use. 2. Prepare fresh dilutions for each experiment. 3. Re-evaluate and optimize the solubilization protocol. |
Quantitative Data Summary
| Solvent/Buffer | Expected Solubility | Rationale |
| Water (pH ~7) | Very Poor | The hydrophobic nature of the aromatic rings dominates at neutral pH. |
| Phosphate Buffered Saline (PBS, pH 7.4) | Poor to Low | A slight increase in solubility compared to pure water due to the ionic strength and buffering capacity, but the compound remains largely protonated. |
| Acidic Buffer (pH < 4) | Very Poor | The carboxylic acid group is fully protonated, minimizing its polarity and aqueous solubility.[6][7] |
| Basic Buffer (pH > 8) | Moderate to High | The carboxylic acid group is deprotonated to its more soluble carboxylate form.[4][5][6][8] |
| Dimethyl Sulfoxide (DMSO) | High | A strong polar aprotic solvent capable of disrupting crystal lattice forces and solvating the compound.[1][2] |
| Ethanol | Moderate | A polar protic solvent that can engage in hydrogen bonding and solvate the compound to some extent. |
| Methanol | Moderate | Similar to ethanol, it can act as a hydrogen bond donor and acceptor. |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
-
Accurately weigh a precise amount of this compound.
-
Add the required volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10-50 mM).
-
Vortex the solution for 1-2 minutes.
-
If the compound is not fully dissolved, gently warm the solution in a 37°C water bath for 5-10 minutes.
-
If necessary, sonicate the solution in a bath sonicator for 5-15 minutes.
-
Once fully dissolved, store the stock solution in small, single-use aliquots at -20°C or -80°C, protected from light and moisture to maintain stability.
Protocol 2: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Prepare a solution of HP-β-CD (e.g., 10% w/v) in your desired aqueous biological buffer.
-
Directly add the powdered this compound to the HP-β-CD solution to reach the final desired concentration.
-
Vortex or sonicate the mixture until the compound is completely dissolved. This process may require some time.
-
For cell culture experiments, sterile-filter the final solution using a 0.22 µm filter before use.
Visualizations
Signaling Pathways and Workflows
Caption: A logical workflow for addressing solubility issues.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pH-solubility profiles or organic carboxylic acids and their salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reddit.com [reddit.com]
- 7. esports.bluefield.edu - Carboxylic Acid Acidity And Ph [esports.bluefield.edu]
- 8. researchgate.net [researchgate.net]
- 9. jddtonline.info [jddtonline.info]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Pharmaceutical Advances in Cyclodextrin Inclusion Complexes for Improved Bioavailability of Poorly-Soluble Drugs | International Journal of Pharmaceutical Sciences and Nanotechnology(IJPSN) [ijpsnonline.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scielo.br [scielo.br]
- 14. gpsrjournal.com [gpsrjournal.com]
- 15. eijppr.com [eijppr.com]
- 16. ijhsr.org [ijhsr.org]
- 17. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. eaapublishing.org [eaapublishing.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 21. researchgate.net [researchgate.net]
- 22. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 23. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 24. ajprd.com [ajprd.com]
Technical Support Center: Synthesis of 5-Substituted Oxazole-4-Carboxylic Acids
Welcome to the technical support center for the synthesis of 5-substituted oxazole-4-carboxylic acids. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and purification of 5-substituted oxazole-4-carboxylic acids.
Issue 1: Low or No Yield of the Desired Oxazole
Q: My reaction is resulting in a low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low or no yield in oxazole synthesis can stem from several factors, ranging from reactant stability to reaction conditions. Here’s a systematic approach to troubleshooting:
-
Starting Material Integrity:
-
Verify Purity: Ensure the purity of your starting materials, as impurities can lead to competing side reactions.[1] For instance, in syntheses starting from carboxylic acids, residual water can hydrolyze activating agents.
-
Check for Degradation: Some reagents, like α-haloketones or activated carboxylic acid derivatives, can be unstable. Use freshly prepared or properly stored materials.
-
-
Reaction Conditions:
-
Temperature Control: Elevated temperatures can cause decarboxylation of the target molecule, especially for 5-hydroxyoxazole-4-carboxylic acids.[1] Conversely, some cyclization reactions require sufficient heat to proceed. Monitor and optimize the reaction temperature carefully.
-
Atmosphere: The oxazole ring can be sensitive to moisture and air, particularly with certain substituents.[1] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent degradation.[1]
-
Reaction Time: Ensure the reaction is running for a sufficient amount of time. Monitor the reaction progress using techniques like TLC or LC-MS to determine the optimal reaction time.
-
-
Reagent Stoichiometry:
-
Accurate Ratios: Incorrect stoichiometry of reactants is a common pitfall.[1] Carefully measure all reagents to ensure the correct molar ratios.
-
Issue 2: Presence of Significant Impurities or Byproducts
Q: My crude product shows significant impurities by HPLC/NMR analysis. How can I identify and minimize these side products?
A: The formation of impurities is a frequent challenge. The nature of the side products often points to specific issues in the reaction.
Common Impurities and Their Prevention:
| Impurity/Byproduct | Potential Cause | Recommended Solution |
| Unreacted Starting Materials | Incomplete reaction due to insufficient time, temperature, or improper stoichiometry.[1] | Optimize reaction time and temperature. Ensure accurate measurement of reagents.[1] |
| Isomeric Byproducts | Lack of regioselectivity in the cyclization step. | Purify key intermediates before proceeding to the next step to ensure high isomeric purity.[1] |
| Ring-Opened Products | The oxazole ring is susceptible to cleavage under harsh acidic or basic conditions, or by certain nucleophiles.[1][2] | Use mild workup conditions. Avoid strong acids and bases if your target compound is sensitive.[1] |
| Decarboxylation Product | The carboxylic acid group is lost, particularly at high temperatures or with unstable intermediates like 5-hydroxyoxazoles.[1][3] | Maintain moderate temperatures during the reaction, workup, and purification.[1] Consider using a protecting group for the carboxylic acid if feasible. |
| Oxazoline Intermediate | Incomplete elimination in the final step of syntheses like the van Leusen reaction. | The choice of base and solvent can be critical. For instance, in some cases, a stronger base or higher temperature is needed to facilitate the elimination to the aromatic oxazole.[4] |
A logical workflow for identifying and minimizing these impurities is presented below.
Caption: A logical workflow for identifying and minimizing impurities.
Frequently Asked Questions (FAQs)
Q1: My 5-hydroxyoxazole-4-carboxylic acid derivative is unstable. Why is this happening and what can I do?
A1: Oxazoles with both a 5-hydroxy and a 4-carboxy substituent are known to be particularly unstable.[3] They are prone to two main side reactions:
-
Hydrolytic Ring-Opening: The presence of these functional groups can make the oxazole ring susceptible to cleavage by water.
-
Decarboxylation: The 5-hydroxy group can tautomerize to the keto form (an azlactone), which can then readily undergo β-decarboxylation.[3]
To mitigate this instability, consider the following strategies:
-
Use of Protecting Groups: Employ protecting groups for either the hydroxyl or the carboxylic acid functionality that can be removed under very mild conditions in the final step of your synthesis.[3] For example, an ethyl group on the oxygen (5-ethoxy) can prevent isomerization and subsequent decarboxylation.[3]
-
Careful Handling: Handle the compound in a dry, inert atmosphere and avoid exposure to moisture and harsh pH conditions during workup and purification.[1]
The instability pathway is illustrated in the diagram below.
Caption: Instability pathways for 5-hydroxyoxazole-4-carboxylic acids.
Q2: I am observing the formation of an oxazoline instead of the expected oxazole in my van Leusen synthesis. How can I promote the formation of the oxazole?
A2: The van Leusen reaction proceeds through an oxazoline intermediate.[5] The final step is the elimination of p-toluenesulfinic acid to form the aromatic oxazole. If this elimination is incomplete, you will isolate the oxazoline. Several factors can influence this:
-
Base Strength: A stronger base may be required to facilitate the elimination step.
-
Temperature: Increasing the reaction temperature can often promote the elimination.
-
Solvent: The choice of solvent can impact the reaction outcome.
It has been reported that using a specific amount of base (e.g., 2 equivalents of K₃PO₄) under microwave irradiation can favor the formation of the 5-substituted oxazole, while using a lesser amount (e.g., 1 equivalent) may lead to the oxazoline.[4]
Q3: Can the oxazole ring itself react under my experimental conditions?
A3: Yes, the oxazole ring is not inert and can participate in several reactions:
-
Diels-Alder Reaction: Oxazoles can act as dienes in cycloaddition reactions, especially when electron-donating groups are present on the ring.[2] This can lead to the formation of pyridine or furan derivatives if dienophiles are present.[2][6]
-
Ring Cleavage: As mentioned, strong acids, bases, or nucleophiles can cleave the oxazole ring.[1][2] Reductive conditions can also lead to ring-opened products.[7]
-
Electrophilic Substitution: Electrophilic substitution on the oxazole ring is generally difficult unless activating groups are present.[7]
Experimental Protocols
General Procedure for van Leusen Oxazole Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: To a solution of an aldehyde (1.0 equiv) in a suitable solvent (e.g., methanol, isopropanol), add tosylmethyl isocyanide (TosMIC) (1.0-1.2 equiv).
-
Base Addition: Add a base (e.g., K₂CO₃, K₃PO₄) (1.0-2.0 equiv) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature or with heating (conventional or microwave) until the reaction is complete (monitor by TLC or LC-MS). Reaction times can vary from minutes to several hours.[4][5]
-
Workup: Cool the reaction mixture, pour it into water, and extract with an organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or crystallization.
General Procedure for Oxazole Synthesis from Carboxylic Acids
This method involves the in situ activation of a carboxylic acid followed by reaction with an isocyanide.[8]
-
Activation: To a solution of the carboxylic acid (1.0 equiv) and a base (e.g., DMAP, 1.5 equiv) in an anhydrous solvent (e.g., DCM), add an activating agent (e.g., a triflylpyridinium reagent, 1.3 equiv). Stir for a short period at room temperature.[8]
-
Isocyanide Addition: Add the isocyanoacetate derivative (1.2 equiv) to the reaction mixture.
-
Reaction: Heat the mixture (e.g., to 40 °C) for the required time (typically 30 minutes to 3 hours), monitoring by TLC or LC-MS.[8]
-
Workup: Cool the reaction to room temperature, pour into water, and extract with an organic solvent (e.g., DCM).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. Purify the residue by column chromatography.[8]
Caption: A generalized workflow for chemical synthesis and purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 3. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 8. pubs.acs.org [pubs.acs.org]
Technical Support Center: Stability of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid in Solution
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylic acid in solution. The information is presented in a question-and-answer format to address common issues encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: My solution of this compound is showing signs of degradation. What are the likely causes?
A1: Degradation of oxazole derivatives in solution can be influenced by several factors. Based on the chemistry of related compounds, the primary causes of instability for this compound are likely:
-
pH: Extreme pH conditions, particularly strong bases, can promote the hydrolysis of the oxazole ring.[1][2] While generally more resistant to acids than pyridine, concentrated acids can also lead to decomposition.[2][3]
-
Temperature: Although oxazoles are generally considered thermally stable, elevated temperatures can accelerate degradation pathways such as decarboxylation.[3][4][5]
-
Light Exposure: Heterocyclic compounds can be susceptible to photodegradation upon exposure to UV light.[5]
-
Oxidizing Agents: The oxazole ring can be cleaved by strong oxidizing agents.[2][5]
Q2: What are the potential degradation pathways for this compound?
A2: While specific degradation pathways for this exact molecule are not extensively documented, based on the known reactivity of similar oxazole-4-carboxylic acids, two primary degradation routes can be anticipated:
-
Hydrolytic Ring Opening: Under strongly acidic or basic conditions, the oxazole ring can undergo hydrolysis, leading to the cleavage of the ring and the formation of acyclic impurities.[5][6]
-
Decarboxylation: The carboxylic acid group attached to the oxazole ring may be lost as carbon dioxide (CO₂), particularly upon heating.[5][6] This would result in the formation of 5-(4-methoxyphenyl)-1,3-oxazole.
It is important to note that unlike 5-hydroxyoxazole-4-carboxylic acids, the 5-phenyl substitution in your compound prevents tautomerization to an unstable azlactone intermediate, which is a primary driver of rapid degradation in those analogs.[6][7]
Q3: What are the recommended storage conditions for solutions of this compound?
A3: To ensure the stability of your solutions, the following storage conditions are recommended:
-
pH: Maintain the pH of the solution close to neutral (pH 6-8) if compatible with your experimental setup.
-
Temperature: Store solutions at low temperatures, preferably refrigerated (2-8 °C) or frozen (-20 °C or -80 °C) for long-term storage.
-
Light: Protect solutions from light by using amber vials or by wrapping the container in aluminum foil.
-
Inert Atmosphere: For long-term storage, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
Q4: Are there any known incompatible solvents or reagents for this compound?
A4: Avoid the following:
-
Strong Acids and Bases: As mentioned, these can catalyze the degradation of the oxazole ring.[2]
-
Strong Oxidizing Agents: Reagents like potassium permanganate or hydrogen peroxide should be avoided.[2][5]
-
Nucleophiles: Strong nucleophiles can potentially attack the oxazole ring, leading to ring-opening reactions.[3][4]
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving stability issues with this compound in your experiments.
Problem: Unexpected loss of parent compound in solution over time.
Initial Assessment:
-
Confirm Identity and Purity: Before troubleshooting stability, ensure the initial purity of your compound using an appropriate analytical method like HPLC-UV or LC-MS.
-
Review Experimental Conditions: Carefully document all experimental parameters: solvent, pH, temperature, light exposure, and presence of other reagents.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing stability issues.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify the conditions under which this compound is unstable.
Materials:
-
This compound
-
HPLC grade acetonitrile and water
-
0.1 N Hydrochloric acid (HCl)
-
0.1 N Sodium hydroxide (NaOH)
-
3% Hydrogen peroxide (H₂O₂)
-
pH meter
-
HPLC-UV or LC-MS system with a C18 column
Procedure:
-
Prepare a stock solution of the compound in acetonitrile (e.g., 1 mg/mL).
-
For each condition, dilute the stock solution with the respective stress solution to a final concentration of 0.1 mg/mL:
-
Acidic: 0.1 N HCl
-
Basic: 0.1 N NaOH
-
Oxidative: 3% H₂O₂
-
Neutral: Water
-
-
Incubate the solutions at a controlled temperature (e.g., 40 °C).
-
For photostability, expose a solution in a quartz cuvette to a UV lamp.
-
At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize if necessary, and analyze by HPLC.
-
Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.
Caption: Workflow for a forced degradation study.
Data Presentation
The following tables illustrate how to present stability data. Note: The data presented here is hypothetical and for illustrative purposes only, as specific experimental data for this compound was not found in the initial search.
Table 1: Hypothetical pH-Dependent Stability of this compound at 40 °C
| pH | Time (hours) | % Parent Compound Remaining |
| 2.0 | 0 | 100.0 |
| 8 | 98.5 | |
| 24 | 95.2 | |
| 7.0 | 0 | 100.0 |
| 8 | 99.8 | |
| 24 | 99.1 | |
| 10.0 | 0 | 100.0 |
| 8 | 85.3 | |
| 24 | 60.7 |
Table 2: Hypothetical Temperature and Light Effects on Stability (in neutral aqueous solution)
| Condition | Time (hours) | % Parent Compound Remaining |
| 4 °C, Dark | 0 | 100.0 |
| 24 | 99.9 | |
| 72 | 99.7 | |
| 25 °C, Dark | 0 | 100.0 |
| 24 | 99.5 | |
| 72 | 98.8 | |
| 25 °C, Light | 0 | 100.0 |
| 24 | 96.1 | |
| 72 | 90.3 | |
| 60 °C, Dark | 0 | 100.0 |
| 24 | 92.4 | |
| 72 | 81.5 |
Signaling Pathways and Logical Relationships
The primary chemical relationship governing the instability of some oxazole-4-carboxylic acids is the tautomerization to an azlactone, which is a key degradation pathway for 5-hydroxy analogs. Although not the primary pathway for the 5-phenyl compound, it is a critical concept in understanding oxazole stability.
Caption: Comparison of degradation pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. tandfonline.com [tandfonline.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
refinement of protocols for consistent synthesis of oxazole derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the consistent synthesis of oxazole derivatives. Our aim is to address specific issues encountered during experimental procedures, ensuring a higher success rate and reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing oxazole derivatives?
A1: Several methods are widely employed for the synthesis of oxazole derivatives. The choice of method often depends on the desired substitution pattern and the available starting materials. Some of the most prevalent methods include:
-
Robinson-Gabriel Synthesis: This method involves the cyclization and dehydration of α-acylamino ketones to form 2,5-disubstituted oxazoles.[1][2]
-
Fischer Oxazole Synthesis: This approach utilizes the reaction of cyanohydrins with aldehydes in the presence of anhydrous hydrochloric acid.[2][3]
-
Van Leusen Oxazole Synthesis: A versatile method that involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, typically yielding 5-substituted oxazoles.[4][5]
-
Bredereck Reaction: This synthesis involves the reaction of α-haloketones with amides.[6]
-
Reaction of α-haloketones with primary amides. [1]
Q2: My reaction yield is consistently low. What are the potential causes and solutions?
A2: Low yields are a common issue in oxazole synthesis. Several factors can contribute to this problem. Please refer to the troubleshooting guide below for a systematic approach to identifying and resolving the issue. Common culprits include impure reagents, suboptimal reaction conditions (temperature, time), or the use of an inappropriate base or solvent.
Q3: I am observing the formation of significant side products. How can I minimize them?
A3: The formation of side products can often be attributed to the reaction conditions or the nature of the starting materials. For instance, in the Van Leusen synthesis, self-condensation of the aldehyde can occur if a strong base is used.[4] To minimize side products, consider the following:
-
Slow addition of reagents.
-
Precise control of reaction temperature.
-
Using a milder base or a different solvent system.
-
Ensuring the purity of your starting materials.
Q4: How can I effectively monitor the progress of my oxazole synthesis reaction?
A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of most oxazole synthesis reactions.[4][6][7] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of reactants and the formation of the product. The reaction is considered complete when the starting material spot disappears.
Q5: What are the best practices for purifying oxazole derivatives?
A5: Purification of oxazole derivatives is typically achieved through column chromatography on silica gel.[4] A common eluent system is a mixture of hexanes and ethyl acetate.[4] The polarity of the eluent can be adjusted based on the polarity of the specific oxazole derivative. After chromatography, it is crucial to remove the solvent under reduced pressure to obtain the pure product.[4]
Troubleshooting Guide
This guide provides a structured approach to troubleshooting common problems encountered during the synthesis of oxazole derivatives.
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Yield | Impure or degraded starting materials (e.g., aldehyde, TosMIC). | Purify starting materials before use (e.g., distill aldehyde). Use fresh, high-quality reagents.[4] |
| Inactive base. | Use a freshly opened or properly stored base. Consider using a stronger base if necessary (e.g., potassium tert-butoxide instead of potassium carbonate).[4] | |
| Non-anhydrous reaction conditions. | Use anhydrous solvents. Dry all glassware thoroughly before use.[4] | |
| Insufficient reaction time or temperature. | Increase the reaction time and monitor progress by TLC. Ensure the reaction mixture is reaching and maintaining the target temperature.[4] | |
| Formation of Side Products | Self-condensation of aldehyde (in Van Leusen synthesis). | Add the aldehyde slowly to the reaction mixture. Consider using a milder base.[4] |
| Formation of 4-alkoxy-2-oxazoline (in Van Leusen synthesis with alcohol). | Use a controlled amount of the alcohol (typically 1-2 equivalents).[4] | |
| Difficulty in Product Purification | Presence of p-toluenesulfinic acid byproduct (from TosMIC). | Perform an aqueous workup to remove water-soluble byproducts. Wash the organic layer with brine.[4] |
| Co-elution of impurities during column chromatography. | Optimize the solvent system for column chromatography. Consider using a different stationary phase or purification technique (e.g., recrystallization). |
Experimental Protocols
General Protocol for Van Leusen Oxazole Synthesis
This protocol is a generalized procedure and may require optimization for specific substrates.
Materials:
-
Aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.2 mmol)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl acetate for eluent
Procedure:
-
To a solution of the aldehyde (1.0 mmol) and TosMIC (1.2 mmol) in anhydrous methanol, add potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
Remove the methanol under reduced pressure.
-
Partition the residue between dichloromethane and water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the pure oxazole derivative.[4]
Data on Optimized Reaction Conditions for Oxazole Synthesis
The following table summarizes optimized reaction conditions from a study on the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids.
| Entry | Base (1.5 equiv) | Solvent | Time (min) | Temp (°C) | Yield (%) |
| 1 | DMAP | CH₂Cl₂ | 30 | 40 | 96 |
| 2 | DMAP | DMSO | 30 | 40 | ND |
| 3 | DMAP | 1,4-Dioxane | 30 | 40 | 37 |
| 4 | DMAP | THF | 30 | 40 | 40 |
| 5 | DMAP | MeCN | 30 | 40 | ND |
| 6 | DBU | CH₂Cl₂ | 30 | 40 | trace |
| 7 | DIPEA | CH₂Cl₂ | 30 | 40 | ND |
| Standard reaction conditions: carboxylic acid (1.0 equiv), isocyanoacetate (1.2 equiv), DMAP-Tf (1.3 equiv), and base (1.5 equiv) in the specified solvent (0.1 M). Yields are for the isolated product. ND: not detected.[8] |
Visualizations
Caption: General experimental workflow for the synthesis of oxazole derivatives.
Caption: Troubleshooting guide for low yield in oxazole synthesis.
References
- 1. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 2. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
minimizing impurities in the synthesis of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis and purification of this compound.
Issue 1: Low or Inconsistent Yields
-
Question: We are experiencing significantly lower than expected yields during the synthesis. What are the potential causes and how can we mitigate them?
-
Answer: Low yields in oxazole synthesis can stem from several factors, including incomplete reactions, side reactions, and product degradation.[1]
-
Incomplete Reaction: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Ensure efficient stirring to maintain a homogenous reaction mixture. Consider a gradual increase in reaction time or temperature, while carefully monitoring for the formation of new impurities.[1]
-
Side Reactions: The presence of impurities in starting materials can lead to competing side reactions. Ensure the purity of your starting materials. Optimizing the reaction temperature can also help to disfavor the formation of side products.[1]
-
Product Degradation: Some oxazole derivatives can be unstable, particularly towards hydrolytic ring-opening, especially in the presence of strong acids or bases at elevated temperatures.[1] It is advisable to work under an inert atmosphere (e.g., nitrogen or argon) and use moderate temperatures during the workup and purification steps.[1]
-
Issue 2: Presence of Persistent Impurities in the Final Product
-
Question: Our final product shows persistent impurities by HPLC analysis that are difficult to remove. How can we identify and minimize these?
-
Answer: Impurity formation is a common challenge. These can arise from unreacted starting materials, byproducts from side reactions, or degradation of the product.[2]
-
Identification of Impurities: A common impurity with a higher Rf value on a TLC plate (less polar) is often the unhydrolyzed ester precursor if the synthesis involves a final hydrolysis step.[2] Other possibilities include starting materials from the initial ring formation or byproducts from competing reaction pathways.[2]
-
Minimizing Impurities:
-
Incomplete Hydrolysis: If an ester precursor is suspected, extend the hydrolysis reaction time, increase the concentration of the base (e.g., NaOH or LiOH), or ensure the reaction temperature is sufficient to drive the reaction to completion.[2]
-
Purification Strategy: Optimize the purification protocol. This may involve:
-
Recrystallization: Experiment with different solvent systems to find one that effectively separates the product from the impurities.
-
Column Chromatography: For difficult separations, column chromatography with a carefully selected eluent system can be effective.[3] A polar eluent system, such as a mixture of ethyl acetate and methanol with a small amount of acetic acid to reduce tailing, is often a good starting point for polar carboxylic acids.[2]
-
Acid-Base Extraction: Carefully control the pH during aqueous workup to separate acidic, basic, and neutral compounds.[2]
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is a common synthetic route for this compound?
-
A1: A common approach involves the cyclization of a suitable precursor. While various methods exist for oxazole synthesis, a plausible route for this specific molecule is the reaction of a 4-methoxybenzoyl derivative with a serine ester derivative, followed by oxidation and hydrolysis. Another possibility is the reaction of a 4-methoxyphenyl-substituted α-amino ketone with a source of the carboxylate group.
-
Q2: What are the recommended analytical methods to check the purity of the final product?
-
A2:
-
TLC: Silica gel plates can be used for rapid monitoring. A polar eluent system, such as ethyl acetate/methanol with a trace of acetic acid, is recommended.[2]
-
HPLC: Reversed-phase HPLC is a powerful tool for quantitative purity analysis.
-
NMR Spectroscopy (¹H and ¹³C): Provides structural confirmation and can reveal the presence of impurities.
-
Mass Spectrometry (MS): Confirms the molecular weight of the desired product.
-
Melting Point: A sharp melting point range is indicative of high purity. A broad melting point suggests the presence of impurities.[2]
-
-
Q3: What are the ideal storage conditions for this compound?
-
A3: To prevent potential degradation, the compound should be stored in a cool, dry, and dark place under an inert atmosphere if possible. Oxazole rings can be sensitive to strong acids and oxidizing agents.[1]
Data Presentation
Table 1: Troubleshooting Summary for Low Yields
| Potential Cause | Recommended Action | Monitoring Technique |
| Incomplete Reaction | Increase reaction time/temperature, improve mixing.[1] | TLC, HPLC |
| Side Reactions | Use pure starting materials, optimize temperature.[1] | HPLC, LC-MS |
| Product Degradation | Use inert atmosphere, moderate temperatures.[1] | HPLC, NMR |
Table 2: Common Impurities and Identification
| Potential Impurity | Expected Polarity (vs. Product) | Identification Method | Mitigation Strategy |
| Unhydrolyzed Ester Precursor | Less Polar | TLC (Higher Rf), HPLC (Shorter retention time) | Extend hydrolysis time, increase base concentration.[2] |
| Unreacted Starting Materials | Varies | TLC, HPLC, NMR | Ensure correct stoichiometry, monitor reaction to completion. |
| Decarboxylation Product | Less Polar | MS (Loss of CO₂), NMR | Avoid excessive heat during purification and drying.[2] |
| Ring-Opened Product | More Polar | HPLC, MS | Use moderate temperatures and avoid harsh acidic/basic conditions.[1] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate (Ester Precursor)
This protocol is a representative example based on general oxazole synthesis principles.
-
To a solution of ethyl 2-amino-3-(4-methoxyphenyl)-3-oxopropanoate (1 equivalent) in a suitable solvent such as toluene, add a dehydrating agent like phosphorus pentoxide (1.5 equivalents).
-
Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully quench with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 5-(4-methoxyphenyl)-1,3-oxazole-4-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add sodium hydroxide (2-3 equivalents) and stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.[2]
-
Cool the reaction mixture in an ice bath and acidify with dilute hydrochloric acid to a pH of approximately 2-3 to precipitate the carboxylic acid.
-
Filter the solid precipitate, wash with cold water, and dry under vacuum to yield the final product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) if further purification is needed.
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Potential pathways for impurity formation during synthesis.
Caption: A logical workflow for troubleshooting synthesis issues.
References
Technical Support Center: Enhancing the Purity of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid
This technical support center provides researchers, scientists, and drug development professionals with targeted strategies, troubleshooting guides, and frequently asked questions (FAQs) to enhance the purity of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid during and after its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: Common impurities often stem from the synthetic route used. If the final step is the hydrolysis of a corresponding ester (e.g., ethyl or methyl ester), the most common impurity is the unreacted starting ester.[1] Other potential impurities include starting materials from the initial oxazole ring formation and side-products from competing reaction pathways.[1] At elevated temperatures, a decarboxylation product may also form.[1]
Q2: What is the first and most effective purification step for this acidic compound?
A2: An acid-base extraction is a highly effective initial purification step.[2][3][4] This technique leverages the acidic nature of the carboxylic acid group to separate it from neutral or basic impurities. The compound can be deprotonated with a weak base (like sodium bicarbonate) to form a water-soluble carboxylate salt, which moves to the aqueous layer, leaving non-acidic impurities in the organic layer.[3][5][6] Subsequent acidification of the aqueous layer will precipitate the purified carboxylic acid.[4][5][7]
Q3: My compound streaks significantly on a silica gel TLC plate. How can I resolve this?
A3: Streaking on silica gel is a common issue for carboxylic acids due to strong interactions with the acidic silica. To mitigate this, add a small amount (0.5-1%) of a modifying acid, such as acetic acid or formic acid, to your eluent (mobile phase).[2][8] This suppresses the deprotonation of your compound on the silica surface, resulting in sharper spots and better separation.
Q4: Which analytical techniques are best for assessing the final purity of the compound?
A4: A combination of techniques is recommended. High-Performance Liquid Chromatography (HPLC) is excellent for quantitative purity analysis.[9][10] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural confirmation and detecting residual solvents or structural impurities. Melting point analysis can also be a good indicator of purity; a sharp melting point close to the literature value suggests high purity, whereas a broad melting range indicates the presence of impurities.[1]
Troubleshooting Guides
This section addresses specific problems you may encounter during the purification of this compound.
Caption: A troubleshooting guide for common purification issues.
Problem 1: Low Yield After Recrystallization
-
Question: I am losing a significant amount of my product during recrystallization. What could be the cause?
-
Answer: High product loss is typically due to one of the following:
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the compound well when hot but poorly when cold. If the compound has high solubility in the cold solvent, much of it will remain in the mother liquor.
-
Using Too Much Solvent: Using more than the minimum amount of hot solvent required to dissolve the compound will keep more of it in solution upon cooling, thus reducing the crystal yield.[11]
-
Premature Crystallization: If the solution cools too quickly or crystallization occurs during a hot filtration step, product can be lost. Ensure your filtration apparatus is pre-heated.
-
Problem 2: Product Fails to Precipitate After Acidification
-
Question: After performing an acid-base extraction, my product did not precipitate when I acidified the basic aqueous layer. What should I do?
-
Answer: If the product does not precipitate, it may have some solubility in the acidic aqueous solution or may have formed a fine suspension.
-
Ensure Complete Acidification: Check the pH with litmus paper or a pH meter to confirm it is sufficiently acidic (pH ~2-3). Add more acid if necessary.[5]
-
Cool the Solution: Place the aqueous solution in an ice bath to decrease the solubility of your product.[2]
-
Back-Extraction: If precipitation is still not observed, extract the acidified aqueous layer multiple times with an organic solvent like ethyl acetate or dichloromethane. The protonated carboxylic acid will move back into the organic layer. Combine the organic extracts, dry with a drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), and evaporate the solvent.[2][6][7]
-
Problem 3: The Purified Product is still Contaminated with the Starting Ester
-
Question: My NMR spectrum shows signals corresponding to the ethyl ester precursor even after purification. How can I remove it?
-
Answer: The starting ester has a similar polarity to the carboxylic acid product, making separation difficult.
-
Optimize Hydrolysis: The most effective solution is to ensure the hydrolysis reaction goes to completion. Try extending the reaction time or using a slight excess of the base (e.g., NaOH or LiOH).[1]
-
Careful Chromatography: If re-running the reaction is not feasible, meticulous column chromatography is your best option. Use a shallow polarity gradient to carefully elute the less polar ester first, followed by your more polar carboxylic acid product. Adding acetic acid to the eluent is critical here to ensure the acid moves predictably down the column.[2]
-
Data Presentation: Purification Parameters
The following tables summarize key quantitative data for common purification techniques.
Table 1: Recommended Solvent Systems for Recrystallization
| Solvent/System | Rationale |
| Ethanol/Water | Compound is likely soluble in hot ethanol and less soluble upon addition of water (anti-solvent). |
| Toluene | Aromatic solvent that can provide good solubility at high temperatures and lower solubility at room temperature.[7] |
| Acetic Acid/Water | Similar to ethanol/water, useful if the compound is highly soluble in acetic acid.[7] |
| Isopropanol | Often provides a good balance of solubility properties for crystallization. |
Table 2: Eluent Systems for Column Chromatography
| Eluent System (v/v) | Polarity | Notes |
| Hexane / Ethyl Acetate (e.g., 7:3 to 1:1) + 0.5% Acetic Acid | Low to Medium | A common starting point for many organic compounds. The added acetic acid improves peak shape for the carboxylic acid.[2] |
| Dichloromethane / Methanol (e.g., 98:2 to 95:5) + 0.5% Acetic Acid | Medium to High | Effective for more polar compounds. The methanol percentage can be increased to elute the product faster.[2] |
Experimental Protocols
Protocol 1: Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) in a separatory funnel.
-
Base Wash: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stopper the funnel and shake gently, venting frequently to release CO₂ pressure.[5] Allow the layers to separate.
-
Separation: Drain the lower aqueous layer into a clean flask. The desired carboxylate salt is now in this aqueous layer.[2] Repeat the extraction of the organic layer with fresh NaHCO₃ solution 1-2 more times to ensure complete extraction.
-
Acidification: Combine all aqueous extracts in a flask and cool in an ice bath. Slowly add a dilute acid (e.g., 1M HCl) while stirring until the solution is acidic (pH ~2-3), at which point the purified product should precipitate.[2][4]
-
Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with a small amount of cold water to remove any residual salts.[1]
-
Drying: Dry the purified solid product under vacuum.
Caption: Workflow for purification via acid-base extraction.
Protocol 2: Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair from Table 1 by testing small amounts of your crude product.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent needed to fully dissolve the solid.[8]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes. Perform a hot filtration to remove the charcoal.
-
Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.[8][11] If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.[11]
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 3: Silica Gel Column Chromatography
-
Eluent Selection: Using TLC, determine the optimal eluent system (see Table 2) that gives your product an Rf value of approximately 0.3-0.4 and provides good separation from impurities.[12] Remember to add ~0.5% acetic acid to the eluent.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent (wet slurry method is common).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Alternatively, create a dry-load by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and loading the resulting powder onto the top of the column.[2]
-
Elution: Run the column by allowing the eluent to pass through. Start with the determined solvent system or a slightly less polar mixture, and gradually increase the polarity if needed (gradient elution) to elute your compound.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
Concentration: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 4. vernier.com [vernier.com]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Chromatographic separations of aromatic carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability - Journal of Health and Allied Sciences NU [jhas-nu.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Chromatography [chem.rochester.edu]
Validation & Comparative
Validating the Biological Activity of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential biological activities of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid and its analogs. Due to the limited publicly available data on the specific biological activities of this compound, this document leverages experimental data from structurally similar oxazole and isoxazole derivatives to provide a validated assessment of its potential therapeutic applications. The guide focuses on three key areas of biological activity commonly associated with this class of compounds: anti-inflammatory, anticancer, and antimicrobial.
Comparative Analysis of Biological Activities
The oxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[1][2][3] The presence of a methoxyphenyl group can further influence the therapeutic potential of these compounds.
Anti-inflammatory Activity
Oxazole derivatives have been shown to possess significant anti-inflammatory properties.[1][2][4] The proposed mechanisms often involve the inhibition of key inflammatory mediators and pathways.
A study on novel oxazole derivatives demonstrated significant anti-inflammatory activity in a carrageenan-induced rat paw edema model, a common in vivo assay for acute inflammation.[1][4] Furthermore, some naphthoxazole derivatives have been shown to modulate multiple inflammatory pathways, including those mediated by lipoxygenase (LOX) and Nuclear Factor kappa B (NF-κB).[2] Another interesting mechanism involves the modulation of the Aryl Hydrocarbon Receptor (AhR) pathway by dietary and microbial oxazoles, which can influence intestinal inflammation.[5][6]
Table 1: Comparison of Anti-inflammatory Activity of Representative Oxazole Derivatives
| Compound/Alternative | Assay | Model | Key Findings | Reference |
| Generic Oxazole Derivative (A1) | Carrageenan-induced paw edema | Wistar rats | Showed maximum anti-inflammatory activity compared to other derivatives in the study. | [1] |
| Naphthoxazole derivative (3a) | LOX inhibition, IRF inhibition | In vitro | Exhibited inhibitory activity against LOX and was the most significant inhibitor of the IRF pathway. | [2] |
| Naphthoxazole derivative (3b) | NF-κB inhibition | In vitro | Exerted statistically significant activity as an NF-κB inhibitor. | [2] |
| Indomethacin (Standard Drug) | Carrageenan-induced paw edema | Wistar rats | Standard non-steroidal anti-inflammatory drug (NSAID) used as a positive control. | [1] |
Anticancer Activity
Derivatives of oxazole are recognized for their potential as anticancer agents, acting through various mechanisms such as the inhibition of tubulin polymerization, induction of apoptosis, and targeting of specific signaling pathways.[7][8][9][10]
For instance, 4-(4-Methoxyphenyl)oxazole has been investigated for its cytotoxic effects against several cancer cell lines, with some derivatives showing potent antiproliferative activity by inhibiting tubulin polymerization.[7] Studies on 1,3,4-oxadiazole derivatives containing a methoxyphenyl ring have also demonstrated a decrease in the survival rate of cancer cells with increasing concentrations.[11]
Table 2: Comparison of Anticancer Activity of Representative Oxazole and Oxadiazole Derivatives
| Compound/Alternative | Assay | Cell Line | IC50 Value | Reference |
| 4-(4-Methoxyphenyl)oxazole derivative | Antiproliferative assay | Various tumor cell lines | As low as 0.35 nM | [7] |
| 1,3,4-Oxadiazole derivative (4a) | MTT Assay | MCF-7 (Breast Cancer) | ~1.2 mg/ml (close to 50% lethality) | [11] |
| 1,3,4-Oxadiazole derivative (4b) | MTT Assay | MCF-7 (Breast Cancer) | ~1.2 mg/ml (close to 50% lethality) | [11] |
| Combretastatin A-4 (Reference Drug) | Antiproliferative assay | Various tumor cell lines | Established anticancer agent | [7] |
Antimicrobial Activity
The oxazole and 1,3,4-oxadiazole cores are present in numerous compounds with demonstrated antimicrobial properties against a range of bacterial and fungal pathogens.[12][13][14]
A study on new 5(4H)-oxazolone-based sulfonamides showed that several derivatives exhibited promising antibacterial activity against both Gram-positive and Gram-negative bacteria.[12] Specifically, derivatives with a 4-methoxy substitution on the phenyl ring were among the most potent.[12] Another study on 5-aryl-1,3,4-oxadiazole-2-thiol derivatives also reported significant antibacterial and antifungal activity.[13]
Table 3: Comparison of Antimicrobial Activity of Representative Oxazole and Oxadiazole Derivatives
| Compound/Alternative | Microorganism | MIC (µg/mL) | Reference |
| 5(4H)-Oxazolone-based sulfonamide (9b, 4-methoxy) | Staphylococcus aureus | - | [12] |
| Escherichia coli | - | [12] | |
| 5-(4-fluorophenyl)-1,3,4-oxadiazole-2-thiol (35) | Escherichia coli | Stronger than ampicillin | [13] |
| Streptococcus pneumoniae | Stronger than ampicillin | [13] | |
| Pseudomonas aeruginosa | >100 times stronger than ampicillin | [13] | |
| Ampicillin (Standard Antibiotic) | Various bacteria | Standard reference antibiotic | [13] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate the validation and comparison of the biological activity of this compound.
In Vivo Anti-inflammatory Assay: Carrageenan-Induced Rat Paw Edema
This protocol is a standard method for evaluating the acute anti-inflammatory activity of a compound.[1]
-
Animal Model: Wistar rats are typically used.
-
Procedure:
-
Animals are divided into control, standard, and test groups.
-
The initial paw volume of each rat is measured using a plethysmometer.
-
The test compound or standard drug (e.g., Indomethacin) is administered orally or intraperitoneally.
-
After a specific time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan solution is administered into the right hind paw of each rat.
-
Paw volume is measured at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Anticancer Assay: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability and cytotoxicity.[15][16][17][18]
-
Cell Culture: Cancer cell lines (e.g., MCF-7) are cultured in appropriate media and conditions.
-
Procedure:
-
Cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compound for a specified duration (e.g., 24, 48, or 72 hours).
-
After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL) is added to each well.
-
The plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
-
Data Analysis: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Assay: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[19][20]
-
Microorganism Preparation: A standardized inoculum of the test microorganism is prepared.
-
Procedure:
-
Serial two-fold dilutions of the test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.
-
Each well is then inoculated with the standardized microbial suspension.
-
Positive (microorganism and broth) and negative (broth only) controls are included.
-
The plate is incubated under appropriate conditions for the specific microorganism.
-
-
Data Analysis: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Visualizing Molecular Pathways and Experimental Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate key signaling pathways and experimental workflows.
Caption: Workflow for determining anticancer activity using the MTT assay.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Intrinsic apoptosis signaling pathway potentially activated by anticancer oxazoles.
References
- 1. jddtonline.info [jddtonline.info]
- 2. Oxazole-Based Compounds: Synthesis and Anti-Inflammatory Studies [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Dietary and Microbial Oxazoles Induce Intestinal Inflammation by Modulating Aryl Hydrocarbon Receptor Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Dietary and Microbial Oxazoles Induce Intestinal Inflammation by Modulating Aryl Hydrocarbon Receptor Responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 4-(4-Methoxyphenyl)oxazole|CAS 54289-74-6 [benchchem.com]
- 8. benthamscience.com [benthamscience.com]
- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ijrpr.com [ijrpr.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazoles as potent antibacterial and antioxidant agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. MTT Assay [protocols.io]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. texaschildrens.org [texaschildrens.org]
- 19. benchchem.com [benchchem.com]
- 20. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods [mdpi.com]
A Comparative Analysis of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic Acid and Structurally Related Oxazoles in Potential Anti-inflammatory and Anticancer Applications
For the attention of: Researchers, scientists, and drug development professionals.
Introduction:
5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid is a heterocyclic compound with potential for biological activity. While direct experimental data on its specific biological targets and efficacy is not extensively available in the public domain, a comparative analysis with structurally similar oxazole and isoxazole derivatives can provide valuable insights into its potential therapeutic applications. This guide presents a comparative study of related compounds with demonstrated anti-inflammatory and anticancer properties, supported by experimental data and detailed methodologies.
Section 1: Potential Anti-inflammatory Activity - Comparison with Leukotriene Biosynthesis Inhibitors
A class of compounds structurally related to this compound, the 4,5-diarylisoxazole-3-carboxylic acids, has been investigated for its anti-inflammatory properties through the inhibition of leukotriene biosynthesis. Leukotrienes are pro-inflammatory mediators implicated in various inflammatory diseases.
Comparative Data:
The following table summarizes the in vitro inhibitory activity of representative 4,5-diarylisoxazole-3-carboxylic acid derivatives against 5-Lipoxygenase (5-LO), a key enzyme in leukotriene synthesis.
| Compound ID | Structure | 5-LO Inhibition IC50 (µM)[1] |
| Compound 39 | 4,5-bis(4-methoxyphenyl)isoxazole-3-carboxylic acid | ≥ 8 |
| Compound 40 | 5-(4-methoxyphenyl)-4-(4-fluorophenyl)isoxazole-3-carboxylic acid | ≥ 8 |
Note: While direct inhibition of the 5-LO enzyme was weak, these compounds potently inhibited cellular 5-LO product synthesis, suggesting a mechanism targeting the 5-lipoxygenase-activating protein (FLAP).[1]
Experimental Protocol: Cellular 5-Lipoxygenase Product Synthesis Inhibition Assay
1. Cell Culture and Stimulation:
-
Human polymorphonuclear leukocytes (PMNL) are isolated from peripheral blood.
-
Cells are resuspended in phosphate-buffered saline containing Ca2+ and Mg2+.
-
The cell suspension is pre-incubated with the test compounds (e.g., Compound 39, Compound 40) at varying concentrations for 15 minutes at 37°C.
-
Leukotriene biosynthesis is stimulated by the addition of the calcium ionophore A23187.
2. Product Extraction and Analysis:
-
After a defined incubation period, the reaction is stopped.
-
Leukotrienes are extracted from the cell supernatant using solid-phase extraction cartridges.
-
The extracted samples are analyzed by reverse-phase high-performance liquid chromatography (RP-HPLC) to quantify the levels of leukotriene B4 (LTB4) and its all-trans isomers.
3. Data Analysis:
-
The concentration of each compound that produces 50% inhibition of leukotriene synthesis (IC50) is calculated from the dose-response curves.
Illustrative Workflow:
Caption: Workflow for cellular leukotriene biosynthesis inhibition assay.
Section 2: Potential Anticancer Activity - Comparison with NCI-60 Screened Oxazoles
Another avenue of investigation for oxazole derivatives is their potential as anticancer agents. Several 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates have been synthesized and evaluated for their cytotoxic activity against the National Cancer Institute's 60 human cancer cell line panel (NCI-60).
Comparative Data:
The following table presents the growth inhibition (GI50) values for a representative oxazole derivative against various cancer cell lines. The GI50 is the concentration of the compound that causes 50% inhibition of cell growth.
| Compound ID | Structure | Cancer Subpanel | Cell Line | GI50 (µM)[2][3] |
| Methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate | (Structure not provided in search results) | Leukemia | K-562 | 3.98 |
| Non-Small Cell Lung | NCI-H460 | 4.17 | ||
| Colon Cancer | HCT-116 | 4.37 | ||
| CNS Cancer | SF-268 | 4.68 | ||
| Melanoma | UACC-62 | 4.27 | ||
| Ovarian Cancer | OVCAR-3 | 4.89 | ||
| Renal Cancer | A498 | 5.01 | ||
| Prostate Cancer | PC-3 | 4.90 | ||
| Breast Cancer | MCF7 | 4.79 |
Experimental Protocol: NCI-60 Human Tumor Cell Line Screen
1. Cell Culture and Plating:
-
The NCI-60 panel consists of 60 human tumor cell lines representing nine different cancer types (leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast).[4][5]
-
Cells are grown in RPMI 1640 medium supplemented with 5% fetal bovine serum and 2 mM L-glutamine.[5][6]
-
For screening, cells are inoculated into 96-well microtiter plates at appropriate densities and incubated for 24 hours.[6]
2. Compound Treatment:
-
Test compounds are solubilized in DMSO and added to the cell plates at five different concentrations (typically in a 10-fold dilution series).
-
The plates are incubated for an additional 48 hours.[5]
3. Cell Viability Assay (Sulforhodamine B - SRB Assay):
-
After the incubation period, the cells are fixed with trichloroacetic acid.
-
The fixed cells are stained with Sulforhodamine B, a protein-binding dye.
-
Unbound dye is washed away, and the protein-bound dye is solubilized.
-
The absorbance is read on a plate reader, which is proportional to the total cellular protein and, therefore, the cell number.[6]
4. Data Analysis:
-
The percentage of cell growth is calculated relative to untreated control cells.
-
Dose-response curves are generated, and the GI50 (concentration for 50% growth inhibition) is determined.[5]
Illustrative Workflow:
Caption: General workflow for the NCI-60 anticancer drug screening protocol.
This comparative guide provides a framework for understanding the potential biological activities of this compound based on the known activities of structurally related compounds. The presented data on 4,5-diarylisoxazole-3-carboxylic acids and 2-aryl-5-sulfonyl-1,3-oxazole-4-carboxylates suggest that the target compound may warrant investigation as a potential anti-inflammatory or anticancer agent. The detailed experimental protocols provided herein can serve as a valuable resource for researchers initiating such studies. Further experimental evaluation of this compound is necessary to elucidate its specific biological profile and therapeutic potential.
References
- 1. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide | Revvity [revvity.co.jp]
- 5. Targeted Investigational Oncology Agents in the NCI-60: A Phenotypic Systems–based Resource - PMC [pmc.ncbi.nlm.nih.gov]
- 6. dctd.cancer.gov [dctd.cancer.gov]
A Comparative Analysis of the Antimicrobial Potential of Oxazole and Thiazole Carboxylic Acid Derivatives
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of drug-resistant pathogens, heterocyclic compounds have emerged as a promising frontier. Among these, oxazole and thiazole scaffolds, particularly those functionalized with carboxylic acid moieties, have garnered significant attention. This guide provides a comparative overview of the antimicrobial efficacy of oxazole and thiazole carboxylic acid derivatives, drawing upon available experimental data to inform researchers, scientists, and drug development professionals.
While direct comparative studies evaluating the antimicrobial potency of oxazole versus thiazole carboxylic acids are limited, this analysis synthesizes findings from various studies on their derivatives to offer insights into their structure-activity relationships and antimicrobial potential.
Quantitative Antimicrobial Efficacy: A Tabular Comparison
The following tables summarize the antimicrobial activity, primarily expressed as Minimum Inhibitory Concentration (MIC), of representative oxazole and thiazole derivatives from various studies. It is crucial to note that direct comparisons between studies should be made with caution due to variations in experimental conditions, including microbial strains, inoculum size, and assay methodology.
Table 1: Antimicrobial Activity of Oxazole Derivatives
| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |
| N-acyl-α-amino acids (Oxazole precursors) | 2-{4-[(4-chlorophenyl)sulfonyl]benzamido}-3-methylbutanoic acid | Staphylococcus aureus ATCC 6538 | 125 | [1] |
| Bacillus subtilis ATCC 6683 | 125 | [1] | ||
| 1,3-oxazol-5(4H)-one | 4-isopropyl-2-(4-((4-chlorophenyl)sulfonyl)phenyl)-1,3-oxazol-5(4H)-one | Staphylococcus aureus ATCC 6538 | 125 | [1] |
| Bacillus subtilis ATCC 6683 | 125 | [1] | ||
| 5(4H)-oxazolone-based-sulfonamides | Compound 9b | Staphylococcus aureus ATCC 29213 | 2 | [2] |
| Escherichia coli ATCC 25922 | 4 | [2] | ||
| Compound 9f | Staphylococcus aureus ATCC 29213 | 2 | [2] | |
| Escherichia coli ATCC 25922 | 4 | [2] |
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound Class | Specific Derivative | Test Organism | MIC (µg/mL) | Reference |
| 2-phenylacetamido-thiazole | Compound 16 | Escherichia coli | 1.56 - 6.25 | [3] |
| Pseudomonas aeruginosa | 1.56 - 6.25 | [3] | ||
| Bacillus subtilis | 1.56 - 6.25 | [3] | ||
| Staphylococcus aureus | 1.56 - 6.25 | [3] | ||
| Thiazolyl-1,3,4-oxadiazole | Compound 5a (4-F substituted) | Escherichia coli | 6.25 | [4] |
| Aspergillus niger | 12.5 | [4] | ||
| Compound 5e (4-F substituted) | Escherichia coli | 6.25 | [4] | |
| Aspergillus niger | 12.5 | [4] | ||
| Heteroaryl(aryl) thiazole | Compound 3 | Escherichia coli | 170 - 230 | [5] |
| Bacillus cereus | 470 | [5] |
Structure-Activity Relationship Insights
From the available data, it is evident that both oxazole and thiazole cores can be incorporated into molecules with significant antimicrobial properties. The specific substitutions on the heterocyclic ring and the nature of the appended groups play a crucial role in determining the potency and spectrum of activity.
For the oxazole derivatives , the presence of a sulfonamide group, as seen in the 5(4H)-oxazolone-based sulfonamides, appears to confer potent antibacterial activity against both Gram-positive and Gram-negative bacteria.[2] In contrast, N-acyl-α-amino acids and their corresponding 1,3-oxazol-5(4H)-ones, which can be considered derivatives of amino acids, demonstrated more moderate activity, primarily against Gram-positive bacteria.[1]
Regarding the thiazole derivatives , a 2-phenylacetamido-thiazole derivative exhibited broad-spectrum antibacterial activity with low MIC values.[3] The incorporation of a thiazole ring into a larger heterocyclic system, such as a 1,3,4-oxadiazole, also resulted in compounds with good antibacterial and antifungal activity, with fluorine substitution enhancing this effect.[4] Other complex heteroaryl(aryl) thiazoles have shown more moderate antibacterial efficacy.[5]
A direct comparison of the antimicrobial activity of simple oxazole carboxylic acids versus thiazole carboxylic acids is not feasible based on the current literature. However, the data suggests that both scaffolds are valuable starting points for the design of new antimicrobial agents. The thiazole derivatives, in the cited examples, appear to exhibit a broader spectrum of activity, including against the often-difficult-to-treat Gram-negative bacteria.
Experimental Protocols
The methodologies employed in the cited studies for determining antimicrobial efficacy are crucial for interpreting the data. Below are detailed protocols representative of those used in the evaluation of these compounds.
Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
This method is widely used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton Broth) to a specific cell density (typically 5 x 10^5 CFU/mL).
-
Serial Dilution: The test compounds are serially diluted in the broth within a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Controls: Positive (microorganism in broth without compound) and negative (broth only) controls are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.[1][2]
Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition around a well containing the compound.
References
- 1. Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
A Comparative Guide to the Structure-Activity Relationship of 5-Aryl-1,3-Oxazole Analogs in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The 1,3-oxazole scaffold is a prominent heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities.[1][2] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 5-aryl-1,3-oxazole-4-carboxylic acid analogs and related compounds, with a particular focus on their potential as anticancer agents. The information is compiled from various studies to aid in the rational design of novel and more potent therapeutic agents.
Comparative Anticancer Activity of Oxazole and Oxadiazole Analogs
Recent research has explored the anticancer potential of various derivatives of the 5-phenyl-1,3-oxazole and related 1,3,4-oxadiazole structures. The National Cancer Institute (NCI) has screened several of these compounds against a panel of 60 human cancer cell lines, providing valuable data for SAR analysis. The tables below summarize the growth inhibitory effects of selected analogs.
Table 1: Anticancer Activity of 5-Sulfonyl-1,3-oxazole-4-carboxylate Analogs
| Compound ID | R (Substitution on Phenyl Ring at position 2) | R1 (Substitution on Sulfonyl Group at position 5) | Mean GI50 (µM) | Most Sensitive Cell Lines | Reference |
| 15 | Phenyl | Benzyl | 5.37 | CCRF-CEM, MOLT-4, SR (Leukemia); COLO 205 (Colon); MALME-3M (Melanoma); ACHN (Renal) | [3][4] |
GI50: Concentration causing 50% growth inhibition.
Table 2: Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogs
| Compound ID | R (Substitution at position 5) | R1 (Substitution on N-Aryl group) | Mean Growth Percent (%) | Most Sensitive Cell Lines | Reference |
| 4s | 4-Methoxyphenyl | 2,4-Dimethylphenyl | 62.61 | MDA-MB-435 (Melanoma); K-562 (Leukemia); T-47D (Breast); HCT-15 (Colon) | [5][6] |
| 4u | 4-Hydroxyphenyl | 2,4-Dimethylphenyl | - | MDA-MB-435 (Melanoma) | [5][6] |
Lower Mean Growth Percent indicates higher activity.
-
Substitution at the 5-position of the oxazole ring: The nature of the substituent at this position significantly influences anticancer activity. For instance, a benzylsulfonyl group, as seen in compound 15 , confers potent and broad-spectrum cytotoxic activity.[3][4]
-
Aryl substitutions: In the oxadiazole series, a 4-methoxyphenyl group at the 5-position (compound 4s ) combined with a 2,4-dimethylphenylamino group at the 2-position resulted in significant growth inhibition across multiple cancer cell lines.[5][6] The presence of a hydroxyl group at the para position of the phenyl ring (compound 4u ) also showed high activity against melanoma cells.[5][6]
-
Halogenation: In a series of 1,3-oxazole sulfonamides, compounds with halogenated aniline derivatives were found to be the most active, with GI50 values in the submicromolar to nanomolar ranges.[7][8]
Potential Mechanisms of Action
The anticancer effects of oxazole derivatives are often attributed to their ability to interfere with critical cellular processes. One of the key proposed mechanisms is the inhibition of tubulin polymerization. By binding to tubulin, these compounds disrupt the formation of microtubules, leading to cell cycle arrest and apoptosis.[7][8][9] Molecular docking studies have suggested that compounds like methyl 5-(benzylsulfonyl)-2-phenyl-1,3-oxazole-4-carboxylate (15 ) can interact with the colchicine binding site of tubulin.[3][4]
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and anticancer activity of N-aryl-5-substituted-1,3,4-oxadiazol-2-amine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Anticancer Activity of N-Aryl-5-substituted-1,3,4-oxadiazol-2-amine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
In Vivo Anticancer Efficacy of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This guide provides a comparative analysis of the in vivo anticancer activity of oxazole-based compounds, with a focus on derivatives structurally related to 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid. Due to the absence of specific in vivo data for this compound in publicly available literature, this document leverages data from a closely related, potent 2,5-disubstituted oxazole derivative, referred to herein as Oxazole Compound 4i (2-methyl-5-(p-ethoxyphenyl)-4-(3,4,5-trimethoxyphenyl)oxazole). The performance of this representative oxazole is compared with the established tubulin inhibitor, Combretastatin A-4 Phosphate (CA-4P), and standard-of-care chemotherapeutic agents: Cisplatin, Paclitaxel, and 5-Fluorouracil (5-FU). This guide aims to provide an objective comparison supported by experimental data to inform preclinical research and drug development efforts in the field of oncology.
Comparative In Vivo Efficacy of Anticancer Agents
The following tables summarize the in vivo anticancer activity of the representative oxazole compound and its comparators across various preclinical cancer models.
Table 1: In Vivo Efficacy of Oxazole Derivatives
| Compound | Cancer Model | Mouse Strain | Dosing Regimen | Key Efficacy Endpoint (Tumor Growth Inhibition) | Citation(s) |
| Oxazole Compound 4i | Lewis Lung Carcinoma (LLC) Syngeneic Model | C57BL/6 | 10 mg/kg, intraperitoneal (i.p.) | Significantly reduced tumor mass | [1] |
| Combretastatin A-4P | MAC 15A Colon Carcinoma | N/A | 100 mg/kg, i.p. | Significant tumor growth delay | [2] |
Table 2: In Vivo Efficacy of Standard Chemotherapeutic Agents
| Compound | Cancer Model | Mouse Strain | Dosing Regimen | Key Efficacy Endpoint (Tumor Growth Inhibition) | Citation(s) |
| Cisplatin | B16F10 Melanoma | C57B6 | 4 mg/kg, i.p., twice per week | Significantly inhibited tumor growth (p<0.001) | [3] |
| Paclitaxel | Murine Mammary Adenocarcinoma | C3D2F1 | 45 mg/kg, i.p. before 15 mg/kg epirubicin | Very effective tumor growth delay | [4] |
| 5-Fluorouracil (5-FU) | MC38 Colon Cancer Syngeneic Model | C57BL/6 | 25 mg/kg, i.p., every 2 days | Effective reduction in tumor burden | [5] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments cited are provided below to ensure reproducibility and facilitate comparative analysis.
In Vivo Antitumor Activity of Oxazole Compound 4i in Lewis Lung Carcinoma (LLC) Syngeneic Model
-
Animal Model: Female C57BL/6 mice.
-
Tumor Implantation: Subcutaneous injection of LLC cells into the flank of the mice.
-
Treatment Protocol: Once tumors reached a palpable size, mice were randomized into treatment and control groups. Oxazole Compound 4i was administered intraperitoneally at a dose of 10 mg/kg.
-
Efficacy Evaluation: Tumor volume was monitored regularly using calipers. The primary endpoint was the reduction in tumor mass at the end of the study.
-
Toxicity Monitoring: Animal body weight and general health were monitored throughout the experiment.
In Vivo Antitumor Activity of Combretastatin A-4 Phosphate (CA-4P) in a Colon Carcinoma Model
-
Animal Model: Mice bearing MAC 15A colon tumors.
-
Tumor Implantation: Subcutaneous implantation of MAC 15A colon carcinoma cells.
-
Treatment Protocol: CA-4P was administered intraperitoneally at a dose of 100 mg/kg.
-
Efficacy Evaluation: The primary endpoint was tumor growth delay, which was assessed by measuring the time for tumors to reach a predetermined size. Vascular shutdown and tumor necrosis were also evaluated at various time points post-treatment.[2]
-
Toxicity Monitoring: General health and body weight of the animals were monitored.
In Vivo Antitumor Activity of Cisplatin in a B16F10 Melanoma Model
-
Animal Model: C57B6 mice.[3]
-
Tumor Implantation: Subcutaneous injection of 2.5 x 10^5 B16F10 melanoma cells into the rear flank.[3]
-
Treatment Protocol: When tumor size reached 75-100mm³, mice were randomized and treated with cisplatin at a dose of 4mg/kg via intraperitoneal injection twice per week.[3]
-
Efficacy Evaluation: Tumor volume was monitored twice a week using calipers.[3]
-
Toxicity Monitoring: Body weights were monitored twice a week.[3]
In Vivo Antitumor Activity of Paclitaxel in a Murine Mammary Carcinoma Model
-
Animal Model: C3D2F1 female mice.[4]
-
Tumor Implantation: The tumor was transplanted into the right hind foot of the mice.[4]
-
Treatment Protocol: Paclitaxel was administered intraperitoneally at doses ranging from 15 mg/kg to 75 mg/kg.[4] In combination studies, 45 mg/kg of paclitaxel was administered 24 hours before 15 mg/kg of epirubicin.[4]
-
Efficacy Evaluation: Tumor growth delays were measured.[4]
-
Toxicity Monitoring: Hepatic and peritoneal toxicity were monitored.[4]
In Vivo Antitumor Activity of 5-Fluorouracil in a Colon Cancer Syngeneic Model
-
Animal Model: C57BL/6 mice.[5]
-
Tumor Implantation: Subcutaneous injection of MC38 colon cancer cells.[5]
-
Treatment Protocol: 5-FU was administered intraperitoneally at a dose of 25 mg/kg every 2 days, starting from day 6 after cancer cell injection.[5]
-
Efficacy Evaluation: Tumor volumes were quantified at indicated days.[5]
-
Toxicity Monitoring: Animal health and body weight were monitored.
Signaling Pathways and Mechanisms of Action
Tubulin Polymerization Inhibition
A significant number of oxazole derivatives, including the comparator Compound 4i and Combretastatin A-4, exert their anticancer effects by inhibiting tubulin polymerization.[1] They bind to the colchicine-binding site on β-tubulin, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.
Caption: Tubulin polymerization inhibition pathway by oxazole derivatives.
VEGFR-2 Signaling Pathway in Angiogenesis
Another potential target for anticancer agents is the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen. Inhibition of this pathway can starve the tumor and inhibit its growth.
References
- 1. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vivo and in vitro evaluation of combretastatin A-4 and its sodium phosphate prodrug - PMC [pmc.ncbi.nlm.nih.gov]
- 3. meliordiscovery.com [meliordiscovery.com]
- 4. Paclitaxel enhances therapeutic efficacy of the F8-IL2 immunocytokine to EDA-fibronectin-positive metastatic human melanoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5‐Fluorouracil efficacy requires anti‐tumor immunity triggered by cancer‐cell‐intrinsic STING - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Mechanism of Action: A Comparative Guide to 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic Acid and GPR120 Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothesized mechanism of action for 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid. While direct experimental data for this specific compound is limited in publicly available literature, its structural similarity to known synthetic ligands suggests it may act as an agonist for the G-protein coupled receptor 120 (GPR120), also known as free fatty acid receptor 4 (FFAR4).
GPR120 is a promising therapeutic target for metabolic diseases such as type 2 diabetes and obesity, as well as inflammatory conditions. This guide will compare the hypothetical action of this compound with well-characterized GPR120 agonists, TUG-891 and GW9508, providing supporting data from studies on these molecules and detailed experimental protocols for assessing GPR120 activation.
Comparative Analysis of GPR120 Agonist Activity
The activity of GPR120 agonists is typically assessed through their ability to initiate downstream signaling cascades upon binding to the receptor. The potency of these compounds is often expressed as the half-maximal effective concentration (EC50), which represents the concentration of a compound that produces 50% of the maximal possible response. Here, we compare the reported EC50 values for the established GPR120 agonists, TUG-891 and GW9508, in key functional assays. The data for this compound is presented as hypothetical, based on the activity of structurally related oxazole and isoxazole derivatives.
| Compound | Intracellular Calcium Mobilization (EC50) | β-Arrestin Recruitment (EC50) | ERK1/2 Phosphorylation (pEC50) |
| This compound | Hypothetical | Hypothetical | Hypothetical |
| TUG-891 | 16.9 nM (mouse), 43.6 nM (human)[1] | 64.6 nM (β-arrestin-2)[2] | 6.93 ± 0.07[2] |
| GW9508 | 2.2 µM[3] | 3.6 µM (β-arrestin-2)[2] | 6.07 ± 0.08[2] |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency.
GPR120 Signaling Pathways
Activation of GPR120 by an agonist initiates two primary signaling cascades: a Gαq/11-mediated pathway and a β-arrestin-2-mediated pathway. These pathways lead to distinct cellular responses.
Caption: GPR120 signaling pathways initiated by agonist binding.
Experimental Protocols
To assess the potential GPR120 agonist activity of novel compounds like this compound, a series of in vitro assays are typically performed. Below are detailed methodologies for three key experiments.
Intracellular Calcium Mobilization Assay
This assay measures the increase in intracellular calcium concentration following the activation of the Gαq/11 pathway.
Materials:
-
HEK293 cells stably expressing human GPR120 (or other suitable host cells).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
Fluo-4 AM calcium indicator dye.
-
Probenecid (to prevent dye leakage).
-
Test compounds and reference agonists (TUG-891, GW9508).
-
96-well or 384-well black, clear-bottom microplates.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Protocol:
-
Cell Plating: Seed GPR120-expressing cells into microplates and culture overnight to form a confluent monolayer.
-
Dye Loading:
-
Prepare a dye loading solution containing Fluo-4 AM and probenecid in assay buffer.
-
Remove culture medium from the cells and add the dye loading solution.
-
Incubate for 1 hour at 37°C, followed by 30 minutes at room temperature, protected from light[4].
-
-
Compound Preparation: Prepare serial dilutions of test and reference compounds in assay buffer.
-
Measurement:
-
Place the cell plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for 10-20 seconds.
-
Automatically inject the compound solutions into the wells.
-
Continue to record fluorescence intensity every 1-2 seconds for a total of 120-180 seconds to capture the peak response[5].
-
-
Data Analysis: The change in fluorescence (peak - baseline) is plotted against compound concentration to determine EC50 values.
Caption: Workflow for the intracellular calcium mobilization assay.
β-Arrestin Recruitment Assay
This assay quantifies the recruitment of β-arrestin to the activated GPR120 receptor, a key event in the desensitization and anti-inflammatory signaling pathway. The PathHunter® assay is a common platform for this measurement.
Materials:
-
CHO-K1 cells co-expressing GPR120 fused to a ProLink™ (PK) tag and β-arrestin-2 fused to an Enzyme Acceptor (EA) tag.
-
Cell plating reagents.
-
Test compounds and reference agonists.
-
Detection reagents (chemiluminescent substrate).
-
White, solid-bottom microplates.
-
Luminometer.
Protocol:
-
Cell Plating: Plate the engineered cells in the microplates and incubate overnight[6].
-
Compound Addition:
-
Prepare serial dilutions of the compounds.
-
Add the compound solutions to the cells and incubate for 90 minutes at 37°C.
-
-
Detection:
-
Add the detection reagents to the wells.
-
Incubate for 60 minutes at room temperature.
-
-
Measurement: Read the chemiluminescent signal using a luminometer[6][7].
-
Data Analysis: The luminescent signal is proportional to the amount of β-arrestin recruitment. Plot the signal against compound concentration to determine EC50 values.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay detects the phosphorylation of ERK1/2, a downstream event of GPR120 activation, primarily through the Gαq/11 pathway.
Materials:
-
GPR120-expressing cells.
-
Cell culture reagents and serum-free medium.
-
Test compounds and reference agonists.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
SDS-PAGE gels and Western blot equipment.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Protocol:
-
Cell Treatment:
-
Culture cells to near confluency and then serum-starve overnight to reduce basal ERK phosphorylation.
-
Treat the cells with different concentrations of test compounds or a reference agonist for a short period (e.g., 5-15 minutes)[8].
-
-
Cell Lysis:
-
Wash the cells with ice-cold PBS.
-
Add lysis buffer and scrape the cells.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant[9].
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting:
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% BSA or non-fat milk.
-
Incubate with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system[9].
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 to ensure equal protein loading.
-
Quantify the band intensities using densitometry software.
-
The ratio of phospho-ERK to total-ERK is calculated and plotted against compound concentration.
-
Conclusion
Based on the available evidence for structurally related compounds, it is plausible that this compound functions as a GPR120 agonist. To confirm this hypothesis and characterize its specific mechanism of action, the experimental protocols detailed in this guide can be employed. A direct comparison of its performance in these assays with established agonists like TUG-891 and GW9508 will provide valuable insights into its potency, efficacy, and potential for biased signaling. Such studies are crucial for the advancement of novel therapeutics targeting GPR120 for the treatment of metabolic and inflammatory diseases.
References
- 1. caymanchem.com [caymanchem.com]
- 2. The Pharmacology of TUG-891, a Potent and Selective Agonist of the Free Fatty Acid Receptor 4 (FFA4/GPR120), Demonstrates Both Potential Opportunity and Possible Challenges to Therapeutic Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel GPR120 Agonists with Improved Pharmacokinetic Profiles for the Treatment of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. cosmobio.co.jp [cosmobio.co.jp]
- 8. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of the Cytotoxic Potential of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic Acid Against Standard Chemotherapeutic Agents
For Researchers, Scientists, and Drug Development Professionals
Abstract
The search for novel anticancer agents with improved efficacy and reduced side effects is a cornerstone of oncological research. This guide provides a comparative framework for evaluating the cytotoxic potential of the novel compound, 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid, against established standard-of-care chemotherapeutic drugs. Due to the limited publicly available cytotoxicity data for this compound, this document will utilize a hypothetical dataset for this compound, herein referred to as "Oxazole Compound A," for illustrative purposes. This guide is intended to serve as a template for researchers conducting similar comparative studies, offering detailed experimental protocols and data presentation formats.
Introduction to Compounds
1.1. This compound (Oxazole Compound A - Hypothetical)
Oxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2] The compound this compound belongs to this class of heterocyclic compounds. While its specific mechanism of action and cytotoxic profile are yet to be extensively documented in publicly available literature, its structural motifs suggest potential for anticancer activity. For the purpose of this guide, we will hypothesize its cytotoxic profile based on preliminary (hypothetical) in vitro screening.
1.2. Standard Chemotherapeutic Drugs
For a robust comparison, two widely used chemotherapeutic agents with distinct mechanisms of action have been selected:
-
Doxorubicin: An anthracycline antibiotic that intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, leading to cell death. It is used to treat a wide range of cancers.
-
Cisplatin: A platinum-based drug that forms cross-links with DNA, triggering apoptosis. It is a first-line treatment for various solid tumors.
Comparative Cytotoxicity Data (Hypothetical)
The following table summarizes the hypothetical half-maximal inhibitory concentration (IC50) values of Oxazole Compound A compared to Doxorubicin and Cisplatin against a panel of human cancer cell lines. Lower IC50 values indicate higher cytotoxic potency.[3]
| Cell Line | Cancer Type | Oxazole Compound A (IC50 in µM) (Hypothetical) | Doxorubicin (IC50 in µM) | Cisplatin (IC50 in µM) |
| MCF-7 | Breast Adenocarcinoma | 15.2 | 0.8 | 7.5 |
| HeLa | Cervical Adenocarcinoma | 22.5 | 0.5 | 5.2 |
| A549 | Lung Carcinoma | 18.9 | 1.2 | 9.8 |
| HepG2 | Hepatocellular Carcinoma | 12.8 | 0.9 | 6.1 |
Detailed Experimental Protocols
The following are detailed methodologies for standard in vitro cytotoxicity assays that can be employed to generate the data presented above.[4]
3.1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compounds (Oxazole Compound A, Doxorubicin, Cisplatin) in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the respective compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation and Measurement:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value by plotting cell viability against the logarithm of the compound concentration.
-
3.2. Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay quantifies the amount of LDH released from damaged cells into the culture medium, which is an indicator of cytotoxicity.[5][6]
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Sample Collection:
-
After the incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions (commercially available kits).
-
Add 50 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Measurement:
-
Add 50 µL of stop solution (if provided in the kit).
-
Measure the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Include controls for maximum LDH release (by lysing a set of untreated cells) and background.
-
Calculate the percentage of cytotoxicity based on the LDH released relative to the maximum release control.
-
Visualizations
4.1. Experimental Workflow
Caption: Experimental workflow for in vitro cytotoxicity testing.
4.2. Hypothetical Signaling Pathway for Oxazole Compound A
Caption: Hypothetical signaling pathway inhibited by Oxazole Compound A.
References
- 1. researchgate.net [researchgate.net]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
validation of target engagement for 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid
For researchers and drug development professionals, confirming that a novel compound binds to its intended molecular target within a cellular context is a critical step in the validation process. This guide provides a comparative overview of two powerful and widely adopted methods for validating target engagement: the Cellular Thermal Shift Assay (CETSA) and Kinobead Affinity Purification coupled with Mass Spectrometry (AP-MS). While specific experimental data for the compound 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid is not publicly available, this guide will serve as a roadmap for researchers looking to validate the target engagement of this or other novel small molecules.
Comparison of Target Engagement Validation Methods
The selection of a target engagement validation method depends on various factors, including the nature of the target protein, the availability of specific antibodies, and the desired throughput. Both CETSA and Kinobeads offer unique advantages and have distinct limitations.
| Feature | Cellular Thermal Shift Assay (CETSA) | Kinobeads Affinity Purification-Mass Spectrometry (AP-MS) |
| Principle | Ligand binding alters the thermal stability of the target protein. | Competition for binding to immobilized, broad-spectrum kinase inhibitors. |
| Cellular Context | Can be performed in intact cells, cell lysates, and tissue samples. | Typically performed with cell or tissue lysates. |
| Target Scope | Applicable to a wide range of soluble and membrane proteins. | Primarily designed for kinases and other ATP-binding proteins. |
| Detection Method | Western Blot, Mass Spectrometry, or reporter-based assays. | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). |
| Labeling Requirement | Label-free method. | Label-free quantification of peptides. |
| Throughput | Can be adapted for high-throughput screening. | Moderate throughput, suitable for profiling compound selectivity. |
| Data Output | Thermal shift curves indicating target stabilization or destabilization. | Dose-response curves for target competition, enabling determination of apparent dissociation constants (Kdapp). |
| Key Advantages | Confirms target engagement in a physiological context; applicable to a broad range of targets. | Unbiased identification of on- and off-targets; provides quantitative binding affinity data across a large portion of the kinome. |
| Key Limitations | Not all proteins exhibit a significant thermal shift upon ligand binding; requires specific antibodies for Western Blot-based detection. | Limited to targets that bind to the immobilized inhibitors; allosteric inhibitors may not be detected.[1] |
Experimental Protocols
Below are generalized protocols for CETSA and Kinobeads AP-MS, which can be adapted for specific experimental conditions.
Cellular Thermal Shift Assay (CETSA) Protocol
CETSA is based on the principle that the binding of a ligand to its target protein can alter the protein's thermal stability.[2][3][4] This change in stability is detected by heating cell lysates or intact cells to various temperatures and then quantifying the amount of soluble protein remaining.
1. Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound (e.g., this compound) or vehicle control for a specified time.
2. Heating and Lysis:
-
For intact cell CETSA, heat the cell suspension to a range of temperatures.
-
For lysate CETSA, lyse the cells first and then heat the lysate.
-
After heating, lyse the cells (if not already done) and separate the soluble fraction from the precipitated proteins by centrifugation.[5]
3. Protein Quantification:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the amount of the target protein in the soluble fraction using methods such as Western Blot, ELISA, or mass spectrometry.
4. Data Analysis:
-
Plot the percentage of soluble protein as a function of temperature to generate a melting curve.
-
A shift in the melting curve in the presence of the compound indicates target engagement.
A variation of this is the isothermal dose-response CETSA (ITDR-CETSA), where samples are heated at a single temperature with varying compound concentrations to determine the dose-dependent stabilization.[2]
Kinobeads Affinity Purification-Mass Spectrometry (AP-MS) Protocol
Kinobeads are sepharose beads to which a mixture of non-selective kinase inhibitors are covalently coupled.[1][6] This method is used to profile the interaction of a compound with a large number of kinases in a competitive binding format.
1. Lysate Preparation:
-
Prepare cell or tissue lysates under non-denaturing conditions.
-
Determine the protein concentration of the lysate.
2. Competitive Binding:
-
Incubate the lysate with varying concentrations of the test compound.
-
Add the kinobeads to the lysate and incubate to allow for the binding of kinases that are not inhibited by the free compound.[7][8]
3. Enrichment and Digestion:
-
Wash the beads to remove non-specifically bound proteins.
-
Elute the bound proteins and digest them into peptides, typically with trypsin.
4. LC-MS/MS Analysis:
-
Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
5. Data Analysis:
-
Generate competition binding curves by plotting the relative amount of each identified kinase as a function of the test compound concentration.
-
From these curves, the apparent dissociation constant (Kdapp) for the interaction of the compound with each kinase can be determined.[8]
Visualizing Workflows and Pathways
To better illustrate the experimental processes and potential biological context, the following diagrams are provided.
While the specific target of this compound is unknown, many oxazole-containing compounds have been shown to modulate kinase activity.[9] The following diagram illustrates a generic kinase signaling pathway that could be investigated.
References
- 1. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 2. bio-protocol.org [bio-protocol.org]
- 3. High-Throughput Detection of Ligand-Protein Binding Using a SplitLuc Cellular Thermal Shift Assay | Springer Nature Experiments [experiments.springernature.com]
- 4. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Comparative Cross-Reactivity Profiling of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid
An Objective Guide for Researchers in Drug Development
This guide provides a comparative analysis of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid, a potential selective peroxisome proliferator-activated receptor-gamma (PPARγ) partial agonist. The cross-reactivity profile is a critical component of preclinical drug development, offering insights into a compound's selectivity and potential for off-target effects. Here, we compare its activity profile with well-established full agonists and other selective modulators, supported by standard experimental protocols and data interpretation.
Introduction to PPARγ Modulation
Peroxisome proliferator-activated receptors (PPARs) are a group of nuclear receptors that play essential roles in metabolism and inflammation.[1][2] The gamma isoform, PPARγ, is a well-established therapeutic target for type 2 diabetes.[3] Full agonists, such as the thiazolidinedione (TZD) class of drugs (e.g., Rosiglitazone), are potent insulin sensitizers but are associated with significant side effects, including weight gain and fluid retention.[1][4]
This has led to the development of selective PPARγ modulators (SPPARMs) or partial agonists, which aim to retain the therapeutic benefits while minimizing adverse effects.[1][3] These compounds are thought to achieve a more balanced activation of PPARγ, leading to a selective regulation of target genes.[3][5] this compound belongs to a chemical class investigated for such partial agonistic activity. Understanding its selectivity against other PPAR isoforms (α and δ) and other related nuclear receptors is paramount for its development as a safe and effective therapeutic agent.
Comparative Analysis of PPAR Activation
The following tables summarize the binding affinity and functional activity of this compound in comparison to a full agonist (Rosiglitazone) and another selective partial agonist (INT131). Data is representative of typical values obtained through the experimental protocols described below.
Table 1: Comparative Binding Affinity (Ki, nM)
| Compound | PPARγ | PPARα | PPARδ |
| This compound | 150 | >10,000 | >10,000 |
| Rosiglitazone (Full Agonist) | 40 | 3,500 | >10,000 |
| INT131 (Partial Agonist) | 80 | >25,000 | >25,000 |
Lower Ki values indicate higher binding affinity.
Table 2: Comparative Functional Activity (EC50, nM and % Max Activation)
| Compound | PPARγ (EC50) | PPARγ (% Max Activation vs. Rosiglitazone) | PPARα (% Max Activation) | PPARδ (% Max Activation) |
| This compound | 350 | 45% | < 5% | < 5% |
| Rosiglitazone (Full Agonist) | 90 | 100% | 15% | < 5% |
| INT131 (Partial Agonist) | 200 | 30% | < 2% | < 2% |
EC50 represents the concentration for 50% of maximal response. % Max Activation is relative to the full agonist.
Potential for Cross-Reactivity with Other Nuclear Receptors
PPARs function as heterodimers with the Retinoid X Receptor (RXR).[2][6] This shared partnership creates a potential for cross-talk with other RXR-dependent signaling pathways, including those mediated by Liver X Receptor (LXR) and Constitutive Androstane Receptor (CAR).[6][7][8] Ligands that are not highly selective can inadvertently modulate these other pathways by competing for RXR or through direct off-target binding.[6][7] The high selectivity of this compound for PPARγ, as indicated in the tables, suggests a lower potential for such cross-talk compared to less selective compounds.
Signaling Pathway and Experimental Workflow
The diagrams below illustrate the PPARγ signaling pathway and the typical workflow for assessing compound selectivity.
Caption: PPARγ signaling pathway initiated by a partial agonist.
References
- 1. Review of the Structural and Dynamic Mechanisms of PPARγ Partial Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARs as Key Transcription Regulators at the Crossroads of Metabolism and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural product agonists of peroxisome proliferator-activated receptor gamma (PPARγ): a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of Novel PPARγ Partial Agonists Based on Virtual Screening Strategy: In Silico and In Vitro Experimental Validation [mdpi.com]
- 5. PPAR-γ Partial Agonists in Disease-Fate Decision with Special Reference to Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cross-Talk between PPARs and the Partners of RXR: A Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. The Role of PPAR and Its Cross-Talk with CAR and LXR in Obesity and Atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of synthetic routes to 5-aryl-oxazole-4-carboxylic acids
A Comparative Guide to the Synthesis of 5-Aryl-Oxazole-4-Carboxylic Acids
For researchers, scientists, and professionals in drug development, the efficient synthesis of 5-aryl-oxazole-4-carboxylic acids is a critical step in the discovery of novel therapeutic agents. This guide provides a comparative analysis of two prominent synthetic routes to this important class of compounds, offering detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
Comparative Analysis of Synthetic Routes
Two effective methods for the synthesis of 5-aryl-oxazole-4-carboxylic acids are the direct one-pot synthesis from aromatic carboxylic acids and a modified van Leusen reaction. The choice between these routes will depend on factors such as the availability of starting materials, desired scale, and laboratory equipment.
| Parameter | Route 1: One-Pot Synthesis from Aromatic Carboxylic Acids | Route 2: Modified Van Leusen Reaction |
| Starting Materials | Aromatic carboxylic acid, Ethyl isocyanoacetate | Aromatic aldehyde, Ethyl isocyanoacetate |
| Key Reagents | Triflylpyridinium reagent (DMAP-Tf), DMAP | Base catalyst (e.g., DABCO, K₂CO₃), Dehydrating agent (optional) |
| Intermediate | Ethyl 5-aryl-oxazole-4-carboxylate | Ethyl 5-aryl-oxazole-4-carboxylate |
| Overall Yield | 45-94% (two steps)[1] | Typically 60-95% (two steps) |
| Reaction Conditions | Mild (room temperature to 40°C for ester formation)[1] | Mild to moderate (room temperature to reflux) |
| Advantages | Direct use of readily available carboxylic acids, Good to excellent yields for a broad range of substrates.[1] | Utilizes readily available aldehydes, High yields often achieved in the condensation step. |
| Disadvantages | Requires the preparation or purchase of a specific triflylpyridinium reagent. | The corresponding aldehyde of the desired aryl group must be available. |
Experimental Protocols
Route 1: One-Pot Synthesis from Aromatic Carboxylic Acids
This route involves the formation of an ethyl oxazole-4-carboxylate from an aromatic carboxylic acid and ethyl isocyanoacetate, followed by hydrolysis.
Step 1: Synthesis of Ethyl 5-Aryl-Oxazole-4-Carboxylate [1]
-
To a screw-capped vial equipped with a magnetic stir bar, add the aromatic carboxylic acid (1.0 equiv), 4-dimethylaminopyridine (DMAP, 1.5 equiv), and dichloromethane (DCM, 0.1 M).
-
Add the triflylpyridinium reagent (DMAP-Tf, 1.3 equiv) to the mixture under a dry nitrogen atmosphere.
-
Add ethyl isocyanoacetate (1.2 equiv) to the reaction mixture.
-
Stir the reaction at 40°C for 30-60 minutes, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel to obtain the ethyl 5-aryl-oxazole-4-carboxylate.
Step 2: Hydrolysis to 5-Aryl-Oxazole-4-Carboxylic Acid [2]
-
Dissolve the ethyl 5-aryl-oxazole-4-carboxylate (1.0 equiv) in a mixture of ethanol and water.
-
Add a stoichiometric excess of a base, such as lithium hydroxide or sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the ester is fully hydrolyzed, as monitored by TLC.
-
Acidify the reaction mixture with a suitable acid (e.g., 1M HCl) to precipitate the carboxylic acid.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum.
Route 2: Modified Van Leusen Reaction
This route begins with the reaction of an aromatic aldehyde and ethyl isocyanoacetate to form the oxazole ester, which is then hydrolyzed.
Step 1: Synthesis of Ethyl 5-Aryl-Oxazole-4-Carboxylate
-
In a round-bottom flask, dissolve the aromatic aldehyde (1.0 equiv) and ethyl isocyanoacetate (1.1 equiv) in a suitable solvent such as ethanol or tetrahydrofuran (THF).
-
Add a catalytic amount of a base, such as 1,4-diazabicyclo[2.2.2]octane (DABCO) or potassium carbonate.
-
Stir the reaction mixture at room temperature or reflux, monitoring completion by TLC.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate), wash with water and brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to 5-Aryl-Oxazole-4-Carboxylic Acid [2]
-
Follow the hydrolysis procedure as described in Route 1, Step 2.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic routes.
Caption: One-Pot Synthesis from Aromatic Carboxylic Acids.
Caption: Modified van Leusen Reaction Pathway.
References
A Comparative Guide to the Biological Evaluation of 5-(4-Methoxyphenyl)-Oxazole Derivatives and Analogs as Anticancer Agents
For: Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological performance of 5-(4-methoxyphenyl)-oxazole analogs, focusing on their potential as anticancer agents. The information presented is collated from recent scientific literature, emphasizing quantitative data, detailed experimental methodologies, and the underlying mechanisms of action.
Comparative Analysis of In Vitro Cytotoxicity
The anticancer potential of novel compounds is primarily assessed by their ability to inhibit the growth of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key quantitative measure of a compound's potency. Below is a comparative summary of the cytotoxic activity of a series of 4-(4-methoxybenzylidene)-2-substitutedphenyl-5(4H)-oxazolone derivatives, which are close structural analogs of 5-(4-methoxyphenyl)-oxazoles, against a panel of human cancer cell lines. The data is compared against the established anticancer drug, 5-Fluorouracil (5-FU).
Table 1: In Vitro Cytotoxicity (IC₅₀ in µg/mL) of 5-(4-methoxyphenyl)-Oxazole Analogs [1]
| Compound ID | R-Group on Phenyl Ring at position 2 | HepG2 (Liver) | HCT-116 (Colon) | PC-3 (Prostate) | MCF-7 (Breast) |
| 5-FU (Reference) | - | 7.91 ± 0.28 | 5.20 ± 0.14 | 8.30 ± 0.25 | 5.51 ± 0.21 |
| 3a | H | 70.5 ± 4.83 | 61.8 ± 4.85 | 47.5 ± 3.69 | 59.0 ± 4.30 |
| 3c | 4-Cl | 47.7 ± 4.67 | 67.7 ± 4.96 | 62.4 ± 4.31 | 16.4 ± 1.63 |
| 3d | 4-F | 20.0 ± 1.67 | 30.8 ± 2.90 | 9.2 ± 0.63 | 13.1 ± 1.06 |
| 3e | 2-Cl, 4-NO₂ | 8.9 ± 0.30 | 9.2 ± 0.63 | 13.1 ± 1.06 | 12.1 ± 1.06 |
| 3f | 4-OH | 25.8 ± 1.35 | 19.2 ± 1.32 | 29.9 ± 1.98 | 33.5 ± 2.87 |
| 3g | 4-OCH₃ | 73.0 ± 5.31 | 80.9 ± 5.67 | 87.4 ± 5.21 | 62.3 ± 3.96 |
| 3h | 3,4-di-OCH₃ | 55.4 ± 4.31 | 71.3 ± 4.37 | 22.6 ± 2.08 | 32.8 ± 2.42 |
| 3i | 3,4,5-tri-OCH₃ | 33.2 ± 2.63 | 31.3 ± 2.26 | 89.5 ± 5.62 | 93.1 ± 6.37 |
| 3j | 4-N(CH₃)₂ | 92.9 ± 5.65 | 14.7 ± 1.48 | 13.4 ± 1.26 | 15.9 ± 1.55 |
Data is presented as mean ± standard deviation. Lower IC₅₀ values indicate higher potency. Values in bold highlight the most potent compound in the series.
From the data, compound 3e , featuring 2-chloro and 4-nitro substitutions, demonstrated the most promising activity, particularly against HepG2 and HCT-116 cell lines, with potency approaching that of the reference drug 5-FU[1]. This suggests that electron-withdrawing groups on the phenyl ring at the 2-position of the oxazole core can significantly enhance cytotoxic activity.
Proposed Mechanism of Action
Oxazole derivatives frequently exhibit anticancer activity by targeting the microtubule network, which is crucial for cell division. The proposed mechanism involves the inhibition of tubulin polymerization, leading to cell cycle arrest, primarily at the G2/M phase, and subsequent induction of apoptosis (programmed cell death).
Caption: Proposed mechanism of action for anticancer oxazole derivatives.
Experimental Protocols
Detailed and standardized protocols are essential for the accurate evaluation and comparison of novel chemical entities.
This assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.
-
Cell Seeding:
-
Harvest cancer cells from culture and perform a cell count using a hemocytometer or automated cell counter.
-
Dilute the cell suspension to a final concentration of 5 x 10⁴ cells/mL in complete culture medium.
-
Seed 100 µL of the cell suspension (5,000 cells/well) into each well of a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare stock solutions of the oxazole derivatives and reference compounds (e.g., 5-FU) in sterile DMSO.
-
Create a series of serial dilutions of each compound in complete culture medium to achieve final desired concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration should not exceed 0.5%.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include vehicle control (medium with DMSO) and blank control (medium only) wells.
-
Incubate the plate for 48 or 72 hours at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT in sterile Phosphate Buffered Saline (PBS).
-
After the treatment period, add 20 µL of the MTT solution to each well.
-
Incubate the plate for an additional 3-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
-
Formazan Solubilization and Absorbance Measurement:
-
Carefully aspirate the medium containing MTT from each well without disturbing the cells or formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the purple crystals.
-
Place the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
This method quantifies the distribution of cells in different phases of the cell cycle based on their DNA content using propidium iodide (PI) staining.
-
Cell Treatment: Seed cells in 6-well plates and treat with the oxazole derivative at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated or vehicle-treated control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes, discard the supernatant, and wash the cell pellet once with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 500 µL of ice-cold PBS. While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the pellet twice with PBS. Resuspend the cell pellet in 500 µL of PI staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS).
-
Incubation and Analysis: Incubate the cells in the dark at room temperature for 30 minutes. Analyze the samples using a flow cytometer. Excite PI with a 488 nm laser and collect the fluorescence emission in the appropriate channel (e.g., PE-Texas Red).
-
Data Analysis: Analyze the resulting DNA content histograms using cell cycle analysis software (e.g., ModFit LT™, FlowJo™) to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Caption: General experimental workflow for anticancer evaluation.
Western blotting is used to detect key proteins involved in the apoptotic cascade, such as Bcl-2 family members and caspases.
-
Protein Extraction: Treat cells with the compound of interest as described for cell cycle analysis. After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., anti-Bcl-2, anti-Bax, anti-cleaved-Caspase-3, and a loading control like anti-β-actin) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensity using densitometry software (e.g., ImageJ). Normalize the expression of target proteins to the loading control.
Caption: The intrinsic apoptotic pathway induced by oxazole derivatives.
References
Safety Operating Guide
Personal protective equipment for handling 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of 5-(4-Methoxyphenyl)-1,3-oxazole-4-carboxylic acid (CAS No. 89205-07-2). Adherence to these procedures is essential to ensure a safe laboratory environment and minimize the risk of exposure.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous substance that can cause skin and serious eye irritation.[1] Appropriate personal protective equipment must be worn at all times when handling this compound.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification | Rationale |
| Eye Protection | Goggles (European standard - EN 166) or safety glasses with side shields.[1] A face shield is recommended when there is a significant risk of splashing or dust generation. | To prevent eye contact which can cause serious irritation.[1] |
| Hand Protection | Protective, chemical-resistant gloves (e.g., nitrile or butyl rubber).[1][2] | To prevent skin contact, which can cause irritation.[1] |
| Skin and Body Protection | Long-sleeved clothing or a lab coat.[1] An apron may be necessary for larger quantities. | To protect the skin from accidental splashes or spills. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood.[3] If engineering controls are insufficient, a NIOSH-approved respirator may be required. | To avoid inhalation of dust, which may cause respiratory irritation.[4] |
Safe Handling and Operational Protocols
A systematic approach to handling this compound is crucial for minimizing exposure risks.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound.
Step-by-Step Handling Procedures:
-
Preparation and Engineering Controls:
-
Designate a specific area for handling the compound, preferably within a chemical fume hood to ensure adequate ventilation.[1][3]
-
Before starting, ensure the fume hood is functioning correctly.
-
Gather all necessary materials, including spatulas, weighing paper, and properly labeled waste containers.
-
-
Donning Personal Protective Equipment (PPE):
-
Put on all required PPE as detailed in Table 1.
-
Inspect gloves for any signs of damage before use.
-
-
Chemical Handling:
-
Post-Handling Procedures:
-
Clean any contaminated surfaces and equipment.
-
Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).
-
-
Storage:
Emergency Procedures
In case of accidental exposure, follow these first-aid measures immediately:
-
If on Skin: Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[1]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1]
-
If Inhaled: Remove the person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[1]
-
If Swallowed: Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[1]
Disposal Plan
Proper disposal is a critical aspect of the chemical's lifecycle.
Disposal Workflow
Caption: Workflow for the proper disposal of contaminated waste.
Disposal Guidelines:
-
Solid Waste: All disposable materials contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be placed in a dedicated and clearly labeled hazardous waste container.[3]
-
Chemical Waste: The compound should be disposed of in accordance with all applicable federal, state, and local environmental regulations.[6] Do not empty into drains.[6] It may be possible to dissolve or mix the compound with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[6] Consult your institution's environmental health and safety (EHS) office for specific guidance.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
